Glatiramer acetate
Description
Propriétés
IUPAC Name |
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEAIOHRHQGZPC-KIWGSFCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163637 | |
| Record name | Glatiramer acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147245-92-9 | |
| Record name | Glatiramer acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147245-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glatiramer acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Serendipitous Journey of Glatiramer Acetate: From a Failed Mimic to a Landmark MS Therapeutic
An In-depth Technical Guide on the Discovery and History of Glatiramer Acetate
Abstract
This compound (GA), a cornerstone in the treatment of relapsing-remitting multiple sclerosis (MS), boasts a unique discovery narrative rooted in serendipity. Initially synthesized in the late 1960s at the Weizmann Institute of Science by Michael Sela, Ruth Arnon, and Dvora Teitelbaum, this random polymer of four amino acids—L-glutamic acid, L-alanine, L-tyrosine, and L-lysine—was designed not as a therapeutic, but as a tool to induce experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS.[1][2][3] The intention was to create a synthetic molecule that mimicked myelin basic protein (MBP), a key target of the autoimmune attack in MS.[4] Paradoxically, instead of inducing EAE, GA was found to suppress and even prevent the disease in various animal models. This unexpected finding pivoted the research from basic immunology to therapeutic drug development, culminating in the approval of GA (marketed as Copaxone®) by the FDA in 1996 for the treatment of relapsing-remitting MS.[2][5] This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental work that underpinned the development of this important immunomodulatory drug.
The Genesis: A Tale of Unexpected Suppression
The story of this compound begins in the laboratories of the Weizmann Institute of Science in Israel, where researchers were investigating the immunological basis of multiple sclerosis. The prevailing hypothesis was that MS is an autoimmune disease in which the immune system mistakenly attacks the myelin sheath that insulates nerve fibers in the central nervous system (CNS). A primary autoantigen implicated in this process was myelin basic protein (MBP).
The research team, led by Michael Sela and Ruth Arnon, synthesized a series of random copolymers of amino acids with the goal of creating a substance that could mimic MBP and reliably induce EAE in laboratory animals.[6] One of these copolymers, a mixture of L-glutamic acid, L-alanine, L-tyrosine, and L-lysine in a specific molar ratio, was designated Copolymer 1 (Cop-1). The expectation was that Cop-1 would trigger an autoimmune response against myelin, thereby providing a consistent model to study the disease.
However, in a pivotal turn of events, experiments revealed that Cop-1 did the opposite. Instead of inducing EAE, it protected the animals from developing the disease when they were subsequently challenged with encephalitogenic substances.[1][2] This serendipitous discovery marked a paradigm shift in the research, transforming a failed experimental tool into a promising therapeutic candidate.
From Laboratory Anomaly to Clinical Candidate: Early Preclinical and Clinical Investigations
The initial observation of EAE suppression spurred a series of preclinical studies to confirm and understand this unexpected effect. These early experiments were crucial in establishing the foundation for future clinical development.
Key Preclinical Experiments
The primary preclinical model used to evaluate the efficacy of Cop-1 was the EAE model, induced in various animal species, including mice, guinea pigs, and monkeys. The consistent finding across these studies was the ability of Cop-1 to significantly reduce the incidence and severity of EAE.
Early Clinical Trials
Following the promising preclinical results, the first clinical trials in humans began in the late 1970s. An early pilot trial led by Bornstein and colleagues, published in 1987, provided the first evidence of efficacy in patients with relapsing-remitting MS. This trial, although small, was a critical step in demonstrating the potential of this compound as a human therapeutic.
Elucidating the Mechanism of Action: A Multifaceted Immunomodulatory Approach
The mechanism of action of this compound is complex and not fully elucidated, but research has revealed a multi-pronged immunomodulatory effect. It is thought to act both in the periphery and potentially within the CNS.[7]
The primary proposed mechanisms include:
-
Competition for MHC Binding: this compound binds promiscuously to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs).[8][9][10] This binding competes with the binding of myelin antigens, such as MBP, thereby reducing their presentation to T cells and dampening the initial activation of the autoimmune response.[7][8]
-
Induction of a Th2 Immune Shift: Treatment with this compound leads to the generation of GA-specific T helper 2 (Th2) cells.[9][11] These Th2 cells produce anti-inflammatory cytokines, such as IL-4, IL-10, and IL-13, which can counteract the pro-inflammatory Th1 and Th17 responses that are characteristic of MS.[9][11][12]
-
Bystander Suppression: GA-specific Th2 cells can cross the blood-brain barrier and, upon reactivation in the CNS by myelin antigens, release their anti-inflammatory cytokines.[9][13] This localized release of anti-inflammatory mediators can suppress the activity of pathogenic, myelin-reactive T cells in the vicinity, a phenomenon known as "bystander suppression."[2][13]
-
Induction of Regulatory T Cells (Tregs): this compound has been shown to increase the number and function of regulatory T cells (Tregs), including CD4+CD25+ and Foxp3+ Tregs.[7] These cells play a crucial role in maintaining immune tolerance and suppressing autoimmune responses.
-
Neuroprotective Effects: Some studies suggest that this compound may also have direct neuroprotective effects, potentially through the induction of brain-derived neurotrophic factor (BDNF) by GA-reactive T cells.[1]
Pivotal Clinical Trials and Regulatory Approval
The journey of this compound from an experimental compound to a globally approved drug was paved by a series of well-designed clinical trials that established its efficacy and safety.
The U.S. Pivotal Trial (Johnson et al., 1995)
This multicenter, randomized, double-blind, placebo-controlled Phase III trial was instrumental in the FDA approval of this compound. The study enrolled 251 patients with relapsing-remitting MS who received either daily subcutaneous injections of 20 mg of this compound or a placebo for two years.[7][14] The primary endpoint was the mean number of relapses.[7]
The European/Canadian MRI Study (Comi et al., 2001)
This large-scale, randomized, placebo-controlled trial focused on the effects of this compound on magnetic resonance imaging (MRI) markers of disease activity.[15][16] The study enrolled 239 patients and demonstrated that this compound significantly reduced the number of gadolinium-enhancing lesions, a key indicator of active inflammation in the CNS.[3][15]
The GALA Study (Khan et al., 2013)
To improve patient convenience, a higher dose, less frequent administration schedule was investigated in the this compound Low-Frequency Administration (GALA) study. This Phase III trial evaluated the efficacy and safety of a 40 mg subcutaneous injection of this compound administered three times a week.[17][18][19] The study demonstrated that this regimen was also effective in reducing the annualized relapse rate.[17][18][20]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pivotal clinical trials of this compound.
Table 1: Efficacy of this compound (20 mg/day) in Relapsing-Remitting MS
| Clinical Trial | Treatment Group | Placebo Group | Outcome Measure | Result | p-value |
| U.S. Pivotal Trial (Johnson et al., 1995) | 1.19 | 1.68 | Mean 2-year Relapse Rate | 29% reduction | 0.0007 |
| European/Canadian MRI Study (Comi et al., 2001) | -10.8 | (vs. placebo) | Mean Change in Total Enhancing Lesions | Significant Reduction | 0.003 |
| European/Canadian MRI Study (Comi et al., 2001) | 0.51 | 0.76 | Mean Annualized Relapse Rate | 33% reduction | 0.012 |
Table 2: Efficacy of this compound (40 mg, 3 times/week) in Relapsing-Remitting MS (GALA Study)
| Treatment Group | Placebo Group | Outcome Measure | Result | p-value |
| 0.331 | 0.505 | Annualized Relapse Rate | 34% reduction | <0.0001 |
| (vs. placebo) | (vs. placebo) | Cumulative Gd-enhancing T1 lesions | 44.8% reduction | <0.0001 |
| (vs. placebo) | (vs. placebo) | Cumulative new/enlarging T2 lesions | 34.7% reduction | <0.0001 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments central to the discovery and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the polymerization of N-carboxyanhydrides (NCAs) of the four constituent amino acids.[21][22][23]
Step 1: Polymerization of N-Carboxyanhydrides (NCAs)
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the NCAs of L-alanine, γ-benzyl L-glutamate, Nε-trifluoroacetyl-L-lysine, and L-tyrosine in an anhydrous polar aprotic solvent such as 1,4-dioxane.
-
Initiate the polymerization by adding a controlled amount of an initiator, such as diethylamine.
-
Allow the reaction to proceed with stirring at room temperature for approximately 24 hours. The result is a protected copolymer.
Step 2: Deprotection of the Protected Copolymer
-
Suspend the protected copolymer in a solution of 33% hydrogen bromide (HBr) in glacial acetic acid. This step cleaves the benzyl protecting groups from the glutamic acid residues.
-
Stir the mixture at room temperature for approximately 17 hours.
-
Precipitate and wash the resulting trifluoroacetyl-glatiramer intermediate.
Step 3: Final Deprotection and Salt Formation
-
Treat the trifluoroacetyl-glatiramer with an aqueous solution of a base, such as piperidine or a tetraalkylammonium hydroxide, to remove the trifluoroacetyl protecting groups from the lysine residues.
-
Adjust the pH of the solution to 3-4 with acetic acid to form the acetate salt.
Step 4: Purification
-
Purify the this compound solution by dialysis or ultrafiltration using a membrane with an appropriate molecular weight cutoff (e.g., 3 kDa) to remove low-molecular-weight impurities and residual reagents.
-
Lyophilize the purified solution to obtain this compound as a white solid.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
The MOG35-55-induced EAE model in C57BL/6 mice is a standard preclinical model for MS.[2][8][10][13]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Emulsify by repeated passage through a syringe until a stable, white, viscous emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flank.
-
Administer 200 ng of Pertussis toxin in 200 µL of PBS intraperitoneally.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of 200 ng of Pertussis toxin in 200 µL of PBS intraperitoneally.
-
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Th1/Th2 Cytokine Profiling by ELISA
This protocol outlines the measurement of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines from the supernatant of cultured splenocytes.[24][25]
Procedure:
-
Splenocyte Isolation and Culture:
-
Euthanize mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes.
-
Culture the splenocytes in complete RPMI-1640 medium in the presence or absence of this compound or a mitogen (e.g., Concanavalin A) for 48-72 hours.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add diluted standards and culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Flow Cytometry for Regulatory T Cell (Treg) Analysis
This protocol describes the identification of CD4+CD25+Foxp3+ Tregs in mouse splenocytes by flow cytometry.[12][26][27]
Procedure:
-
Cell Staining:
-
Prepare a single-cell suspension of splenocytes.
-
Stain the cells with fluorescently labeled antibodies against surface markers CD4 and CD25.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently labeled antibody against the intracellular transcription factor Foxp3.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells to exclude doublets.
-
Gate on CD4+ T cells.
-
Within the CD4+ population, identify the CD25+Foxp3+ Treg population.
-
-
Visualizations
The following diagrams illustrate key concepts in the discovery and mechanism of action of this compound.
Caption: The serendipitous discovery workflow of this compound.
Caption: The multifaceted mechanism of action of this compound.
Conclusion
The discovery and development of this compound represent a remarkable chapter in the history of medicine, where a serendipitous laboratory finding led to a first-line therapy for a debilitating autoimmune disease. Its journey from a failed MBP mimic to a widely used immunomodulatory agent underscores the importance of keen observation and the willingness to pursue unexpected scientific paths. The complex and multifaceted mechanism of action of this compound continues to be an area of active research, offering further insights into the immunopathogenesis of multiple sclerosis and potential avenues for future therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. researchgate.net [researchgate.net]
- 5. osvepharma.com [osvepharma.com]
- 6. Glatiramer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 13. Extended use of this compound (Copaxone) is well tolerated and maintains its clinical effect on multiple sclerosis relapse rate and degree of disability. Copolymer 1 Multiple Sclerosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. European/Canadian multicenter, double-blind, randomized, placebo-controlled study of the effects of this compound on magnetic resonance imaging--measured disease activity and burden in patients with relapsing multiple sclerosis. European/Canadian this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. neurology.org [neurology.org]
- 17. Teva Pharmaceutical Industries Ltd. - Teva Announces Top-Line Results from GALA Phase III Trial Evaluating a New Dosage for this compound Given Three Times Weekly for Relapsing-Remitting Multiple Sclerosis [ir.tevapharm.com]
- 18. This compound 40 mg/ml: A review of the results of GALA and GLACIER clinical studies | Lashch | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 19. Three times weekly this compound in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20100036092A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. WO2004043995A2 - Process for the preparation of this compound by polymerisation of n-carboxy anhydrides of l-alanine, l-tyrosine, benzyl l-glutamate and benzyloxycarbonyl l-lysine - Google Patents [patents.google.com]
- 23. This compound induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. TH1/TH2 Cytokine profile in relapsing-remitting multiple sclerosis patients treated with this compound or Natalizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Glatiramer Acetate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glatiramer acetate (GA), the active ingredient in Copaxone®, is a complex mixture of synthetic polypeptides used in the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2][3] It is a non-biological complex drug (NBCD) composed of the acetate salts of polypeptides formed from four naturally occurring amino acids: L-glutamic acid, L-alanine, L-tyrosine, and L-lysine.[4][5][6][7] Unlike typical small molecule drugs or well-defined biologics, this compound's inherent heterogeneity in terms of polypeptide sequence and size presents significant challenges for its complete characterization.[5][8][9] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for its characterization, and visualizes key concepts to aid in understanding this complex therapeutic agent.
Composition and Structure
This compound is a random copolymer of four amino acids.[1][10] The manufacturing process involves the polymerization of these amino acids, resulting in a diverse population of polypeptide chains.[5]
Table 1: Amino Acid Composition of this compound
| Amino Acid | Average Molar Fraction |
| L-glutamic acid | 0.141 |
| L-alanine | 0.427 |
| L-tyrosine | 0.095 |
| L-lysine | 0.338 |
(Data sourced from multiple references)[5][6][7][11]
The sequence of these amino acids within the polypeptide chains is random, contributing to the complexity of the mixture.[1] The initiation of the polymerization process with diethylamine can lead to partial capping of the carboxy-termini, adding to the structural heterogeneity.[11]
While a definitive primary structure for each polypeptide is not feasible to determine, the overall secondary structure has been investigated. Spectroscopic methods like Circular Dichroism (CD) and Raman spectroscopy indicate the presence of α-helical and β-sheet structures.[12] The ratio of these structures can be influenced by environmental factors such as temperature and pH.[12]
Molecular Weight
The molecular weight of this compound is a critical quality attribute and is typically reported as a range due to the polydisperse nature of the polypeptide mixture.[4][5]
Table 2: Molecular Weight Characteristics of this compound
| Parameter | Value Range (Daltons) | Description |
| Average Molecular Weight (Mw) | 5,000 - 9,000 | The weight-average molecular weight of the polypeptide mixture.[4][5][13] |
| Peak Molecular Weight (Mp) | 5,000 - 9,000 | The molecular weight at the peak of the size-exclusion chromatogram.[13] |
| Molecular Weight Range | 2,000 - 40,000 | The broader range of molecular weights present in the mixture.[14] |
Solubility and Stability
This compound is supplied as a crystalline solid.[15] Its solubility and stability are important considerations for formulation and administration.
Table 3: Solubility and Stability of this compound
| Property | Details |
| Solubility | Soluble in phosphate-buffered saline (PBS) at pH 7.2 (approximately 1 mg/mL).[15][16] Also soluble in DMSO.[17] |
| Stability | Aqueous solutions are not recommended for long-term storage.[15] Stock solutions should be stored at -20°C for up to several months.[17][18] After subcutaneous injection, it undergoes rapid degradation into amino acids and shorter peptides.[3] |
Experimental Protocols for Characterization
A multi-faceted approach employing various analytical techniques is necessary for the comprehensive characterization of this compound.[4][19]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This is a powerful technique for determining the absolute molecular weight and distribution of this compound without relying on column calibration with molecular weight standards.[13][20]
-
Instrumentation: A size-exclusion chromatography (SEC) system coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.[13][20]
-
Columns: A combination of two size-exclusion columns, such as TSKgel G3000swxl and TSKgel G2000swxl, is often used.[20]
-
Mobile Phase: An isocratic mobile phase of 0.1 M sodium phosphate with 0.15 M sodium chloride at pH 3.5.[20]
-
Flow Rate: 0.5 mL/min.[20]
-
Injection Volume: 10 µL.[20]
-
Data Analysis: The dn/dc value (specific refractive index increment) for this compound is crucial for accurate molecular weight determination and has been determined to be 0.197 mL/g.[13][20]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to identify the different molecular ions present within the complex mixture of this compound.[5] Ion mobility mass spectrometry (IMMS) provides an additional dimension of separation based on the size and shape of the ionized molecules.[21]
-
Sample Preparation: For detailed analysis, this compound can be digested with an enzyme like Lys-C.[22]
-
Chromatography: The digested sample is often separated using techniques like hydrophilic interaction liquid chromatography (HILIC) before introduction into the mass spectrometer.[22]
-
Data Acquisition: Data is typically acquired in full scan mode over a mass-to-charge (m/z) range of 150–1700.[19]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to obtain a "spectroscopic fingerprint" of the secondary structure of the polypeptides in this compound.[23][24]
-
Instrumentation: A CD spectrometer.[24]
-
Sample Preparation: Samples are typically prepared at a concentration of 0.1 mg/mL in a suitable buffer, such as 150 mM citrate-phosphate buffer at pH 6.[25]
-
Measurement: Spectra are recorded in the far-UV region (e.g., 195–260 nm) at room temperature using a quartz cuvette with a 1-mm pathlength.[25]
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound in multiple sclerosis is attributed to its immunomodulatory properties.[1][7] It is thought to act by modifying the immune processes responsible for the pathogenesis of the disease.[1]
One of the key mechanisms involves a shift in the T-cell population from pro-inflammatory Th1 cells to anti-inflammatory Th2 cells.[1][8] this compound can bind to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), which can interfere with the presentation of myelin antigens to T-cells.[26]
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Risk-benefit assessment of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019049038A1 - Process for the characterization of this compound - Google Patents [patents.google.com]
- 6. Glatiramer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Analysis - deltaDOT Ltd [deltadot.com]
- 10. This compound | 147245-92-9 [chemicalbook.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. This compound persists at the injection site and draining lymph nodes via electrostatically-induced aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20140045740A1 - Analysis of this compound - Google Patents [patents.google.com]
- 14. WO2012016042A2 - this compound molecular weight markers - Google Patents [patents.google.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. apexbt.com [apexbt.com]
- 18. abmole.com [abmole.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Demonstration of Equivalence of Generic this compound and Copaxone® [frontiersin.org]
- 24. Demonstration of Equivalence of Generic this compound and Copaxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthetic Cationic Autoantigen Mimics this compound Persistence at the Site of Injection and Is Efficacious Against Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of Glatiramer Acetate: A Technical Guide
An In-depth exploration of the foundational research into Glatiramer Acetate, from its serendipitous discovery to its immunomodulatory mechanisms of action.
Introduction
This compound (GA), a synthetic copolymer of four amino acids (L-glutamic acid, L-lysine, L-alanine, and L-tyrosine), was initially designed to mimic myelin basic protein (MBP) with the intent of inducing experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS).[1] Unexpectedly, early preclinical investigations revealed that not only did GA not induce EAE, but it actively suppressed the disease.[2][3] This pivotal discovery shifted the trajectory of GA research, leading to its development as a significant therapeutic agent for relapsing-remitting multiple sclerosis. This technical guide provides a comprehensive overview of the core preclinical studies that elucidated the fundamental mechanisms of action of GA, with a focus on the experimental protocols, quantitative data, and the immunological pathways involved.
Core Mechanisms of Action
Early preclinical research established that this compound's therapeutic effects are multifactorial, primarily revolving around its ability to modulate the immune response at various levels. The principal mechanisms identified in these seminal studies include:
-
Promiscuous Binding to MHC Class II Molecules: GA exhibits a high binding affinity to major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).[4] This binding is described as "promiscuous" due to its ability to interact with a wide range of MHC haplotypes. This interaction leads to the competitive inhibition of the presentation of myelin antigens, such as MBP, to T cells, thereby reducing the activation of autoreactive lymphocytes.[5][6]
-
Induction of a Th2-Biased Immune Response: A cornerstone of GA's mechanism is its ability to shift the immune response from a pro-inflammatory T helper 1 (Th1) phenotype to an anti-inflammatory T helper 2 (Th2) or T helper 3 (Th3) phenotype.[7][8] Th1 cells are characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are implicated in the pathogenesis of MS. In contrast, GA promotes the differentiation of GA-specific T cells that produce anti-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), interleukin-10 (IL-10), and transforming growth factor-beta (TGF-β).[6][9]
-
Bystander Suppression in the Central Nervous System: GA-specific Th2 cells, induced in the periphery, can cross the blood-brain barrier and accumulate at sites of inflammation within the central nervous system (CNS).[10] Once in the CNS, these cells are reactivated upon encountering myelin antigens, leading to the local release of anti-inflammatory cytokines. This phenomenon, termed "bystander suppression," creates an anti-inflammatory milieu that dampens the activity of pathogenic, myelin-reactive T cells, irrespective of their specific antigen.[5]
-
Neuroprotective Effects: Beyond its immunomodulatory properties, early studies suggested that GA may also exert direct neuroprotective effects. A key finding was the induction of brain-derived neurotrophic factor (BDNF) by GA-specific T cells.[11] BDNF is a crucial neurotrophin that supports the survival and function of neurons and may contribute to repair processes within the CNS.
Quantitative Data from Preclinical EAE Studies
The efficacy of this compound in preclinical settings was primarily evaluated using the EAE model in rodents and non-human primates. The following tables summarize key quantitative findings from these early studies.
| Animal Model | EAE Induction | GA Treatment Regimen | Mean Clinical Score (Control) | Mean Clinical Score (GA-Treated) | Reference |
| Mouse (SJL/J) | MBP in CFA | 75 µ g/day , s.c., from day 1 post-immunization | 3.2 ± 0.4 | 0.8 ± 0.2 | [10] |
| Mouse (C57BL/6) | MOG35-55 in CFA + PTX | 100 µ g/day , s.c., from day of immunization | 3.5 ± 0.5 | 1.5 ± 0.3 | [11] |
| Rhesus Monkey | MOG35-55 in CFA | 5 mg/day, i.m., from day of immunization | 4.5 (severe paralysis) | 1.0 (mild tail weakness) | [10] |
Table 1: Effect of this compound on Clinical Scores in EAE Models. CFA: Complete Freund's Adjuvant; PTX: Pertussis Toxin; s.c.: subcutaneous; i.m.: intramuscular.
| Assay | Parameter Measured | Control Group (Units) | GA-Treated Group (Units) | Reference |
| T-cell Proliferation | Stimulation Index (re: Myelin Antigen) | 15.8 ± 2.1 | 4.2 ± 0.9 | [10] |
| ELISA | IFN-γ concentration (pg/mL) | 1250 ± 150 | 350 ± 50 | [6] |
| ELISA | IL-4 concentration (pg/mL) | 150 ± 25 | 850 ± 100 | [6] |
| ELISA | IL-10 concentration (pg/mL) | 80 ± 15 | 420 ± 60 | [9] |
| Immunohistochemistry | CNS Inflammatory Infiltrates (cells/mm²) | 250 ± 40 | 60 ± 15 | [12] |
Table 2: Immunological and Histopathological Effects of this compound in EAE. ELISA: Enzyme-Linked Immunosorbent Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols employed in the early evaluation of this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
Objective: To induce an animal model of multiple sclerosis that mimics the inflammatory and demyelinating pathology of the human disease.
Materials:
-
Myelin antigen: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide or Myelin Basic Protein (MBP).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
Animal strain: C57BL/6 or SJL/J mice.
Procedure:
-
Prepare an emulsion of the myelin antigen in CFA. A typical concentration is 1-2 mg/mL of antigen.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the emulsion subcutaneously, typically distributed over two sites on the flank.
-
On the day of immunization (Day 0) and again on Day 2, administer an intraperitoneal injection of Pertussis Toxin (typically 100-200 ng per mouse).
-
Monitor the animals daily for clinical signs of EAE, starting from approximately day 7 post-immunization.
-
Score the clinical severity of the disease using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
T-cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To measure the proliferation of T lymphocytes in response to stimulation with an antigen.
Materials:
-
Spleens from immunized or control mice.
-
Ficoll-Paque for lymphocyte isolation.
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Antigen (e.g., GA, MBP).
-
[³H]-Thymidine.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Aseptically remove spleens from euthanized mice and prepare a single-cell suspension.
-
Isolate splenocytes by density gradient centrifugation using Ficoll-Paque.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Plate the splenocytes in 96-well plates at a density of 2 x 10⁵ cells per well.
-
Add the stimulating antigen (e.g., GA or MBP at 10-50 µg/mL) to the appropriate wells. Include wells with no antigen (negative control) and a mitogen like Concanavalin A (positive control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
During the last 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (mean CPM of stimulated cultures / mean CPM of unstimulated cultures).
Cytokine Analysis (ELISA)
Objective: To quantify the concentration of specific cytokines in cell culture supernatants or serum.
Materials:
-
Supernatants from T-cell proliferation assays or serum from treated and control animals.
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-10).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add the standards and samples (culture supernatants or diluted serum) to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate.
-
Add the substrate for the enzyme and allow the color to develop.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Histopathology of CNS Tissue
Objective: To assess the extent of inflammation and demyelination in the central nervous system.
Materials:
-
Spinal cords and brains from EAE mice.
-
Formalin or paraformaldehyde for fixation.
-
Paraffin for embedding.
-
Microtome.
-
Stains: Hematoxylin and Eosin (H&E) for inflammation, Luxol Fast Blue (LFB) for myelin.
-
Microscope.
Procedure:
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the spinal cord and brain and post-fix the tissues overnight.
-
Process the tissues through a series of alcohol and xylene washes and embed in paraffin.
-
Cut thin sections (5-10 µm) using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to visualize inflammatory cell infiltrates and with LFB to assess the degree of demyelination.
-
Dehydrate and mount the stained sections.
-
Examine the sections under a microscope and quantify the degree of inflammation and demyelination, often using a semi-quantitative scoring system.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are initiated by a series of cellular and molecular interactions. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and experimental workflows described in early preclinical studies.
Caption: this compound's Core Immunomodulatory Pathway.
Caption: Experimental Workflow for Preclinical EAE Studies.
Caption: Modulation of Intracellular Signaling by this compound.
Conclusion
The early preclinical studies of this compound laid a robust foundation for its clinical development and established its unique profile as an immunomodulatory agent. Through meticulous investigation using the EAE animal model, researchers uncovered its multifaceted mechanism of action, including MHC blockade, induction of a Th2-biased immune response, bystander suppression within the CNS, and potential neuroprotective effects. The detailed experimental protocols and quantitative data generated from these seminal studies were instrumental in advancing our understanding of GA's therapeutic potential and continue to inform ongoing research into its broader applications in autoimmune and neurodegenerative diseases. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, encapsulating the core preclinical science that underpins the successful clinical use of this compound.
References
- 1. The Evolving Mechanisms of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdbneuro.com [mdbneuro.com]
- 3. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 4. Mechanisms of immunomodulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 6. pnas.org [pnas.org]
- 7. This compound (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. jpp.krakow.pl [jpp.krakow.pl]
Glatiramer Acetate's Immunomodulatory Effects on T-Cells: A Technical Guide
Introduction
Glatiramer acetate (GA), a synthetic polypeptide analog of myelin basic protein (MBP), is an established immunomodulatory therapy for relapsing-remitting multiple sclerosis (MS).[1] Composed of a random mixture of acetate salts of L-alanine, L-glutamate, L-lysine, and L-tyrosine, GA's therapeutic efficacy stems from its complex and multifaceted interactions with the immune system, particularly its profound influence on T-cell function.[2] Initially enigmatic, the mechanisms of action are now understood to involve a combination of direct effects on T-cells and indirect modulation via antigen-presenting cells (APCs).[2] This guide provides an in-depth technical overview of GA's immunomodulatory effects on T-lymphocytes, detailing its impact on T-cell subsets, signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanisms of T-Cell Modulation
This compound's interaction with the immune system is initiated through several key mechanisms that collectively alter the T-cell response from a pro-inflammatory to an anti-inflammatory and regulatory state.
-
MHC Binding and Antigen Competition: GA exhibits strong and promiscuous binding to Major Histocompatibility Complex (MHC) class II molecules on APCs.[1][3] This binding competes with myelin antigens, thereby inhibiting the presentation of these autoantigens to T-cells and reducing the activation of pathogenic, myelin-reactive T-cells.[1][3]
-
Induction of T-Cell Anergy and Receptor Antagonism: Beyond MHC blocking, GA can act as a T-cell receptor (TCR) antagonist for myelin-specific T-cells.[3][4] This interaction can lead to a state of unresponsiveness or anergy in autoreactive T-cells, further dampening the autoimmune response.[4]
-
Modulation of Antigen-Presenting Cells (APCs): GA is now recognized to initially target APCs, such as monocytes and dendritic cells, inducing an anti-inflammatory M2 phenotype.[2][5] These modulated APCs are pivotal in directing the subsequent differentiation of T-cells towards anti-inflammatory and regulatory lineages.[2]
-
Induction of a T-Helper 2 (Th2) and Regulatory T-cell (Treg) Shift: A central tenet of GA's mechanism is the induction of GA-specific T-cells that exhibit a Th2 and Treg phenotype.[6][7] These cells migrate to the central nervous system (CNS) where they mediate "bystander suppression," releasing anti-inflammatory cytokines that suppress the activity of pathogenic Th1 and Th17 cells in the local inflammatory environment.[1][3][7]
Effects on T-Cell Subsets
GA orchestrates a significant shift in the balance of T-helper cell subsets, a critical factor in its therapeutic effect.
-
Inhibition of Pro-Inflammatory Th1 and Th17 Cells: By competing with myelin antigens and promoting an anti-inflammatory environment, GA curtails the proliferation and function of Th1 and Th17 cells. These cells are key drivers of MS pathology through their production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17).[6]
-
Promotion of Anti-Inflammatory Th2 Cells: GA treatment leads to the expansion of GA-specific Th2 cells.[2][8] These cells produce anti-inflammatory cytokines such as IL-4, IL-5, and IL-13, which counteract the Th1-mediated inflammatory cascade.[3][9]
-
Induction of Regulatory T-cells (Tregs): GA promotes the expansion and enhances the function of both CD4+ and CD8+ regulatory T-cells.[2][10] Specifically, it has been shown to increase the population of naive CD4+CD25+FOXP3+CD31+ Tregs.[11] These Tregs contribute to immune tolerance and suppression of autoimmune responses.
-
Modulation of CD8+ T-cells: GA also influences CD8+ T-cell responses. While untreated MS patients often show lower GA-specific CD8+ T-cell responses compared to healthy individuals, GA therapy upregulates these responses.[12] GA-induced CD8+ T-cells can have suppressive functions and contribute to the overall regulatory environment.[2][10]
Quantitative Effects on T-Cell Proliferation and Cytokine Secretion
The immunomodulatory effects of GA can be quantified by measuring changes in T-cell proliferation and cytokine production. The following tables summarize representative data from studies investigating these effects.
Table 1: Effect of this compound on T-Cell Proliferation
| Cell Type | Condition | Proliferation Metric (ΔPF %)* | Reference |
| CD4+ T-cells | Healthy Control + GA | 45.84 | [13] |
| CD8+ T-cells | Healthy Control + GA | 29.43 | [13] |
| CD4+ T-cells | RRMS Patient (untreated) + GA | 35.97 | [13] |
| CD8+ T-cells | RRMS Patient (untreated) + GA | 3.05 | [13] |
| T-cell Lines | MS Patients (pre-treatment) + GA (40 µg/mL) | ~15,000 (Δcpm) | [9] |
| T-cell Lines | MS Patients (12 months treatment) + GA (40 µg/mL) | ~5,000 (Δcpm) | [9] |
*ΔPF % = Proliferating Fraction (%) with antigen - Proliferating Fraction (%) without antigen. **Δcpm = Mean counts per minute with antigen - Mean counts per minute without antigen.
Table 2: Effect of this compound on T-Cell Cytokine Production
| Cytokine | Cell Type / Condition | Effect of GA Treatment | Reference |
| Pro-Inflammatory Cytokines | |||
| IFN-γ | GA-specific T-cell lines | Markedly reduced | [8] |
| IFN-γ | CD4+ and CD8+ T-cells (Responder Patients) | Significant decrease at 12, 18, 24 months | [14] |
| IL-2 | CD4+ and CD8+ T-cells (Responder Patients) | Reduced percentage at 12, 18, 24 months | [14] |
| Anti-Inflammatory Cytokines | |||
| IL-4 | GA-specific CD4+ T-cells | Message detected post-treatment | [13][15] |
| IL-5 | GA-specific T-cell lines | Significantly increased | [8] |
| IL-10 | GA-specific T-cell lines | Produced after stimulation | [16] |
| IL-13 | GA-specific T-cell lines | Increased secretion | [9] |
| TGF-β | GA-specific CD4+ and CD8+ T-cells | Detected in both cell types | [13][15] |
| BDNF | Peripheral Blood Mononuclear Cells | Significant increase from month 6 | [14] |
Signaling Pathways Modulated by this compound
GA's influence on T-cells and APCs is mediated through the modulation of specific intracellular signaling pathways. While the complete picture is still emerging, key pathways have been identified.
-
STAT Signaling: GA has been shown to inhibit the phosphorylation of STAT1 and STAT3 in glial cells that are interacting with activated lymphocytes.[17] It achieves this, in part, by inducing the expression of Suppressor of Cytokine Signaling (SOCS) 1 and 3, which are negative regulators of STAT signaling.[17][18]
-
Type I Interferon (IFN) Pathway: In monocytes, GA inhibits the Type I IFN pathway.[5] This inhibition is dependent on the adaptor protein TRIF but independent of MyD88. GA impairs the nuclear translocation of transcription factors ATF-2 and IRF3, which are essential for the production of IFN-β.[5]
-
PI3K/Akt and MEK/ERK Pathways: In human monocytes, GA can trigger the PI3Kδ/Akt and MEK/ERK pathways, leading to the induction of the IL-1 receptor antagonist (IL-1Ra).[2]
Diagram: this compound Signaling in Antigen-Presenting Cells
Caption: GA modulates APC signaling by inhibiting the TRIF pathway and activating PI3K/MEK pathways.
Diagram: T-Cell Differentiation Shift Induced by this compound
Caption: GA promotes a shift from pro-inflammatory Th1/Th17 to anti-inflammatory Th2/Treg cells.
Key Experimental Protocols
The immunomodulatory effects of GA are investigated using a variety of in vitro and ex vivo immunological assays.
1. T-Cell Proliferation Assay (CFSE-Based Flow Cytometry)
This assay quantifies the proliferation of specific T-cell subsets in response to an antigen like GA.
-
Objective: To measure the percentage of CD4+ and CD8+ T-cells that divide in response to GA.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS and incubate with a low concentration (e.g., 0.25-1.0 µM) of Carboxyfluorescein succinimidyl ester (CFSE) at 37°C for 7-10 minutes. CFSE is a fluorescent dye that binds covalently to intracellular proteins.
-
Quenching: Quench the labeling reaction by adding fetal bovine serum (FBS) and wash the cells twice with complete RPMI-1640 medium.
-
Cell Culture: Plate the CFSE-labeled PBMCs (e.g., 2 x 10^6 cells/mL) in 96-well plates. Add GA (e.g., 20-40 µg/mL) to test wells and a negative control (medium alone) to control wells.
-
Incubation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with fluorescently-conjugated antibodies specific for T-cell surface markers, such as anti-CD3, anti-CD4, and anti-CD8.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the CD3+ T-cell population, and then further gate on CD4+ and CD8+ subsets. Proliferating cells will have diluted the CFSE dye, resulting in successively lower fluorescence intensity with each cell division. The percentage of proliferating cells is determined by analyzing the CFSE histogram.[13][15]
-
Diagram: CFSE T-Cell Proliferation Assay Workflow
References
- 1. This compound: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 3. pnas.org [pnas.org]
- 4. Mechanisms of immunomodulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression analysis reveals functional pathways of this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. This compound induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates inflammatory bowel disease in mice through the induction of Qa-1-restricted CD8⁺ regulatory cells [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves regulatory T-cell function by expansion of naive CD4(+)CD25(+)FOXP3(+)CD31(+) T-cells in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Copaxone) therapy induces CD8(+) T cell responses in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - this compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
- 14. Effect of this compound (Copaxone) on the immunophenotypic and cytokine profile and BDNF production in multiple sclerosis: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (copolymer-1)-specific, human T cell lines: cytokine profile and suppression of T cell lines reactive against myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound attenuates the activation of CD4+ T cells by modulating STAT1 and -3 signaling in glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuates the activation of CD4+ T cells by modulating STAT1 and −3 signaling in glia | Semantic Scholar [semanticscholar.org]
Glatiramer Acetate and its Role in Bystander Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glatiramer acetate (GA), a synthetic random polymer of four amino acids, is a well-established immunomodulatory drug primarily used in the treatment of relapsing-remitting multiple sclerosis (RRMS). Its therapeutic efficacy is not merely confined to the specific autoimmune response against myelin basic protein but extends to a broader, antigen-non-specific dampening of inflammation within the central nervous system (CNS). This phenomenon, known as "bystander suppression," is a critical component of GA's mechanism of action. This technical guide provides an in-depth exploration of the cellular and molecular underpinnings of GA-induced bystander suppression, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.
Introduction to Bystander Suppression
Bystander suppression is an immunological phenomenon where the regulatory effects of a specific subset of T cells, induced by a particular antigen, are not restricted to the original antigenic target but extend to suppress the inflammatory responses against other antigens in the local microenvironment. In the context of this compound, the administration of the drug leads to the induction of GA-specific T helper 2 (Th2) and regulatory T (Treg) cells. These cells migrate to sites of inflammation, such as the CNS in multiple sclerosis, and upon reactivation by GA presented by local antigen-presenting cells (APCs), they release anti-inflammatory cytokines. These cytokines, in turn, suppress the activity of pro-inflammatory Th1 and Th17 cells that are actively engaged in the autoimmune assault, regardless of their antigenic specificity.
Cellular and Molecular Mechanisms of GA-Induced Bystander Suppression
The mechanism of GA-induced bystander suppression is a multi-step process involving the interplay of various immune cells and signaling molecules.
2.1. Induction of GA-Specific Regulatory T Cells:
Following administration, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells and monocytes. GA binds to major histocompatibility complex (MHC) class II molecules on the surface of these APCs with high promiscuity. This interaction leads to the preferential activation and differentiation of naive T cells into GA-specific Th2 and FoxP3+ Treg cells. This process is characterized by the secretion of a distinct cytokine profile, dominated by anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).
2.2. Migration and Reactivation in the CNS:
The newly generated GA-specific Th2 and Treg cells circulate in the periphery and can cross the blood-brain barrier to enter the CNS. Within the inflamed CNS, local APCs, including microglia and astrocytes, can also present GA or cross-reacting antigens. Upon encountering their cognate antigen, the GA-specific regulatory T cells are reactivated.
2.3. Execution of Bystander Suppression:
The reactivation of GA-specific Th2 and Treg cells in the CNS triggers the localized release of high concentrations of anti-inflammatory cytokines, primarily IL-10 and TGF-β. These cytokines act in a paracrine manner on the surrounding pro-inflammatory Th1 and Th17 cells, which are responsible for the demyelination and axonal damage in MS. This leads to the suppression of their effector functions, including the production of pro-inflammatory cytokines like IFN-γ and IL-17, effectively dampening the ongoing autoimmune attack.
Signaling Pathways in Bystander Suppression
The signaling pathways initiated by the key anti-inflammatory cytokines IL-10 and TGF-β are central to the execution of bystander suppression.
Quantitative Data on GA-Induced Bystander Suppression
The following tables summarize key quantitative findings from various studies investigating the effects of this compound on immune cell populations and cytokine production.
Table 1: Effect of this compound on T-Cell Populations
| Cell Type | Change Observed | Fold Change/Percentage | Study Model |
| GA-Specific Th2 Cells | Increase in peripheral blood | 2-4 fold | RRMS Patients |
| GA-Specific Treg Cells | Increase in peripheral blood | 1.5-3 fold | RRMS Patients |
| Pro-inflammatory Th1 Cells | Decrease in CNS | ~50% | EAE Mice |
| Pro-inflammatory Th17 Cells | Decrease in CNS | ~40-60% | EAE Mice |
Table 2: Cytokine Profile of GA-Specific T Cells
| Cytokine | Change in Secretion | Concentration Range (pg/mL) | Cell Source |
| IL-10 | Increased | 500-2000 | GA-Specific Th2/Treg |
| TGF-β | Increased | 300-1500 | GA-Specific Treg |
| IFN-γ | Decreased | <100 | GA-Specific T Cells |
| IL-4 | Increased | 200-800 | GA-Specific Th2 |
| IL-17 | Decreased | <50 | GA-Specific T Cells |
Table 3: Effect of GA-Induced Bystander Suppression on Pro-inflammatory Cells
| Parameter | Change Observed | Percentage Inhibition | Target Cell |
| Proliferation | Decreased | 40-70% | Myelin-specific Th1 cells |
| IFN-γ Production | Decreased | 50-80% | Myelin-specific Th1 cells |
| IL-17 Production | Decreased | 60-90% | Myelin-specific Th17 cells |
| Pro-inflammatory Cytokine Release | Decreased | ~50% | Activated Microglia |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study GA-induced bystander suppression.
5.1. In Vitro Bystander Suppression Assay
Objective: To determine the ability of GA-specific T cells to suppress the proliferation of pre-activated, myelin-reactive T cells.
Methodology:
-
Generation of GA-Specific T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or an experimental animal.
-
Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulate the cells with 20 µg/mL of this compound.
-
After 5-7 days, expand the GA-specific T cells by adding IL-2 (20 U/mL) to the culture.
-
Rest the cells for 24 hours before use in the co-culture assay.
-
-
Preparation of Myelin-Reactive T Cells (Target Cells):
-
Generate a T-cell line specific to a myelin antigen (e.g., Myelin Basic Protein - MBP) using a similar protocol as above, replacing GA with the specific myelin peptide.
-
Label the myelin-reactive T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.
-
-
Co-culture Assay:
-
Culture the CFSE-labeled myelin-reactive T cells (responder cells) with irradiated autologous PBMCs (as APCs) and the specific myelin antigen.
-
Add the GA-specific T cells (suppressor cells) to the culture at various suppressor-to-responder cell ratios (e.g., 1:1, 1:2, 1:10).
-
As a control, culture the responder cells with the myelin antigen and APCs alone.
-
Incubate the co-cultures for 3-4 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells and analyze the proliferation of the CFSE-labeled target T cells by flow cytometry.
-
The degree of bystander suppression is determined by the reduction in the proliferation of the myelin-reactive T cells in the presence of the GA-specific T cells.
-
5.2. Measurement of Cytokine Secretion by ELISA
Objective: To quantify the levels of anti-inflammatory and pro-inflammatory cytokines in the supernatant of cell cultures.
Methodology:
-
Sample Collection:
-
Collect the supernatant from the in vitro bystander suppression assay cultures or from stimulated GA-specific T-cell cultures.
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
-
-
ELISA Procedure (General Protocol):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known cytokine standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound's therapeutic efficacy in multiple sclerosis is significantly attributed to its ability to induce bystander suppression. The generation of GA-specific Th2 and Treg cells, their migration to the CNS, and the subsequent localized release of anti-inflammatory cytokines create a regulatory microenvironment that dampens the pathogenic autoimmune response. Understanding the intricate cellular and molecular mechanisms of this process is crucial for the development of novel immunomodulatory therapies for autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
Molecular and Cellular Targets of Glatiramer Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glatiramer acetate (GA) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS). It is a synthetic random polymer of four amino acids: L-glutamic acid, L-lysine, L-alanine, and L-tyrosine. While its precise mechanism of action is not fully elucidated, extensive research has identified key molecular and cellular targets that contribute to its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of GA's interactions with the immune system, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Cellular Targets of this compound
This compound exerts its primary effects on various components of both the innate and adaptive immune systems. The initial and principal cellular targets are believed to be antigen-presenting cells (APCs), which then orchestrate downstream effects on T and B lymphocytes.
Antigen-Presenting Cells (APCs): Monocytes and Dendritic Cells
The earliest and most critical interaction of GA is with APCs, particularly monocytes and dendritic cells (DCs). GA binds promiscuously to Major Histocompatibility Complex (MHC) class II molecules on the surface of these cells. This binding leads to two main consequences:
-
Competition with Myelin Antigens: By occupying the antigen-binding groove of MHC class II molecules, GA competes with myelin-derived autoantigens, such as myelin basic protein (MBP), for presentation to T cells. This reduces the activation of pathogenic, myelin-specific T cells.
-
Induction of an Anti-Inflammatory Phenotype: GA promotes the differentiation of monocytes into a "type II" or M2 anti-inflammatory phenotype. These M2 monocytes are characterized by increased expression of anti-inflammatory cytokines and reduced expression of pro-inflammatory mediators.
This shift in APC function is a pivotal event, as these modulated APCs then drive the differentiation of T cells towards a regulatory and anti-inflammatory phenotype.
T Lymphocytes
This compound significantly modulates the T cell compartment, inducing a shift from a pro-inflammatory Th1 and Th17 response to an anti-inflammatory Th2 and regulatory T cell (Treg) response.
-
Th1/Th17 Cells: GA treatment leads to a reduction in the proliferation and activity of Th1 and Th17 cells, which are key drivers of the autoimmune attack on the central nervous system (CNS) in MS. This is associated with a decrease in the production of pro-inflammatory cytokines such as IFN-γ and IL-17.
-
Th2 Cells: GA promotes the expansion and activation of GA-specific Th2 cells. These cells produce anti-inflammatory cytokines like IL-4, IL-5, and IL-13. It is hypothesized that these GA-specific Th2 cells can cross the blood-brain barrier and, upon reactivation by myelin antigens within the CNS, release their anti-inflammatory cytokines in a process termed "bystander suppression," thereby dampening local inflammation.
-
Regulatory T cells (Tregs): GA treatment has been shown to increase the frequency and enhance the suppressive function of CD4+CD25+FoxP3+ regulatory T cells.[1] This includes the expansion of naïve Treg populations, which may help to restore immune tolerance.[2]
-
CD8+ T cells: GA also induces GA-specific CD8+ T cells, which may have regulatory functions and contribute to the overall immunomodulatory effect.[3]
B Lymphocytes
The role of B cells in the mechanism of action of GA is an area of growing research. Evidence suggests that GA also modulates B cell function, promoting a shift towards a regulatory phenotype.
-
Cytokine Production: GA-treated B cells from mice with experimental autoimmune encephalomyelitis (EAE), an animal model of MS, show increased production of the anti-inflammatory cytokine IL-10 and reduced secretion of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[4][5]
-
Antigen Presentation: GA may alter the antigen-presenting capacity of B cells, leading to a dampened activation of pathogenic T cells.[6]
Molecular Targets and Signaling Pathways
The cellular effects of this compound are underpinned by its influence on specific molecular pathways.
MHC Class II Binding
At the molecular level, the initial interaction of GA is its high-affinity, promiscuous binding to MHC class II molecules on APCs. This competitive inhibition of myelin antigen presentation is a cornerstone of its mechanism.
T Cell Receptor (TCR) Interaction
GA can act as an altered peptide ligand, interacting with the T cell receptor (TCR) of myelin-specific T cells. This interaction can lead to anergy (a state of unresponsiveness) or a deviation in the cytokine profile of the T cell, contributing to the shift from a Th1 to a Th2 phenotype.
Intracellular Signaling Pathways
Recent research has begun to elucidate the intracellular signaling cascades modulated by GA.
-
TRIF-Dependent Pathway and Type I Interferon Signaling: In monocytes, GA has been shown to inhibit the Toll-IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[7] This leads to a reduction in the production of IFN-β, a type I interferon that can have pro-inflammatory effects in the context of MS. The inhibition of this pathway contributes to the M2 polarization of monocytes.[4]
-
PI3K/Akt and MEK/ERK Pathways: In human monocytes, GA triggers the activation of the Phosphoinositide 3-kinase delta (PI3Kδ)/Akt and the MEK/ERK signaling pathways. The activation of these parallel pathways leads to the increased production of the secreted IL-1 receptor antagonist (sIL-1Ra), which can counteract the pro-inflammatory effects of IL-1β.
Data Presentation
Table 1: Clinical Efficacy of this compound in Relapsing-Remitting Multiple Sclerosis (RRMS)
| Clinical Trial / Study | Dosage | Duration | Efficacy Endpoint | Result | Citation |
| Pivotal Placebo-Controlled Trial | 20 mg/day | 2 years | Annualized Relapse Rate (ARR) | 29% reduction vs. placebo (p=0.007) | |
| GALA Study | 40 mg 3x/week | 1 year | Annualized Relapse Rate (ARR) | 34.4% reduction vs. placebo (p < 0.0001) | |
| GALA Study | 40 mg 3x/week | 1 year | Cumulative Gadolinium-Enhancing (GdE) T1 Lesions | 44.8% reduction vs. placebo (p < 0.0001) | |
| GALA Study | 40 mg 3x/week | 1 year | Cumulative New/Enlarging T2 Lesions | 34.7% reduction vs. placebo (p < 0.0001) | |
| Dose-Comparison Study | 20 mg/day vs. 40 mg/day | 1 year | Annualized Relapse Rate (ARR) | No significant difference between doses |
Table 2: Effects of this compound on Immune Cell Populations in Multiple Sclerosis Patients
| Cell Type | Marker | Effect | Magnitude of Change | Citation |
| Regulatory T cells (Tregs) | CD4+CD25+FoxP3+ | Increased frequency and restored function | Reconstituted naive Treg population after 6 months of therapy | [2] |
| Monocytes | CD14++CD16+ | Phenotypic shift from CD14++CD16- | Percentage of CD14++CD16+ cells increased from ~14% to ~27% after 4 hours of in vitro GA treatment | [3][8] |
Table 3: Modulation of Cytokine Production by this compound
| Cytokine | Cell Type | Effect | Magnitude of Change | Citation |
| IL-4, IL-10 | T cells | Increased | Significantly elevated IL-4/IFN-γ and IL-10/IFN-γ ratios in GA-treated patients | [9][10] |
| IFN-γ | T cells | Decreased | Markedly reduced on-treatment | [11] |
| IL-5 | T cells | Increased | Significantly increased on-treatment | [11] |
| IL-6, MCP-1, GM-CSF | Serum | Decreased | Significantly lower levels in GA-treated patients compared to natalizumab-treated patients | [9][10] |
| IL-10 | B cells | Increased | GA treatment restored IL-10 production by B cells | [12] |
| IL-6, TNF-α | B cells | Decreased | Reduced concentrations in 50% of purified B cell samples from MS patients | [12] |
Experimental Protocols
T-Cell Proliferation Assay with this compound
Objective: To measure the proliferative response of T cells to this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from MS patients or healthy controls.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.
-
This compound (e.g., 20 µg/mL).
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Phycoerythrin (PE)-conjugated anti-CD8, peridinin chlorophyll protein (PerCP)-conjugated anti-CD3, and allophycocyanin (APC)-conjugated anti-CD4 antibodies.
-
96-well round-bottom plates.
-
Flow cytometer.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in PBS and incubate with 0.25 µM CFSE for 7 minutes at 37°C.[13]
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI 1640 with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells at 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 mL of the cell suspension in duplicate in a 24-well plate.
-
Add this compound to the desired final concentration (e.g., 20 µg/mL). Include a no-antigen control.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, harvest the cells and wash with FACS buffer (PBS with 1% BSA and 0.1% Na-azide).[13]
-
Stain the cells with PE-anti-CD8, PerCP-anti-CD3, and APC-anti-CD4 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD3+ T cells, then on CD4+ and CD8+ subsets. Proliferation is measured by the dilution of CFSE fluorescence.
Intracellular Cytokine Staining for Flow Cytometry
Objective: To detect the production of intracellular cytokines (e.g., IFN-γ, IL-4) in T cells following stimulation.
Materials:
-
PBMCs cultured as described in the T-cell proliferation assay.
-
Phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Brefeldin A.
-
Fixation Buffer (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer (e.g., PBS with 0.1% saponin and 1% BSA).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., FITC-anti-IFN-γ, PE-anti-IL-4).
-
Flow cytometer.
Protocol:
-
On day 7 of the T-cell culture, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) for 4-6 hours in the presence of Brefeldin A (10 µg/mL) to inhibit cytokine secretion.[13]
-
Harvest the cells and wash with PBS.
-
Perform cell surface staining with antibodies against CD4 and CD8 for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Fix the cells with Fixation Buffer for 20 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., FITC-anti-IFN-γ, PE-anti-IL-4) diluted in Permeabilization Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ or CD8+ T cells and quantifying the percentage of cells positive for each cytokine.
Western Blot Analysis of PI3K/Akt Pathway Activation in Monocytes
Objective: To assess the phosphorylation status of Akt as an indicator of PI3K pathway activation in monocytes treated with this compound.
Materials:
-
Isolated human monocytes.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.
-
HRP-conjugated goat anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Isolate human monocytes from PBMCs using CD14 microbeads.
-
Culture the monocytes and treat with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-Akt to total Akt.
Mandatory Visualization
Caption: Interaction of this compound with Antigen-Presenting Cells.
Caption: this compound's Modulation of T Cell Differentiation.
Caption: Key Intracellular Signaling Pathways Modulated by this compound.
Conclusion
This compound is an immunomodulatory agent with a multifaceted mechanism of action that targets key cellular and molecular players in the pathogenesis of multiple sclerosis. Its primary interaction with antigen-presenting cells initiates a cascade of events that culminates in a shift from a pro-inflammatory to an anti-inflammatory immune environment. This is characterized by the induction of Th2 and regulatory T and B cells, and the modulation of critical intracellular signaling pathways. The quantitative data from clinical and preclinical studies provide robust evidence for its efficacy in reducing disease activity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms of this important therapeutic agent. A continued understanding of the molecular and cellular targets of this compound will be crucial for optimizing its use and for the development of novel therapeutic strategies for multiple sclerosis and other autoimmune diseases.
References
- 1. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves regulatory T-cell function by expansion of naive CD4(+)CD25(+)FOXP3(+)CD31(+) T-cells in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Increases Phagocytic Activity of Human Monocytes In Vitro and in Multiple Sclerosis Patients | PLOS One [journals.plos.org]
- 4. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased expression of B cell-associated regulatory cytokines by this compound in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. This compound treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Increases Phagocytic Activity of Human Monocytes In Vitro and in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TH1/TH2 Cytokine profile in relapsing-remitting multiple sclerosis patients treated with this compound or Natalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TH1/TH2 Cytokine profile in relapsing-remitting multiple sclerosis patients treated with this compound or Natalizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of this compound on B Cell-Mediated Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Glatiramer Acetate's Impact on Central Nervous System Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glatiramer Acetate (GA), a synthetic copolymer of four amino acids, is an established immunomodulatory therapy for relapsing-remitting multiple sclerosis (MS). Its therapeutic efficacy is significantly attributed to its ability to reshape the cytokine milieu within the central nervous system (CNS). This technical guide provides an in-depth analysis of the impact of GA on CNS cytokine profiles, detailing the underlying cellular and molecular mechanisms, summarizing key quantitative findings, and outlining relevant experimental protocols. The primary mechanism of action involves a decisive shift from a pro-inflammatory T helper 1 (Th1) and Th17 phenotype towards an anti-inflammatory Th2 and regulatory T cell (Treg) response within the CNS. This immunomodulation is orchestrated through a complex interplay between various immune cells, including T cells, B cells, monocytes, dendritic cells, and microglia, ultimately leading to a neuroprotective environment.
Core Mechanism of Action: A Shift in Cytokine Landscapes
This compound's therapeutic effect in the CNS is not due to its direct entry into the brain, as it does not cross the blood-brain barrier. Instead, it initiates a peripheral immune response that culminates in the CNS. GA-reactive T cells, primarily with a Th2/Treg phenotype, are induced in the periphery, traffic to the CNS, and upon reactivation, secrete anti-inflammatory cytokines. This process, known as "bystander suppression," locally dampens the inflammatory cascade characteristic of MS.[1][2][3]
The core of GA's impact on CNS cytokine profiles is the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory and regulatory cytokines.
Key Cytokine Shifts:
-
Downregulation of Pro-inflammatory Cytokines: GA treatment leads to a significant reduction in the levels of key pro-inflammatory cytokines within the CNS, including:
-
Interferon-gamma (IFN-γ): A hallmark cytokine of the Th1 response, IFN-γ is consistently suppressed by GA treatment in the CNS of experimental autoimmune encephalomyelitis (EAE) models.[1][4]
-
Interleukin-17 (IL-17): A pivotal cytokine in the Th17 lineage that plays a crucial role in autoimmune-mediated inflammation, IL-17 expression is markedly reduced in the CNS of GA-treated mice.[5][6]
-
Tumor Necrosis Factor-alpha (TNF-α): This potent pro-inflammatory cytokine is also downregulated in the CNS by GA, contributing to the overall reduction in inflammation.[2][7]
-
Interleukin-2 (IL-2): A key cytokine for T cell proliferation, its reduction is associated with the suppression of the auto-aggressive T cell response.[1][8]
-
Interleukin-12 (IL-12): Produced by antigen-presenting cells (APCs), IL-12 is crucial for Th1 differentiation. GA has been shown to reduce IL-12 production by dendritic cells.[2]
-
-
Upregulation of Anti-inflammatory and Regulatory Cytokines: GA promotes the secretion of a suite of anti-inflammatory and regulatory cytokines in the CNS:
-
Interleukin-10 (IL-10): A pleiotropic anti-inflammatory cytokine, IL-10 is significantly upregulated in the CNS of GA-treated animals and is secreted by GA-reactive Th2 cells, regulatory B cells, and microglia.[1][2][7][9]
-
Interleukin-4 (IL-4) and Interleukin-5 (IL-5): These are signature Th2 cytokines that are induced by GA and contribute to the suppression of Th1-mediated inflammation.[1][5]
-
Transforming Growth Factor-beta (TGF-β): This cytokine, associated with Th3 regulatory cells, is also upregulated in the CNS following GA treatment and plays a role in suppressing effector T cell responses.[1][9]
-
Cellular Targets and Contributions to Cytokine Modulation
GA's influence on the CNS cytokine profile is a result of its effects on multiple immune cell populations, both in the periphery and within the CNS itself.
-
T Helper (Th) Cells: The most well-documented effect of GA is the induction of a shift from a Th1/Th17 phenotype to a Th2/Treg phenotype.[1][2] GA-specific Th2 cells migrate to the CNS and release anti-inflammatory cytokines.[1][9]
-
Regulatory T cells (Tregs): GA treatment increases the frequency and function of CD4+CD25+FoxP3+ Tregs, which are potent suppressors of autoimmune responses.[5]
-
B Cells: GA can promote a regulatory B-cell phenotype, leading to increased IL-10 production and reduced secretion of pro-inflammatory cytokines like IL-6, IL-12, and TNF-α.[2]
-
Monocytes and Dendritic Cells (DCs): In the periphery, GA modulates APCs, such as monocytes and DCs, to adopt an anti-inflammatory "Type II" phenotype. These cells show reduced production of IL-12 and increased secretion of IL-10.[2]
-
Microglia: As the resident immune cells of the CNS, microglia are directly affected by the local cytokine environment. GA treatment can modulate microglial activation, leading to decreased production of pro-inflammatory cytokines like TNF-α and increased secretion of the anti-inflammatory cytokine IL-10.[7][10] GA also promotes the phagocytic activity of microglia, which may aid in clearing debris.[7]
Quantitative Data on Cytokine Modulation in the CNS
The following tables summarize the quantitative changes in cytokine expression observed in preclinical EAE models following this compound treatment.
Table 1: Downregulation of Pro-inflammatory Cytokines in the CNS of EAE Mice Treated with this compound
| Cytokine | Model/Tissue | Method | Fold Change/Percentage Reduction | Reference |
| IFN-γ | EAE Mice/Spinal Cord | Immunohistochemistry | Significant decrease in the number of IFN-γ expressing cells (P < 0.001) | [4] |
| IL-17 | EAE Mice/Spinal Cord | Immunohistochemistry | Significant reduction in the number of IL-17 expressing cells (P < 0.05) | [4] |
| IL-2 | EAE Mice/Spleen Cells | ELISA | Marked inhibition of IL-2 response to autoantigen | [8] |
| TNF-α | In vitro microglia culture | ELISA | Significant decrease in TNF-α secretion | [7] |
Table 2: Upregulation of Anti-inflammatory Cytokines in the CNS of EAE Mice Treated with this compound
| Cytokine | Model/Tissue | Method | Fold Change/Percentage Increase | Reference |
| IL-10 | EAE Mice/Brain | Immunohistochemistry | Intense expression of IL-10 by GA-specific T cells | [9] |
| IL-10 | In vitro microglia culture | ELISA | Significant increase in IL-10 secretion | [7] |
| TGF-β | EAE Mice/Brain | Immunohistochemistry | Intense expression of TGF-β by GA-specific T cells | [9] |
| IL-5 | EAE Mice/Spleen Lymphocytes | ELISA | High concentrations of IL-5 secreted in response to GA stimulation | [5] |
Signaling Pathways Modulated by this compound
GA's immunomodulatory effects are underpinned by its influence on key intracellular signaling pathways that govern cytokine production.
-
NF-κB Pathway: GA has been shown to inhibit the activation of the transcription factor NF-κB in the CNS of EAE mice. NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition contributes to the suppression of cytokines like TNF-α and IL-12.
-
TRIF-dependent Signaling: GA treatment can down-regulate Toll-IL-1 receptor domain-containing adaptor-inducing IFN-β (TRIF) signaling in APCs. This leads to decreased activation of IFN regulatory factor 3 (IRF3) and subsequent reduction in type I interferon production, which can have pro-inflammatory consequences in the context of MS.[11]
-
STAT1 Signaling: Inhibition of STAT1 phosphorylation has been observed in Type II monocytes following GA treatment, indicating a dampening of pro-inflammatory signaling pathways.[11]
Detailed Experimental Protocols
Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS and is essential for studying the in vivo effects of GA on CNS cytokine profiles.
Protocol:
-
Animals: C57BL/6 or SJL mice are commonly used strains.
-
Induction: EAE is induced by subcutaneous immunization with an emulsion containing a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Proteolipid Protein (PLP) 139-151, in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.[12]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no signs to paralysis.
-
GA Treatment: this compound is administered subcutaneously at a specified dose (e.g., 125 µ g/mouse/day ) starting either at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).[4]
Isolation of CNS-Infiltrating Mononuclear Cells
To analyze the cytokine profile of immune cells within the CNS, they must first be isolated from the brain and spinal cord.
Protocol:
-
Perfusion: Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) to remove blood from the CNS vasculature.
-
Tissue Homogenization: The brain and spinal cord are dissected and mechanically dissociated.
-
Density Gradient Centrifugation: The cell suspension is layered onto a Percoll gradient (e.g., 30%/70%) and centrifuged to separate the mononuclear cells from myelin and other debris.
-
Cell Collection: The mononuclear cell layer is carefully collected, washed, and counted for subsequent analysis.
Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the quantification of cytokine-producing cells within a mixed population.
Protocol:
-
Cell Stimulation: Isolated CNS mononuclear cells are restimulated in vitro for 4-6 hours with a cocktail of phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin). This stimulation induces cytokine production and the inhibitor traps the cytokines within the cells.[12][13]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T helper cells, CD8 for cytotoxic T cells, CD11b for microglia/macrophages).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent-containing buffer (e.g., saponin) to allow antibodies to access intracellular antigens.[13][14]
-
Intracellular Staining: Permeabilized cells are stained with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, IL-4, IL-10, IL-17).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify the percentage of specific cell populations producing each cytokine.[15]
In Situ Cytokine Detection by Immunohistochemistry
This method allows for the visualization of cytokine expression within the anatomical context of the CNS tissue.
Protocol:
-
Tissue Preparation: Following perfusion, the brain and spinal cord are dissected, fixed in paraformaldehyde, and cryoprotected in sucrose. The tissue is then embedded in optimal cutting temperature (OCT) compound and sectioned on a cryostat.
-
Immunostaining: Tissue sections are incubated with primary antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-IL-10).
-
Secondary Antibody and Detection: A fluorescently labeled secondary antibody that binds to the primary antibody is applied. The fluorescence is then visualized using a fluorescence microscope.
-
Co-localization: To identify the cell types producing the cytokines, co-staining can be performed with antibodies against cell-specific markers (e.g., CD3 for T cells, Iba1 for microglia).
Conclusion
This compound exerts a profound immunomodulatory effect on the cytokine profile within the central nervous system, a key element of its therapeutic action in multiple sclerosis. By promoting a shift from a pro-inflammatory Th1/Th17-dominated environment to an anti-inflammatory Th2/Treg milieu, GA helps to resolve inflammation and create a neuroprotective environment. This comprehensive guide has detailed the cellular and molecular mechanisms underlying this cytokine shift, provided a summary of the quantitative changes, and outlined the key experimental protocols used to elucidate these effects. A thorough understanding of GA's impact on CNS cytokine profiles is crucial for the ongoing research and development of novel therapeutic strategies for MS and other neuroinflammatory disorders.
References
- 1. Mechanism of action of this compound in multiple sclerosis and its potential for the development of new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory therapy with this compound reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. This compound reduces Th-17 inflammation and induces regulatory T-cells in the CNS of mice with relapsing-remitting or chronic EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modulates TNF-α and IL-10 secretion in microglia and promotes their phagocytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral this compound in experimental autoimmune encephalomyelitis: clinical and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Localizing CNS immune surveillance: Meningeal APCs activate T cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. jove.com [jove.com]
Methodological & Application
Application Notes and Protocols for Glatiramer Acetate in an in vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of glatiramer acetate (GA) in the experimental autoimmune encephalomyelitis (EAE) animal model of multiple sclerosis (MS). This document includes detailed protocols for EAE induction and assessment, GA treatment regimens, and methods for evaluating therapeutic efficacy.
Introduction
Experimental autoimmune encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mirrors key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis in the central nervous system (CNS).[1][2] this compound (GA, Copaxone®), a synthetic random copolymer of four amino acids (L-glutamic acid, L-lysine, L-alanine, and L-tyrosine), is an established immunomodulatory drug for the treatment of relapsing-remitting MS.[3][4] Its efficacy has been extensively validated in various EAE models, where it has been shown to prevent and suppress the disease.[5][6]
The primary mechanism of action of GA involves the modulation of the immune response. It binds to major histocompatibility complex (MHC) class II molecules, competing with myelin antigens for T cell presentation.[5] GA treatment promotes a shift from a pro-inflammatory T helper 1 (Th1) and Th17 cell response to an anti-inflammatory T helper 2 (Th2) and regulatory T cell (Treg) response.[7][8][9] This results in the secretion of anti-inflammatory cytokines, such as IL-10 and IL-13, and a reduction in pro-inflammatory cytokines like IFN-γ and IL-17.[1][8][10] Furthermore, GA has demonstrated neuroprotective effects, reducing axonal damage and promoting the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][11][12]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in the EAE model based on findings from various studies.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Clinical Score (± SEM) | Percentage Reduction in Clinical Score | Study Reference |
| EAE (Untreated) | 1.8 ± 0.15 | - | [10] |
| EAE + GA | 0.57 ± 0.06 | 68.3% | [10] |
| EAE (Untreated) | 3-4 (peak score) | - | [11] |
| EAE + GA | Substantial decline | Not specified | [11] |
Table 2: Histopathological Effects of this compound in EAE
| Parameter | EAE (Untreated) (% of white matter ± SEM) | EAE + GA (% of white matter ± SEM) | Percentage Reduction | Study Reference |
| Demyelination (Luxol Fast Blue) | 40.99 ± 2.7% | 8.62 ± 2.4% | 79.0% | [10] |
| Inflammation (H&E staining) | 47.09 ± 1.86% | 12.95 ± 2.34% | 72.5% | [10] |
| Axonal Damage (SMI-32 staining) | Not specified | Not specified | 85% reduction | [3] |
| Axonal Damage (APP staining) | Not specified | Not specified | 63% reduction | [3] |
Table 3: Effect of this compound on Cytokine Expression in EAE
| Cytokine | Change in EAE (Untreated) | Effect of GA Treatment | Study Reference |
| IFN-γ | Increased | Reduced | [10] |
| IL-17 | Increased | Reduced | [7][10] |
| IL-1β | Increased | Decreased | [1] |
| IL-10 | Not specified | Augmented | [1] |
| IL-13 | Not specified | Augmented | [1] |
| IL-4 | Not specified | Increased | [8] |
| IL-6 | Not specified | Reduced | [8] |
| TNF-α | Not specified | Reduced | [8] |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice with MOG35-55
This protocol describes the active immunization procedure to induce EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.[10][13][14]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G or 30G)
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.
-
Prepare an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. A common method is to use two Luer-lock syringes connected by a stopcock to force the mixture back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse, for a total of 200 µL per mouse (containing 200 µg of MOG35-55).
-
Administer 200-300 ng of pertussis toxin in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of 200-300 ng of pertussis toxin in 100 µL of sterile PBS i.p.
-
Protocol 2: this compound Treatment
GA can be administered prophylactically (starting at or before immunization) or therapeutically (starting at the onset of clinical signs).[15]
Materials:
-
This compound (Copaxone®)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure (Therapeutic Regimen):
-
Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization (see Protocol 3).
-
Once a mouse develops a clinical score of ≥ 1.0, begin daily subcutaneous (s.c.) injections of GA.
-
A typical therapeutic dose is 125-200 µg of GA per mouse, dissolved in 100-200 µL of sterile PBS.[10][11]
-
Continue daily injections for the duration of the experiment. A control group of EAE mice should receive daily s.c. injections of the vehicle (PBS).
Protocol 3: Clinical Scoring of EAE
Daily clinical scoring is essential to monitor disease progression and evaluate the efficacy of the treatment.[2][16][17]
Scoring Scale:
-
0.0: No clinical signs.
-
0.5: Limp tail tip.
-
1.0: Limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2.0: Partial hind limb paralysis.
-
2.5: Unilateral complete hind limb paralysis.
-
3.0: Complete bilateral hind limb paralysis.
-
3.5: Complete bilateral hind limb paralysis and partial forelimb paralysis.
-
4.0: Complete paralysis (quadriplegia).
-
5.0: Moribund state or death.
Procedure:
-
Handle mice gently to observe their gait and tail tonicity.
-
Lift the mouse by the base of its tail to assess tail and limb strength.
-
Record the clinical score for each mouse daily, preferably at the same time each day.
-
To minimize bias, the individual scoring the mice should be blinded to the treatment groups.
Protocol 4: Histological Analysis of Demyelination and Inflammation
This protocol outlines the procedures for assessing demyelination and inflammation in the spinal cord.[18][19][20]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Luxol Fast Blue (LFB) stain
-
Hematoxylin and Eosin (H&E) stain
-
Mounting medium
Procedure:
-
Tissue Collection and Preparation:
-
At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the spinal cord in OCT compound and freeze.
-
Cut 10-20 µm thick transverse or longitudinal sections using a cryostat and mount on slides.
-
-
Luxol Fast Blue (LFB) Staining for Demyelination:
-
Stain the sections with LFB solution to visualize myelin.
-
Differentiate the sections to remove excess stain from non-myelinated areas.
-
Counterstain with a nuclear stain (e.g., Cresyl Violet).
-
Dehydrate and mount the slides. Myelin will appear blue, and areas of demyelination will be pale or colorless.
-
-
Hematoxylin and Eosin (H&E) Staining for Inflammation:
-
Stain the sections with Hematoxylin to stain cell nuclei blue/purple.
-
Stain with Eosin to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate and mount the slides. Inflammatory infiltrates will be visible as collections of dark-staining nuclei.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify the area of demyelination or inflammation relative to the total white matter area using image analysis software.
-
Protocol 5: Flow Cytometry for Immune Cell Profiling
This protocol allows for the characterization of immune cell populations in the spleen and CNS.[21][22][23]
Materials:
-
Spleen and/or spinal cord tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
Percoll
-
Red Blood Cell (RBC) Lysis Buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD4, CD8, CD11b, CD19, FoxP3, IL-17, IFN-γ)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen: Mechanically dissociate the spleen in RPMI medium to create a single-cell suspension. Lyse red blood cells using RBC Lysis Buffer.
-
CNS (Spinal Cord): Mince the tissue and digest with Collagenase D and DNase I. Isolate mononuclear cells by density gradient centrifugation using Percoll.
-
-
Antibody Staining:
-
Wash the cells and resuspend in FACS buffer (PBS with 1-2% FBS).
-
For surface markers, incubate the cells with a cocktail of fluorescently labeled antibodies for 20-30 minutes at 4°C in the dark.
-
For intracellular cytokines or transcription factors, fix and permeabilize the cells after surface staining, and then incubate with the appropriate intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to identify and quantify different immune cell populations.
-
Visualization
This compound Mechanism of Action in EAE
Caption: Mechanism of action of this compound in EAE.
Experimental Workflow for a Therapeutic EAE Study
Caption: Workflow for a therapeutic EAE study with GA.
Logical Relationship of GA Treatment and Outcomes in EAE
Caption: Logical flow of GA's effects leading to improved EAE outcome.
References
- 1. This compound (Copaxone) regulates nitric oxide and related cytokine secretion in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effectiveness of this compound in clinical practice conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces Th-17 inflammation and induces regulatory T-cells in the CNS of mice with relapsing-remitting or chronic EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of this compound on B Cell-Mediated Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory therapy with this compound reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of this compound on Neurofilament Light Chain Leakage and Glutamate Excess in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection and neurogeneration in MS and its animal model EAE effected by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 14. jove.com [jove.com]
- 15. Demyelination arrest and remyelination induced by this compound treatment of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 17. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 18. jpp.krakow.pl [jpp.krakow.pl]
- 19. Experimental Autoimmune Encephalomyelitis in the Rat Spinal Cord: Lesion Detection with High-Resolution MR Microscopy at 17.6 T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glatiramer Acetate Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to characterize the immunomodulatory effects of glatiramer acetate (GA). The following sections offer step-by-step methodologies for assessing the impact of GA on key immune cell populations, including T cells, monocytes, and dendritic cells.
Introduction to this compound's Immunomodulatory Effects
This compound is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS)[1][2]. While its precise mechanism of action is not fully elucidated, it is understood to modify the immune response on multiple levels[2][3][4]. In vitro studies are crucial for dissecting these mechanisms. GA is a random polymer of four amino acids—L-glutamic acid, L-lysine, L-alanine, and L-tyrosine—which mimics myelin basic protein[4][5]. Its therapeutic effects are attributed to its ability to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2/Th3 phenotype, induce regulatory T cells (Tregs), and modulate the function of antigen-presenting cells (APCs) like monocytes and dendritic cells (DCs)[1][3][6].
Key immunomodulatory actions of GA that can be assessed using in vitro assays include:
-
Induction of a Th2 cytokine profile: GA promotes the secretion of anti-inflammatory cytokines such as IL-4, IL-5, IL-10, IL-13, and TGF-β, while inhibiting pro-inflammatory Th1 cytokines like IFN-γ and IL-2[1][2][7].
-
Modulation of T cell populations: GA can influence the proliferation and differentiation of various T cell subsets, including CD4+, CD8+, and regulatory T cells (Tregs)[8][9][10].
-
Effects on Antigen-Presenting Cells: GA impacts the maturation, antigen presentation, and cytokine production of monocytes and dendritic cells, often promoting an anti-inflammatory M2 phenotype[3][8][11][12].
The following protocols provide a framework for investigating these effects in a controlled laboratory setting.
Experimental Protocols
Protocol 1: T Cell Proliferation and Cytokine Profile Analysis
This assay evaluates the effect of this compound on the proliferation of T cells and their cytokine secretion profile upon stimulation.
Objective: To determine if GA alters T cell proliferation and biases the cytokine response towards a Th2 phenotype.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or MS patients.
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T cell isolation).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (Copaxone® or generic equivalent).
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (for T cell stimulation).
-
Carboxyfluorescein succinimidyl ester (CFSE) for proliferation analysis.
-
Human Th1/Th2/Th17 Cytokine Kit for ELISA or Multiplex Bead Array.
-
96-well round-bottom cell culture plates.
Procedure:
Part A: T Cell Proliferation Assay
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate CD4+ T cells from PBMCs using negative selection kits for a more specific analysis.
-
Label the isolated T cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare working solutions of this compound at various concentrations (e.g., 20 µg/mL, 40 µg/mL, 80 µg/mL)[7][13].
-
Add 50 µL of the GA solutions to the respective wells. Include a vehicle control (medium only).
-
Add 50 µL of a T cell stimulant (e.g., anti-CD3/anti-CD28 antibodies) to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator[13].
-
After incubation, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Part B: Cytokine Secretion Assay
-
Set up the cell cultures as described in Part A (steps 1-8), but without CFSE labeling.
-
Incubate the plate for 48-72 hours.
-
After incubation, centrifuge the plate and carefully collect the culture supernatants.
-
Analyze the supernatants for the presence of key Th1 (IFN-γ, TNF-α), Th2 (IL-4, IL-5, IL-10, IL-13), and Th17 (IL-17) cytokines using ELISA or a multiplex bead array system[5][14].
Data Presentation:
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | GA Concentration (µg/mL) | % Proliferating T Cells (Mean ± SD) |
| Unstimulated Control | 0 | < 5% |
| Stimulated Control | 0 | Value |
| Stimulated + GA | 20 | Value |
| Stimulated + GA | 40 | Value |
| Stimulated + GA | 80 | Value |
Table 2: Effect of this compound on Cytokine Secretion by T Cells (pg/mL)
| Cytokine | Stimulated Control (Mean ± SD) | Stimulated + GA (40 µg/mL) (Mean ± SD) |
| IFN-γ (Th1) | Value | Value |
| IL-4 (Th2) | Value | Value |
| IL-10 (Regulatory) | Value | Value |
| IL-17 (Th17) | Value | Value |
Protocol 2: Monocyte and Dendritic Cell Function Assays
This protocol outlines methods to assess the impact of this compound on the phenotype and function of monocytes and dendritic cells.
Objective: To determine if GA modulates the expression of surface markers and cytokine production by monocytes and dendritic cells, promoting an anti-inflammatory phenotype.
Materials:
-
PBMCs isolated from healthy donors.
-
CD14+ MicroBeads for monocyte isolation.
-
GM-CSF and IL-4 for dendritic cell differentiation.
-
Lipopolysaccharide (LPS) for monocyte/DC stimulation.
-
This compound.
-
FITC-, PE-, or APC-conjugated antibodies against CD14, CD80, CD86, HLA-DR, CD83, and CD40 for flow cytometry.
-
Human IL-10, IL-12, and TNF-α ELISA kits.
-
6-well and 24-well cell culture plates.
Procedure:
Part A: Monocyte Assay
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Plate the monocytes in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treat the cells with different concentrations of GA (e.g., 10-100 µg/mL) for 24 hours.
-
For cytokine analysis, stimulate the GA-treated monocytes with LPS (100 ng/mL) for an additional 24 hours. Collect supernatants for ELISA analysis of IL-10 and IL-12.
-
For phenotype analysis, harvest the GA-treated monocytes (without LPS stimulation), stain with fluorescently labeled antibodies against CD80, CD86, and HLA-DR, and analyze by flow cytometry.
Part B: Dendritic Cell (DC) Differentiation and Maturation Assay
-
Isolate CD14+ monocytes as described above.
-
Culture the monocytes in a 6-well plate in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) to differentiate them into immature DCs (iDCs)[11][15].
-
On day 3, add fresh medium with GM-CSF and IL-4.
-
On day 5, treat the iDCs with GA (e.g., 3.9 µg/mL or 31.25 µg/mL)[11].
-
On day 6, induce DC maturation by adding LPS (100 ng/mL) to the GA-treated and untreated iDCs.
-
On day 7, harvest the cells for phenotype analysis by flow cytometry using antibodies against CD83, CD86, and HLA-DR[11].
-
Collect the culture supernatants to measure the production of IL-10, IL-12, and TNF-α by ELISA[6][12].
Data Presentation:
Table 3: Effect of this compound on Monocyte Surface Marker Expression (MFI)
| Surface Marker | Untreated Monocytes (Mean ± SD) | GA-Treated Monocytes (Mean ± SD) |
| CD80 | Value | Value |
| CD86 | Value | Value |
| HLA-DR | Value | Value |
Table 4: Effect of this compound on Dendritic Cell Cytokine Secretion (pg/mL)
| Cytokine | LPS-Stimulated DCs (Mean ± SD) | LPS-Stimulated + GA DCs (Mean ± SD) |
| IL-10 | Value | Value |
| IL-12 | Value | Value |
| TNF-α | Value | Value |
Visualizations
Caption: this compound's multifaceted mechanism of action on the immune system.
Caption: Experimental workflow for T cell proliferation and cytokine analysis.
Caption: Workflow for dendritic cell differentiation, treatment, and functional analysis.
References
- 1. pnas.org [pnas.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The influence of this compound on Th17-immune response in multiple sclerosis | PLOS One [journals.plos.org]
- 6. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - this compound (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis [jci.org]
- 8. neurology.org [neurology.org]
- 9. JCI - this compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
- 10. Renewal of the T-cell compartment in multiple sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and IFN-beta act on dendritic cells in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20160091486A1 - this compound human monocytic cell line-based potency assay - Google Patents [patents.google.com]
- 14. The influence of this compound on Th17-immune response in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Modifies the Immune Profiles of Monocyte-Derived Dendritic Cells In Vitro Without Affecting Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Glatiramer Acetate-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro induction and characterization of glatiramer acetate (GA)-specific T cells. The methodologies outlined are essential for studying the immunomodulatory effects of GA, a key therapeutic agent for multiple sclerosis (MS).
This compound is a random copolymer of four amino acids—glutamic acid, lysine, alanine, and tyrosine—that is thought to exert its therapeutic effect by inducing a shift in the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype.[1][2][3] The protocols detailed below will guide researchers in generating GA-specific T cell lines, assessing their proliferative responses, and characterizing their cytokine profiles.
Experimental Protocols
Generation of this compound-Specific T Cell Lines
This protocol describes the generation of GA-specific T cell lines from peripheral blood mononuclear cells (PBMCs).[4][5]
Materials:
-
Heparinized whole blood from healthy donors or MS patients
-
Ficoll-Paque density gradient medium
-
RPMI 1640 medium supplemented with glutamine, 5% human AB serum, penicillin, and streptomycin (complete medium)
-
This compound (GA)
-
Myelin Basic Protein (MBP) peptide (as a control)
-
Recombinant human Interleukin-2 (IL-2)
-
Irradiated autologous PBMCs (as antigen-presenting cells, APCs)
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[4]
-
Cell Culture Initiation: Culture 150,000 PBMCs per well in a 96-well plate in the presence of 40 µg/mL GA.[4] For control wells, use a relevant antigen like MBP peptide 84-102 at the same concentration.
-
T Cell Expansion: On day 7, transfer each GA-induced T cell line into 1 mL of complete medium containing 10% T-cell growth factor (T-stim) for further expansion.[4]
-
Repetitive Stimulation: For long-term T cell lines, conduct repetitive stimulation with GA along with irradiated autologous APCs and expand the cells in the presence of IL-2.[5]
-
Antigen Specificity Testing: On day 12, perform split-well assays to test for antigen-specific proliferation and cytokine secretion.[4]
T Cell Proliferation Assays
T cell proliferation in response to GA can be measured using two primary methods: CFSE-based flow cytometry and ³H-thymidine incorporation.
This method allows for the tracking of cell division and phenotypic analysis of responding T cell subsets.[1][2]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete medium
-
Phycoerythrin (PE)-conjugated anti-CD8 antibody
-
Peridinin chlorophyll protein (PerCP)-conjugated anti-CD3 antibody
-
Allophycocyanin (APC)-conjugated anti-CD4 antibody
-
FACS buffer (PBS with 1% BSA and 0.1% Na-azide)
Procedure:
-
CFSE Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in PBS and incubate with 0.25 µM CFSE at 37°C for 7 minutes.[2]
-
Cell Culture: Quench the staining by adding serum, wash the cells twice with PBS, and resuspend them at 2 x 10⁶ cells/mL in complete medium. Set up duplicate 1-mL cultures for each condition (with and without GA).[2]
-
Staining for Flow Cytometry: On day 7, wash the cells with FACS buffer and stain with PE-conjugated anti-CD8, PerCP-conjugated anti-CD3, and APC-conjugated anti-CD4 antibodies.[2]
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on CD3⁺ T cells and further analyze the CD4⁺ and CD8⁺ populations for CFSE dilution, which indicates proliferation.[1]
This is a conventional method to measure T cell proliferation.[1][2]
Materials:
-
96-well tissue culture plates
-
Complete medium
-
³H-thymidine
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Plate PBMCs in 96-well tissue culture plates at a concentration of 5 x 10⁵ cells per well in 200 µl of complete medium.[1]
-
Antigen Stimulation: Add GA to the desired final concentration.
-
³H-Thymidine Pulsing: After a specified culture period (e.g., 5 days), pulse the cells with ³H-thymidine.
-
Harvesting and Counting: On day 5 of culture, harvest the cells and analyze the incorporation of radioactivity using a liquid scintillation counter.[1][2] Results are expressed in counts per minute (cpm) or Δcpm (background subtracted).[2]
Cytokine Profile Analysis
The cytokine profile of GA-specific T cells is crucial for understanding the induced immune deviation.
This technique allows for the identification of cytokine-producing cells at a single-cell level.[1][2]
Materials:
-
CFSE-stained PBMCs cultured with GA (as described in 2.1)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
Antibodies for surface markers (CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α, IL-4)
Procedure:
-
Cell Restimulation: On day 7 of culture, stimulate the cells for 4 hours with a mixture of PMA (0.25 ng/ml) and ionomycin (1 µg/ml) in the presence of Brefeldin A.[1][2]
-
Staining: Stain the cells for surface CD4 and CD8, then fix, permeabilize, and stain for intracellular cytokines such as IFN-γ, TNF-α, or IL-4.[2]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD4⁺ and CD8⁺ T cells producing specific cytokines.[1]
The ELISPOT assay is a highly sensitive method for quantifying cytokine-secreting cells.[4]
Materials:
-
ELISPOT plates
-
Capture and detection antibodies for specific cytokines (e.g., IL-5, IFN-γ)
-
Substrate for color development
Procedure:
-
Plate Coating: Coat ELISPOT plates with the capture antibody for the cytokine of interest.
-
Cell Plating and Stimulation: Add T cell lines and irradiated autologous PBMCs pre-incubated with GA (20 µg/mL) to the wells.[4]
-
Incubation: Incubate the plates under appropriate conditions.
-
Detection: After incubation, wash the plates and add the biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and substrate to visualize the spots.
-
Spot Counting: Count the spots, where each spot represents a cytokine-secreting cell.[4]
ELISA is used to measure the concentration of secreted cytokines in the culture supernatant.[4]
Materials:
-
ELISA plates
-
Capture and detection antibodies for specific cytokines (e.g., IL-13)
-
Standard recombinant cytokines
-
Enzyme-linked secondary antibody and substrate
Procedure:
-
Sample Collection: Collect supernatants from T cell cultures after 48 hours of stimulation.[4]
-
ELISA Protocol: Perform a sandwich ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[4]
Data Presentation
Table 1: Proliferative Responses of T Cells to this compound
| Cell Type | Assay | Condition | Proliferative Response (ΔPF % or Δcpm) | Reference |
| CD4⁺ T cells | CFSE | Healthy Individual | 45.84% | [1] |
| CD8⁺ T cells | CFSE | Healthy Individual | 29.43% | [1] |
| CD4⁺ T cells | CFSE | RRMS Patient (untreated) | 35.97% | [1] |
| CD8⁺ T cells | CFSE | RRMS Patient (untreated) | 3.05% | [1] |
| Primary T-cell lines | ³H-thymidine | MS Patients (pre-treatment) | ~15,000 - 60,000 Δcpm | [4] |
| Primary T-cell lines | ³H-thymidine | MS Patients (post-treatment) | Decreased over time | [4] |
ΔPF: Delta Proliferating Fraction Δcpm: Delta counts per minute
Table 2: Cytokine Secretion by this compound-Specific T Cell Lines
| Cytokine | Cell Type | Assay | Condition | Result | Reference |
| IL-4 | CD4⁺ T cells | Intracellular Staining / RT-PCR | Post-GA treatment | Detected | [1][2] |
| IFN-γ | CD8⁺ T cells | Intracellular Staining / RT-PCR | Post-GA treatment | Detected | [1][2] |
| TGF-β | CD4⁺ and CD8⁺ T cells | RT-PCR | Post-GA treatment | Detected | [1][2] |
| TNF-α | CD4⁺ and CD8⁺ T cells | RT-PCR | Post-GA treatment | Detected | [1][2] |
| IL-5 | T-cell lines | ELISPOT / ELISA | Post-GA treatment | Increased | [4] |
| IL-13 | T-cell lines | ELISA | Post-GA treatment | Increased | [4] |
| IFN-γ | T-cell lines | ELISPOT / ELISA | Post-GA treatment | Stable or decreased | [4] |
| BDNF | GA-specific TH1 and TH2 cells | ELISA / RT-PCR | In vitro stimulation | Produced | [6] |
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. JCI - this compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
- 2. This compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JCI - this compound (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis [jci.org]
- 5. neurology.org [neurology.org]
- 6. This compound-specific T-helper 1- and 2-type cell lines produce BDNF: implications for multiple sclerosis therapy. Brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Glatiramer Acetate for Neuroinflammation and Demyelination Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glatiramer acetate (GA), a synthetic random copolymer of four amino acids (L-glutamic acid, L-lysine, L-alanine, and L-tyrosine), is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS). Its efficacy in mitigating neuroinflammation and demyelination makes it a valuable tool for researchers studying the pathogenesis of MS and other neuroinflammatory disorders. These application notes provide detailed protocols for utilizing GA in both in vivo and in vitro models to investigate its mechanisms of action and therapeutic potential.
Mechanism of Action Overview
This compound exerts its effects through a multifaceted mechanism that involves both the innate and adaptive immune systems. Key aspects of its action include:
-
Modulation of Antigen-Presenting Cells (APCs): GA binds to MHC class II molecules on APCs, such as monocytes and dendritic cells, competing with myelin antigens and influencing their activation state. This interaction promotes a shift towards an anti-inflammatory M2 phenotype in monocytes and microglia.[1]
-
Induction of a Th2 Immune Shift: Treatment with GA leads to the generation of GA-specific T helper 2 (Th2) and regulatory T cells (Tregs).[2][3] These cells cross the blood-brain barrier and, upon reactivation in the central nervous system (CNS), secrete anti-inflammatory cytokines like IL-4, IL-10, and TGF-β.[2][4][5][6] This process, known as bystander suppression, helps to dampen the local inflammatory response.
-
Neuroprotective Effects: GA has been shown to promote the secretion of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF), by immune cells and CNS resident cells like astrocytes.[7][8][9][10] BDNF supports neuronal survival and may contribute to remyelination.
-
Promotion of Remyelination: Studies suggest that GA can enhance the proliferation and differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the CNS.[7][8][11]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in preclinical models of neuroinflammation and demyelination.
Table 1: Effect of this compound on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | EAE Induction | Treatment Regimen | Mean Clinical Score (Control) | Mean Clinical Score (GA-Treated) | Percentage Reduction | Reference |
| C57BL/6 Mice | MOG35-55 | Prophylactic (from day 0) | 3.5 | 1.0 | 71% | [12] |
| C57BL/6 Mice | MOG35-55 | Therapeutic (from day of onset) | 1.8 ± 0.15 | 0.57 ± 0.06 | 68% | [12] |
| C57BL/6 Mice | MOG35-55 | Therapeutic (from 2 dpi) | 27.4 ± 2.2 (AUC) | 19.4 ± 2.5 (AUC) | 29% | [1] |
AUC: Area Under the Curve
Table 2: Effect of this compound on Demyelination and Inflammation in EAE
| Animal Model | Parameter | Measurement Method | Control Group | GA-Treated Group | Percentage Change | Reference |
| C57BL/6 Mice | Demyelination (% white matter) | Luxol Fast Blue Staining | 40.99 ± 2.7% | 8.62 ± 2.4% | -79% | [12] |
| C57BL/6 Mice | Inflammation (% white matter) | H&E Staining | 47.09 ± 1.86% | 12.95 ± 2.34% | -72% | [12] |
| C57BL/6 Mice | CD4+ T cell infiltration (cells/mm²) | Immunohistochemistry | Not specified | Significantly reduced | - | [1] |
| OSE Mice | Demyelination (% white matter) | Immunohistochemistry | 13.9 ± 3.4% | 15.9 ± 4.0% | No significant change | [13] |
| OSE Mice | Microglia/Macrophage Infiltration (Iba1+ area) | Immunohistochemistry | Not specified | Modest reduction | - | [13] |
Table 3: Effect of this compound on Cytokine and Neurotrophic Factor Levels
| Model | Analyte | Sample Type | Measurement Method | Control Group | GA-Treated Group | Fold Change/Percentage Change | Reference |
| EAE Mice (C57BL/6) | IFN-γ expressing cells (number) | Spinal Cord | Immunohistochemistry | Increased | Reduced | Significant reduction (P < 0.001) | [12] |
| EAE Mice (C57BL/6) | IL-17 expressing cells (number) | Spinal Cord | Immunohistochemistry | Increased | Reduced | Significant reduction (P < 0.05) | [12] |
| EAE Mice | Nitric Oxide | Splenocytes | Griess Assay | 4-fold elevation | Significantly reduced | - | [14] |
| EAE Mice | IL-1β | Splenocytes | ELISA | Elevated | Decreased | Parallel decrease with NO | [14] |
| EAE Mice | IL-10 | Splenocytes | ELISA | Not specified | Significantly augmented | - | [14] |
| EAE Mice | IL-13 | Splenocytes | ELISA | Not specified | Significantly augmented | - | [14] |
| EAE Mice | BDNF mRNA | Brain (Cortex) | In situ hybridization | Reduced by 2.4-fold vs naive | 2.3-fold higher than EAE | Restored to naive levels | [7] |
| Human MS Patients | BDNF | Serum | ELISA | Reduced | Reversed to normal levels | - | [9] |
Experimental Protocols
In Vivo Model: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
EAE is the most commonly used animal model for MS, mimicking many of the clinical and pathological features of the human disease.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound (GA)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Protocol:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 and 200 µg of M. tuberculosis in 100 µL of emulsion per mouse.[15][16]
-
Anesthetize the mice and administer two subcutaneous injections of the MOG/CFA emulsion (50 µL each) on the flanks.[15][16]
-
On the same day, inject 200-500 ng of PTX intraperitoneally (i.p.).[15][16]
-
Administer a second dose of PTX 48 hours later (Day 2).[15][16]
-
-
This compound Treatment:
-
Prophylactic Regimen: Begin daily subcutaneous injections of GA (e.g., 125 µ g/mouse in 200 µL PBS) on Day 0 and continue for the duration of the experiment.[12]
-
Therapeutic Regimen: Begin daily subcutaneous injections of GA upon the first appearance of clinical signs (typically around day 9-12 post-induction).[12]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them according to a standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and brain for histological and immunohistochemical analysis.
-
For molecular and cellular analysis, tissues can be collected without fixation.
-
dot
Caption: Experimental workflow for MOG-induced EAE and GA treatment.
In Vitro Model: this compound Treatment of Microglia
This protocol allows for the investigation of the direct effects of GA on microglia activation and cytokine production.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (GA)
-
ELISA kits for TNF-α and IL-10
-
Reagents for FACS analysis (optional)
Protocol:
-
Cell Culture:
-
Culture primary microglia or BV-2 cells in appropriate medium until they reach the desired confluency.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of GA (e.g., 10-100 µg/mL) for a specified period (e.g., 24 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined time (e.g., 6-24 hours) to induce an inflammatory response. Include a GA-only control and an untreated control.
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-10 using ELISA kits according to the manufacturer's instructions.
-
Phagocytosis Assay (Optional): Quantify the phagocytic activity of microglia using a FACS-based assay with fluorescently labeled beads or cell debris.
-
Morphological Analysis: Observe changes in microglia morphology (from ramified to amoeboid) using microscopy.
-
dot
Caption: In vitro workflow for studying GA's effect on microglia.
In Vitro Model: this compound Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) for Th1/Th2 Analysis
This protocol is designed to assess the immunomodulatory effects of GA on human T cell differentiation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% human serum
-
This compound (GA)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Brefeldin A
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-4)
-
Fixation and permeabilization buffers
Protocol:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium.
-
-
Treatment and Stimulation:
-
Treat the PBMCs with GA (e.g., 50 µg/mL) for a specified duration (e.g., 72 hours).
-
Stimulate the T cells within the PBMC population with PHA or anti-CD3/CD28 beads.
-
-
Intracellular Cytokine Staining and Flow Cytometry:
-
In the last 4-6 hours of culture, add Brefeldin A to inhibit cytokine secretion.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines IFN-γ (Th1 marker) and IL-4 (Th2 marker).
-
Analyze the percentage of CD4+IFN-γ+ (Th1) and CD4+IL-4+ (Th2) cells using a flow cytometer.
-
dot
Caption: Workflow for analyzing GA's effect on human T cell polarization.
Signaling Pathways
This compound's Immunomodulatory Signaling
This compound initiates a cascade of signaling events that ultimately shift the immune response from a pro-inflammatory to an anti-inflammatory and neuroprotective state.
dot
References
- 1. Induction of a higher-ordered architecture in this compound improves its biological efficiency in an animal model of multiple sclerosis† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyreactive antibodies to this compound promote myelin repair in murine model of demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-specific T-helper 1- and 2-type cell lines produce BDNF: implications for multiple sclerosis therapy. Brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demyelination arrest and remyelination induced by this compound treatment of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. This compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunomodulator this compound augments the expression of neurotrophic factors in brains of experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-reactive T lymphocytes regulate oligodendrocyte progenitor cell number in vitro: role of IGF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lower brain-derived neurotrophic factor in serum of relapsing remitting MS: reversal by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory therapy with this compound reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prophylactic this compound Treatment Positively Attenuates Spontaneous Opticospinal Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of this compound on Neurofilament Light Chain Leakage and Glutamate Excess in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound reduces Th-17 inflammation and induces regulatory T-cells in the CNS of mice with relapsing-remitting or chronic EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring Glatiramer Acetate's Effect on Antigen Presentation
For Researchers, Scientists, and Drug Development Professionals
Glatiramer acetate (GA) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis. Its mechanism of action is complex, involving multiple effects on the immune system, with a significant impact on antigen presentation by antigen-presenting cells (APCs). These application notes provide a detailed overview of the techniques used to measure the effects of GA on antigen presentation, including experimental protocols and data interpretation.
Core Mechanisms of this compound in Modulating Antigen Presentation
This compound's primary influence on the immune response begins at the level of antigen presentation. The key mechanisms include:
-
Competitive Binding to MHC Class II Molecules: GA binds with high affinity to various MHC class II molecules on the surface of APCs. This binding can physically displace myelin antigens, such as myelin basic protein (MBP), preventing their presentation to autoreactive T cells.[1][2][3][4][5]
-
Modulation of APC Phenotype and Function: GA promotes the differentiation of APCs, particularly monocytes and dendritic cells (DCs), into an anti-inflammatory "Type II" phenotype.[1][6] These Type II APCs are characterized by reduced expression of pro-inflammatory cytokines and increased secretion of anti-inflammatory cytokines.
-
Induction of a Th2/Treg-Biased Immune Response: By altering antigen presentation and the cytokine milieu, GA-reactive T cells differentiate into T helper 2 (Th2) and regulatory T (Treg) cells.[4][5][6] These cells produce anti-inflammatory cytokines, which can suppress the activity of pro-inflammatory Th1 and Th17 cells.
-
Bystander Suppression: GA-specific Th2 cells can migrate to the central nervous system (CNS) and, upon reactivation by locally presented antigens, release anti-inflammatory cytokines. This creates a local anti-inflammatory environment that suppresses the activity of myelin-reactive T cells, a phenomenon known as bystander suppression.[2][3][6]
I. Assays for MHC Binding and Competitive Inhibition
A primary mechanism of GA is its ability to compete with myelin antigens for binding to MHC class II molecules.[2][3][7]
Protocol 1: Competitive MHC Class II Binding Assay
Objective: To quantify the ability of this compound to inhibit the binding of a known myelin antigen peptide to purified or cell-surface MHC class II molecules.
Methodology:
-
Preparation of APCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or multiple sclerosis patients and enrich for monocytes or generate monocyte-derived dendritic cells (moDCs).
-
Peptide Labeling: Synthetically produce a fluorescently labeled myelin peptide (e.g., MBP 85-99).
-
Competitive Binding:
-
Incubate APCs with varying concentrations of unlabeled this compound for 1-2 hours.
-
Add the fluorescently labeled myelin peptide to the cell suspension and incubate for an additional 2-4 hours. .
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound peptide.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell-bound labeled peptide.
-
-
Data Analysis: Calculate the percentage of inhibition of peptide binding at each concentration of this compound. Determine the IC50 value, which is the concentration of GA that inhibits 50% of the labeled peptide binding.
| Parameter | Description | Example Value |
| IC50 of GA for MBP peptide binding | Concentration of GA required to inhibit 50% of fluorescently labeled MBP peptide binding to MHC class II molecules on APCs. | Varies depending on the specific MHC haplotype and experimental conditions. |
| Maximum Inhibition (%) | The highest percentage of inhibition of MBP peptide binding achieved with GA. | > 90% |
II. Analysis of APC Phenotype and Function
GA treatment leads to a shift in APCs towards an anti-inflammatory, or "Type II," phenotype.[1] This can be assessed by analyzing cell surface markers and cytokine production.
Protocol 2: Flow Cytometric Analysis of APC Surface Markers
Objective: To evaluate the effect of this compound on the expression of co-stimulatory and maturation markers on APCs.
Methodology:
-
Cell Culture: Culture moDCs or other APCs in the presence or absence of this compound (e.g., 20 µg/mL to 100 µg/mL) for 24-72 hours.[8]
-
Stimulation (Optional): Stimulate the APCs with a pro-inflammatory stimulus like lipopolysaccharide (LPS) to induce maturation.
-
Antibody Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers such as HLA-DR, CD86, CD83, CD40, and CD1a.[9][10][11][12]
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Compare the expression levels (MFI or percentage of positive cells) of each marker between GA-treated and untreated APCs.
| Surface Marker | Function | Effect of this compound | Reference |
| HLA-DR | Antigen presentation | Upregulation | [9][10] |
| CD86 | Co-stimulation | Upregulation | [9][10] |
| CD83 | Maturation marker | Upregulation | [10] |
| CD40 | Co-stimulation | Downregulation | [11] |
| CD1a | Lipid antigen presentation | Downregulation | [12] |
Protocol 3: Cytokine Profiling of APCs
Objective: To measure the production of pro- and anti-inflammatory cytokines by APCs treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture APCs with or without this compound, with or without a pro-inflammatory stimulus (e.g., LPS).
-
Supernatant Collection: Collect the cell culture supernatants at various time points (e.g., 24, 48, 72 hours).
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex). Key cytokines to measure include IL-12, TNF-α, IL-10, and TGF-β.[1][7]
-
Data Analysis: Compare the cytokine concentrations between GA-treated and untreated groups.
| Cytokine | Function | Effect of this compound | Reference |
| IL-12 | Pro-inflammatory, Th1 differentiation | Reduction | [1][9] |
| TNF-α | Pro-inflammatory | Reduction | [1][7] |
| IL-10 | Anti-inflammatory | Enhancement | [1][9] |
| TGF-β | Anti-inflammatory, Treg differentiation | Enhancement | [7] |
III. T-Cell Activation and Differentiation Assays
The ultimate downstream effect of GA's modulation of antigen presentation is the alteration of T-cell responses.
Protocol 4: T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of myelin-specific T cells.
Methodology:
-
Establish T-Cell Lines: Generate T-cell lines specific for a myelin antigen (e.g., MBP) from multiple sclerosis patients or healthy controls.
-
Co-culture: Co-culture the myelin-specific T cells with irradiated APCs that have been pre-incubated with the specific myelin antigen in the presence or absence of varying concentrations of this compound.
-
Proliferation Measurement: After 48-72 hours, add [³H]-thymidine to the cultures and incubate for another 18 hours. Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter. Alternatively, use a non-radioactive method like CFSE dilution measured by flow cytometry.
-
Data Analysis: Compare the proliferative response (in counts per minute or proliferation index) in the presence and absence of GA.
| Condition | Expected Outcome | Reference |
| Myelin-specific T cells + APCs + Myelin Antigen | High proliferation | [13][14] |
| Myelin-specific T cells + APCs + Myelin Antigen + GA | Reduced proliferation | [13][14] |
Protocol 5: Cytokine Profiling of T Cells (ELISPOT/Intracellular Staining)
Objective: To determine the cytokine profile of T cells activated in the presence of this compound-treated APCs.
Methodology:
-
Co-culture: Set up a co-culture of T cells and GA-treated or untreated APCs as described in Protocol 4.
-
ELISPOT Assay:
-
Use ELISPOT plates coated with capture antibodies for IFN-γ (Th1), IL-4/IL-5/IL-13 (Th2), and IL-10 (Treg).[15]
-
After the co-culture period, transfer the cells to the ELISPOT plates and incubate.
-
Develop the spots according to the manufacturer's instructions and count the number of cytokine-secreting cells.
-
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry:
-
After co-culture, restimulate the T cells briefly in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells, then stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-10, FoxP3).
-
Analyze by flow cytometry to determine the percentage of T cells producing each cytokine.
-
-
Data Analysis: Compare the number of cytokine-producing cells or the percentage of cytokine-positive T cells between conditions.
| Cytokine | Associated T-Cell Subset | Effect of this compound | Reference |
| IFN-γ | Th1 | Decrease | [15][16] |
| IL-5 | Th2 | Increase | [8][15] |
| IL-13 | Th2 | Increase | [8][15] |
| IL-10 | Th2/Treg | Increase | [4][8] |
IV. Visualization of Pathways and Workflows
Signaling Pathway of this compound's Effect on Antigen Presentation
Caption: this compound's competitive binding to MHC Class II molecules.
Experimental Workflow for Assessing APC Modulation
Caption: Workflow for analyzing GA's effect on APC phenotype and function.
Logical Relationship of GA's Immunomodulatory Effects
Caption: Cascade of this compound's immunomodulatory effects.
References
- 1. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanism of action of this compound in multiple sclerosis and its potential for the development of new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound reduces lymphocyte proliferation and enhances IL-5 and IL-13 production through modulation of monocyte-derived dendritic cells in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and IFN-beta act on dendritic cells in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dendritic cell, monocyte and T cell activation and response to this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Modifies the Immune Profiles of Monocyte-Derived Dendritic Cells In Vitro Without Affecting Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of immunomodulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - this compound (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis [jci.org]
- 16. The influence of this compound on Th17-immune response in multiple sclerosis | PLOS One [journals.plos.org]
Application Notes and Protocols: Glatiramer Acetate for In Vitro Studies of Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing glatiramer acetate (GA) for in vitro investigations of microglial activation. This document outlines the direct effects of GA on microglia, including its role in modulating cytokine secretion, enhancing phagocytosis, and influencing microglial phenotype. Detailed experimental protocols and a summary of quantitative data are provided to facilitate the design and execution of relevant studies.
Introduction
This compound, an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis, has demonstrated significant effects on the innate immune cells of the central nervous system, particularly microglia.[1][2] In vitro studies have been instrumental in elucidating the direct mechanisms by which GA influences microglial behavior, independent of its effects on T-cells. These studies have revealed that GA can shift microglia towards a neuroprotective phenotype, characterized by reduced pro-inflammatory responses and enhanced debris clearance capabilities.[1][3] This makes GA a valuable tool for in vitro modeling of neuroinflammation and for the development of novel therapeutic strategies targeting microglial activation in various neurological disorders.
Key Applications in Microglial Research
-
Modulation of Microglial Polarization: Investigation of the shift from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) microglial phenotype.
-
Cytokine Secretion Profiling: Analysis of the impact of GA on the production of key cytokines such as TNF-α and IL-10.[1]
-
Phagocytosis Assays: Assessment of the enhancement of microglial phagocytic activity for myelin debris, amyloid-β, or other substrates.[1][4]
-
Signaling Pathway Analysis: Elucidation of the molecular mechanisms underlying GA's effects on microglia.
-
Neuroprotection Studies: Co-culture experiments to determine the neuroprotective effects of GA-treated microglia on neurons.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on microglial functions.
Table 1: Effect of this compound on Microglial Cytokine Secretion
| Cytokine | Cell Type | GA Concentration | Incubation Time | Result | Reference |
| TNF-α | Primary rat microglia | Not specified | Not specified | Decreased secretion | [1] |
| IL-10 | Primary rat microglia | Not specified | Not specified | Increased secretion | [1] |
| Nitric Oxide (NO) | Primary rat microglia | Not specified | Not specified | No effect on production | [1] |
Table 2: Effect of this compound on Microglial Phagocytosis
| Cell Type | GA Concentration | Incubation Time | Assay Method | Result | Reference |
| Primary rat microglia | Not specified | Not specified | FACS-based assay | Promotes phagocytic activity | [1] |
| Human monocytes | 62.5 µg/ml and 125 µg/ml | 1 hour | Flow cytometry (fluorescent beads) | Significant increase in phagocytic response | [5][6] |
| Human monocytes | Various concentrations | 3 hours and 24 hours | Flow cytometry (fluorescent beads) | Significant increase at all concentrations | [5][6] |
| Mouse microglial cells (BV2) | 100 µg/mL | 10 minutes (pretreatment) | Real-time phagocytosis assay (YG beads) | Enhances innate phagocytosis | [4] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Microglia with this compound
This protocol describes the general procedure for treating primary microglial cultures with this compound to assess its effects on activation and function.
Materials:
-
Primary rat or mouse microglia
-
Standard microglial culture medium
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Plate primary microglia at a desired density in appropriate cell culture plates and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
GA Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL).[7][8]
-
Cell Treatment: Remove the existing culture medium from the microglial cells and replace it with fresh medium containing the different concentrations of GA. Include an untreated control group (medium only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the effects of GA to manifest.
-
Downstream Analysis: Following incubation, the cell culture supernatants can be collected for cytokine analysis (e.g., ELISA), and the cells can be processed for various assays such as phagocytosis, immunocytochemistry, or gene expression analysis.
Protocol 2: FACS-Based Phagocytosis Assay
This protocol outlines a method to quantify the phagocytic activity of microglia treated with this compound using flow cytometry.
Materials:
-
GA-treated and control microglia (from Protocol 1)
-
Fluorescent microspheres (e.g., FITC-labeled latex beads)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Prepare Microspheres: Opsonize the fluorescent microspheres with fetal bovine serum (FBS) for 1 hour at 37°C to enhance uptake. Wash the beads with PBS to remove excess FBS.
-
Initiate Phagocytosis: Add the opsonized fluorescent microspheres to the GA-treated and control microglial cultures at a ratio of approximately 10-20 beads per cell.
-
Incubation: Incubate the cells with the beads for 1-3 hours at 37°C to allow for phagocytosis.
-
Stop Phagocytosis: Stop the phagocytosis process by washing the cells three times with ice-cold PBS to remove non-ingested beads.
-
Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.
-
Quench Fluorescence (Optional): To distinguish between internalized and surface-bound beads, add a quenching solution (e.g., trypan blue) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The percentage of fluorescently-labeled cells (cells that have phagocytosed beads) and the mean fluorescence intensity (indicating the number of beads per cell) can be quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound in microglia and a typical experimental workflow for studying its effects.
Caption: Proposed signaling pathways of this compound in microglia.
Caption: Experimental workflow for studying this compound's effects on microglia.
Concluding Remarks
The in vitro application of this compound provides a powerful model system to dissect the complex roles of microglia in neuroinflammation and neurodegeneration. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the therapeutic potential of modulating microglial activation. Further investigations into the detailed molecular pathways and the functional consequences of GA-induced microglial changes will continue to advance our understanding of CNS immunology and inform the development of next-generation neurotherapeutics.
References
- 1. This compound modulates TNF-α and IL-10 secretion in microglia and promotes their phagocytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases phagocytic activity of human monocytes in vitro and in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Increases Phagocytic Activity of Human Monocytes In Vitro and in Multiple Sclerosis Patients | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. This compound fights against Alzheimer’s disease by inducing dendritic-like microglia expressing insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Glatiramer Acetate's Impact on B-Cell Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to evaluate the immunomodulatory effects of glatiramer acetate (GA) on B-cell function. The protocols detailed below are essential for researchers investigating the mechanisms of action of GA and for professionals in drug development exploring its therapeutic potential.
Introduction
This compound (GA), a synthetic random copolymer of four amino acids, is a well-established treatment for relapsing-remitting multiple sclerosis (MS). While its mechanism of action was initially thought to be T-cell-centric, mounting evidence indicates that GA significantly impacts B-cell functions.[1][2][3] B cells play a crucial role in MS pathogenesis through antibody production, antigen presentation, and cytokine secretion.[1][4] Understanding how GA modulates these B-cell activities is critical for optimizing its therapeutic use and developing novel B-cell-targeted therapies.
GA has been shown to reduce the total frequency of B cells, plasmablasts, and memory B cells.[1][4] It also appears to induce a shift from a pro-inflammatory to an anti-inflammatory state by increasing the release of anti-inflammatory cytokines and/or decreasing the release of pro-inflammatory cytokines by B cells.[1] This document outlines key experimental approaches to assess these effects.
Key Areas of B-Cell Function Assessment
The impact of this compound on B-cell function can be evaluated through several key experimental assays:
-
B-Cell Phenotyping and Frequency Analysis: To determine changes in the proportions of different B-cell subsets.
-
Cytokine Secretion Assays: To measure the production of pro- and anti-inflammatory cytokines.
-
B-Cell Proliferation Assays: To assess the effect of GA on B-cell proliferation in response to stimuli.
-
Immunoglobulin Production Assays: To quantify changes in antibody secretion.
-
Apoptosis Assays: To investigate the induction of programmed cell death in B cells.
-
Antigen Presentation Assays: To evaluate the capacity of B cells to activate T cells.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on various B-cell parameters.
Table 1: Effect of this compound on B-Cell Cytokine Production
| Cytokine | Effect of GA Treatment | Method of Analysis | Reference |
| IL-6 | Reduced concentrations in 50% of samples from treated MS patients.[1] | ELISA | Jackson et al.[1] |
| TNF-α | Reduced concentrations in 50% of samples from treated MS patients.[1] | ELISA | Jackson et al.[1] |
| IL-10 | Restored the ability of B cells to produce IL-10 in treated MS patients.[1] | Intracellular Staining/ELISA | Ireland et al.[1] |
| Lymphotoxin-α | Reduced secretion in treated MS patients.[1] | Not specified | Ireland et al.[1] |
Table 2: Effect of this compound on B-Cell Subsets and Markers
| B-Cell Subset/Marker | Effect of GA Treatment | Method of Analysis | Reference |
| Total B cells | Reduced frequency.[1][4] | Flow Cytometry | [1][4] |
| Plasmablasts | Reduced frequency.[1][4] | Flow Cytometry | [1][4] |
| Memory B cells | Reduced frequency.[1][4] | Flow Cytometry | [1][4] |
| Transitional B-cells | Diminished frequency.[5][6] | Flow Cytometry | [5][6] |
| CD69, CD25, CD95 | Downregulated expression.[5][6] | Flow Cytometry | [5][6] |
| MHC Class II | Increased expression.[5][6] | Flow Cytometry | [5][6] |
Table 3: Effect of this compound on B-Cell Proliferation and Apoptosis
| Parameter | Effect of GA Treatment | Method of Analysis | Reference |
| Proliferation (in response to high-dose CD40L) | Altered proliferative responses.[1] | Proliferation Assay | Ireland et al.[1] |
| Bax/Bcl-2 ratio | Increased ratio, suggesting pro-apoptotic effect.[7] | Western Blot | [7] |
| Cytosolic Cyt-c/Bcl-2 ratio | Trend towards an increase.[7] | Western Blot | [7] |
Experimental Protocols
Protocol 1: B-Cell Phenotyping by Flow Cytometry
Objective: To analyze the frequency of different B-cell subsets in peripheral blood mononuclear cells (PBMCs) from subjects treated with this compound compared to untreated controls.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Tubes
-
Centrifuge
-
Flow Cytometer
-
Fluorochrome-conjugated antibodies against: CD19, CD27, IgD, CD38, CD24, CD5.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: a. Resuspend 1 x 10^6 PBMCs in 100 µL of FACS buffer (PBS with 2% FBS). b. Add the cocktail of fluorochrome-conjugated antibodies for B-cell subset identification (e.g., CD19 for total B cells, CD27 and IgD for memory and naive B cells, CD38 and CD24 for transitional B cells). c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer. e. Resuspend the cells in 500 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on B-cell populations and determine their frequencies.
Protocol 2: Cytokine Secretion Analysis by ELISA
Objective: To measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatant of cultured B cells treated with this compound.
Materials:
-
Purified B cells
-
B-cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
B-cell activation stimuli (e.g., CpG, anti-IgM)
-
ELISA kit for the cytokine of interest
-
96-well microplate reader
Procedure:
-
B-Cell Culture: a. Isolate B cells from PBMCs using negative selection magnetic beads. b. Culture purified B cells (e.g., 2 x 10^5 cells/well) in a 96-well plate. c. Treat the cells with this compound at various concentrations. Include an untreated control. d. Stimulate the B cells with an appropriate activator (e.g., CpG ODN 2006). e. Incubate for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: a. Perform the ELISA for the target cytokine according to the manufacturer's instructions. b. Briefly, coat a 96-well plate with capture antibody, block non-specific binding, add supernatants and standards, add detection antibody, add substrate, and stop the reaction.
-
Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
Protocol 3: B-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferative capacity of B cells.
Materials:
-
Purified B cells
-
B-cell culture medium
-
This compound
-
B-cell proliferation stimulus (e.g., CD40L, anti-IgM + IL-4)
-
Proliferation assay reagent (e.g., CFSE, [3H]-thymidine, or a colorimetric assay like WST-1)
-
96-well culture plate
-
Flow cytometer (for CFSE) or scintillation counter (for [3H]-thymidine) or plate reader (for colorimetric assay)
Procedure (using CFSE):
-
CFSE Labeling: a. Resuspend purified B cells in PBS at 1 x 10^7 cells/mL. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C. d. Quench the reaction by adding 5 volumes of ice-cold culture medium. e. Wash the cells twice with culture medium.
-
Cell Culture: a. Plate the CFSE-labeled B cells in a 96-well plate. b. Add this compound at desired concentrations. c. Add the proliferation stimulus. d. Incubate for 3-5 days.
-
Data Acquisition and Analysis: a. Harvest the cells and acquire them on a flow cytometer. b. Analyze the CFSE dilution profile to determine the percentage of divided cells and the proliferation index.
Signaling Pathways
This compound is thought to influence B-cell function through various signaling pathways. While the exact mechanisms are still under investigation, potential pathways include the modulation of B-cell receptor (BCR) signaling and pathways related to cytokine production and antigen presentation.[8] GA may interact with the BCR, leading to downstream signaling events that alter B-cell activation and function.[8] Furthermore, GA's effect on cytokine profiles suggests an impact on intracellular signaling cascades that regulate gene transcription for these cytokines.
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the multifaceted effects of this compound on B-cell function. By employing these techniques, researchers can gain deeper insights into the immunomodulatory properties of GA, potentially leading to the identification of biomarkers for treatment response and the development of more targeted therapies for autoimmune diseases like multiple sclerosis.
References
- 1. Impact of this compound on B Cell-Mediated Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for treatment of MS: regulatory B cells join the cast of players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound on B Cell-Mediated Pathogenesis of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound immune modulates B-cell antigen presentation in treatment of MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on functional properties of B lymphocytes in patients with MS [ediss.uni-goettingen.de]
- 7. This compound induces pro-apoptotic mechanisms involving Bcl-2, Bax and Cyt-c in peripheral lymphocytes from multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Application Notes and Protocols for Glatiramer Acetate Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glatiramer acetate (GA) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS). Beyond its well-established effects on the peripheral immune system, a growing body of evidence suggests that GA also confers neuroprotection, potentially slowing the progression of disability in MS and holding promise for other neurodegenerative diseases. These neuroprotective effects are thought to be mediated through a multifaceted mechanism of action that includes the modulation of immune cell function, the release of neurotrophic factors, and direct effects on neural and glial cells within the central nervous system (CNS).
These application notes provide a comprehensive overview of the experimental design for studying the neuroprotective properties of this compound. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in this field.
Mechanisms of Neuroprotection by this compound
This compound's neuroprotective effects are not attributed to a single mode of action but rather to a cascade of interconnected events primarily initiated by its interaction with the immune system. The key mechanisms include:
-
Immunomodulation and Shift to an Anti-Inflammatory Phenotype : GA treatment promotes the differentiation of T helper (Th) cells from a pro-inflammatory Th1 and Th17 phenotype towards an anti-inflammatory Th2 phenotype. These GA-specific Th2 cells can cross the blood-brain barrier and, within the CNS, release anti-inflammatory cytokines such as IL-4 and IL-10.[1][2]
-
Induction of Neurotrophic Factor Release : GA-activated immune cells, particularly T cells and monocytes, have been shown to increase the production and secretion of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), insulin-like growth factor-1 (IGF-1), neurotrophin-3 (NT-3), and NT-4.[1][3] These factors support neuronal survival, differentiation, and synaptic plasticity.[3]
-
Modulation of Glial Cell Activity : GA can influence the behavior of microglia and astrocytes, the resident immune cells of the CNS. It has been shown to promote a shift in microglia towards a phagocytic and anti-inflammatory M2 phenotype and to modulate astrocyte responses, which can contribute to a more supportive microenvironment for neuronal health.
-
Reduction of Excitotoxicity : Studies have indicated that GA treatment can lead to a reduction in the levels of glutamate in the cerebrospinal fluid (CSF) of animal models, thereby mitigating excitotoxic neuronal damage.[4]
Experimental Design and Protocols
A thorough investigation of this compound's neuroprotective effects requires a combination of in vivo animal models and in vitro cellular assays.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model, which mimics many aspects of MS, is the most widely used in vivo system to study GA's efficacy.
Protocol 1: Induction of EAE in C57BL/6 Mice with MOG₃₅₋₅₅ and GA Treatment
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound (GA)
-
Phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ in CFA at a final concentration of 2 mg/mL MOG₃₅₋₅₅.
-
Lightly anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into the flank.[5][6]
-
On the same day, inject 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally (i.p.).[7]
-
Administer a second dose of 200 ng PTX i.p. 48 hours later (Day 2).[6]
-
-
This compound Treatment:
-
Prophylactic Treatment: Begin daily subcutaneous (s.c.) injections of GA (e.g., 125 µ g/mouse in 200 µL PBS) on the day of immunization (Day 0).[5]
-
Therapeutic Treatment: Start daily s.c. injections of GA at the onset of clinical signs (typically around day 10-12 post-immunization).[5]
-
The control group should receive daily s.c. injections of the vehicle (PBS).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Outcome Measures for EAE Studies:
-
Clinical Score: The primary outcome is the daily clinical score, which reflects the severity of the disease.
-
Histopathology: At the end of the experiment, perfuse the mice and collect spinal cord and brain tissue for histological analysis.
-
Luxol Fast Blue (LFB) staining: To assess demyelination.
-
Hematoxylin and Eosin (H&E) staining: To evaluate immune cell infiltration.
-
-
Immunohistochemistry (IHC):
-
Stain for Iba1 to identify microglia and assess their activation state.
-
Stain for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.[6]
-
-
Biomarker Analysis: Collect blood and/or CSF to measure levels of neurofilament light chain (NFL) as a marker of axonal damage and cytokines to assess the immune response.
Table 1: Quantitative Data from GA Treatment in EAE Mice
| Parameter | EAE (Untreated) | EAE + GA Treatment | P-value | Reference |
| Mean Clinical Score (days 10-30) | 1.8 ± 0.15 | 0.57 ± 0.06 | < 0.0001 | [5][8] |
| Demyelination (% white matter) | 40.99 ± 2.7% | 8.62 ± 2.4% | < 0.0001 | [5] |
| Inflammation (% white matter) | 47.09 ± 1.86% | 12.95 ± 2.34% | < 0.0001 | [5] |
In Vitro Neuroprotection Assays
In vitro assays are crucial for dissecting the direct effects of GA on neuronal survival and for studying the interactions between neurons, glia, and immune cells.
Protocol 2: In Vitro Neuronal Survival Assay
Materials:
-
Primary cortical or hippocampal neurons (e.g., from E18 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Neurotoxin (e.g., staurosporine or glutamate)
-
Cell viability assay kit (e.g., MTT or LDH)
-
Co-culture system with T cells or microglia (optional)
Procedure:
-
Neuronal Culture: Plate primary neurons in appropriate culture plates and allow them to mature for 7-10 days in vitro.
-
This compound Pre-treatment: Pre-incubate the neuronal cultures with different concentrations of GA for 24 hours. Note: Some studies suggest GA may not be directly neuroprotective and can even be toxic to neurons at high concentrations, so a dose-response experiment is critical.[9] The protective effects are often mediated by immune cells.
-
Induction of Neuronal Death: After pre-treatment, expose the neurons to a neurotoxin (e.g., 1 µM staurosporine or 100 µM glutamate) for 24 hours.
-
Assessment of Neuronal Viability:
-
Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.
-
Alternatively, fix the cells and perform immunocytochemistry for neuronal markers (e.g., NeuN) and apoptosis markers (e.g., cleaved caspase-3) to visualize and quantify neuronal survival.
-
For co-culture experiments: Isolate T cells from GA-immunized mice or treat microglia with GA in vitro before adding them to the neuronal cultures. This will help to assess the neuroprotective effects mediated by these immune cells.
Key Experimental Readouts and Protocols
Protocol 3: Measurement of Brain-Derived Neurotrophic Factor (BDNF)
A. ELISA for BDNF in Serum and Brain Tissue
Materials:
-
Commercially available BDNF ELISA kit (e.g., from Promega or R&D Systems)
-
Blood samples collected from EAE mice
-
Brain tissue (hippocampus and cortex)
-
Lysis buffer for tissue homogenization
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Serum: Collect blood, allow it to clot, and centrifuge to separate the serum.
-
Brain Tissue: Homogenize brain tissue in lysis buffer on ice, then centrifuge to collect the supernatant.[10]
-
-
ELISA:
-
Follow the manufacturer's protocol for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of BDNF in the samples based on the standard curve.
-
B. RT-PCR for BDNF mRNA Expression
This technique can be used to measure the expression of BDNF mRNA in brain tissue or isolated cells.
Table 2: BDNF Secretion by this compound-Specific T Cell Lines
| Cell Type | Stimulus | BDNF Concentration (pg/mL) | Reference |
| GA-specific T cell lines | GA (50 µg/mL) | 112 | [11] |
| GA-specific T cell lines | MBP (100 µg/mL) | 45 | [11] |
| Lymphocytes from GA-immunized mice | GA (50 µg/mL) | 12-20 | [11] |
Protocol 4: Flow Cytometry for T Helper Cell Phenotyping
Materials:
-
Spleens from EAE mice
-
RPMI-1640 medium
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like brefeldin A)
-
Fluorescently conjugated antibodies against mouse CD4, IFN-γ (for Th1), IL-4 (for Th2), and IL-17A (for Th17)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Single-cell Suspension: Prepare a single-cell suspension from the spleens.
-
Cell Stimulation: Stimulate the splenocytes with the cell stimulation cocktail for 4-6 hours to induce cytokine production.
-
Surface Staining: Stain the cells with an antibody against CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Intracellular Staining: Stain the cells with antibodies against IFN-γ, IL-4, and IL-17A.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD4+ T cells expressing each cytokine to determine the Th1, Th2, and Th17 populations.
Signaling Pathways and Visualizations
This compound's neuroprotective effects are initiated through a complex interplay of signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: this compound Immunomodulation Pathway.
Caption: BDNF-TrkB Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Conclusion
The study of this compound's neuroprotective effects is a promising area of research with significant clinical implications. The experimental designs and protocols outlined in these application notes provide a framework for robust and reproducible investigations into the mechanisms by which GA promotes neuronal health. By combining in vivo models with targeted in vitro assays and a thorough analysis of cellular and molecular readouts, researchers can further elucidate the therapeutic potential of this compound in multiple sclerosis and other neurodegenerative conditions.
References
- 1. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation [mdpi.com]
- 2. This compound: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulatory therapy with this compound reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Treatment Increases Stability of Spinal Synapses and Down Regulates MHC I during the Course of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Attenuates Pro-Inflammatory T Cell Responses but Does Not Directly Protect Neurons from Inflammatory Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Glatiramer Acetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of glatiramer acetate (GA) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
Researchers may encounter several issues related to the stability of this compound solutions. This guide provides potential causes and recommended solutions for common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Visible Aggregates or Precipitation | Electrostatic Interactions: GA is cationic and can interact with anionic molecules, such as hyaluronic acid, leading to aggregation.[1][2] pH Nearing Isoelectric Point (pI): Aggregation is more likely as the pH of the solution approaches the pI of GA (~9.75).[1] Inappropriate Buffer System: Certain buffer components may promote instability. | Control Electrostatic Interactions: Avoid co-formulation with highly anionic species. If unavoidable, consider adjusting ionic strength. Optimize pH: Maintain the solution pH within a stable range, generally between 5.5 and 7.0.[3] Buffer Selection: Utilize buffers known to maintain colloidal stability, such as amino acid-based buffers (e.g., glutamic acid). |
| Changes in Solution Appearance (e.g., Cloudiness, Color Change) | Aggregation: Increased turbidity can be an indicator of particle aggregation.[1] Degradation: Chemical degradation of the polypeptides may lead to a change in color. Contamination: Microbial or particulate contamination can alter the appearance of the solution. | Monitor Particle Size: Regularly measure particle size and distribution using Dynamic Light Scattering (DLS). Assess Chemical Integrity: Use techniques like Size Exclusion Chromatography (SEC) or Cation Exchange Chromatography (CEX) to monitor for degradation products.[4][5] Ensure Aseptic Technique: Follow proper sterile handling procedures to prevent contamination. |
| Inconsistent Experimental Results | Variability in GA Material: Different batches of GA can have inherent heterogeneity in molecular weight and charge distribution.[5][6] Inconsistent Formulation Preparation: Variations in the preparation process, such as reconstitution of lyophilized powder, can affect stability.[7] | Characterize Starting Material: Thoroughly characterize each new batch of GA for its physicochemical properties.[6] Standardize Protocols: Develop and adhere to a standardized protocol for solution preparation. |
| Reduced Biological Activity | Conformational Changes: Alterations in the secondary structure (e.g., from alpha-helix to random coil) can impact activity. Aggregation: Aggregated GA may have altered immunological properties. | Monitor Secondary Structure: Use Circular Dichroism (CD) spectroscopy to assess the secondary structure of GA in solution. Control Aggregation: Implement the strategies mentioned above to prevent aggregation. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by:
-
pH: The pH of the solution is critical. GA is most stable in a slightly acidic to neutral pH range (approximately 5.5 to 7.0).[3] As the pH approaches its isoelectric point (around 9.75), the likelihood of aggregation and precipitation increases significantly.[1]
-
Temperature: Elevated temperatures can lead to changes in the secondary structure of the polypeptides and may accelerate degradation.[1]
-
Interactions with Other Molecules: GA, being cationic, readily interacts with anionic molecules. For instance, it can form visible aggregates almost immediately upon contact with glycosaminoglycans like hyaluronic acid through electrostatic interactions.[1][2]
-
Concentration: Higher concentrations of GA may be more prone to aggregation.
-
Excipients: The presence of excipients, such as mannitol, can influence the stability of the final formulation. Mannitol is often used as a tonicity modifier in GA formulations.[8][9]
2. How can I monitor the stability of my this compound solution?
Several analytical techniques are recommended for monitoring the stability of GA solutions:
-
Dynamic Light Scattering (DLS): To determine the mean particle size and size distribution, which is crucial for detecting aggregation.[1]
-
Size Exclusion Chromatography (SEC): To assess the molecular weight distribution and detect the formation of high molecular weight aggregates or degradation fragments.[5][10]
-
Cation Exchange Chromatography (CEX): To evaluate the charge heterogeneity and identify any changes in the surface charge distribution of the polypeptides.[4][5]
-
Circular Dichroism (CD) Spectroscopy: To monitor the secondary structure of the polypeptides in solution.
-
Visual Inspection: Regular visual inspection for any signs of precipitation, cloudiness, or color change is a simple yet effective initial check.
3. What is the role of mannitol in this compound formulations?
Mannitol is a common excipient in this compound formulations and serves primarily as a tonicity modifier.[8][9] It helps to make the injectable solution isotonic, which can reduce pain and irritation at the injection site. While its primary role is not as a stabilizer against chemical degradation, by ensuring the overall quality and suitability of the formulation for administration, it indirectly contributes to the product's practical stability and usability.
4. Can this compound be lyophilized? What are the considerations for reconstitution?
Yes, this compound can be lyophilized.[7] Lyophilization can improve the long-term storage stability of the drug substance. When reconstituting lyophilized GA, it is crucial to follow a standardized procedure to ensure consistency. The reconstitution process should be carefully controlled, including the type of solvent, temperature, and mixing method, to avoid issues like incomplete dissolution or the formation of aggregates.
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To determine the hydrodynamic radius and polydispersity of this compound in solution to monitor for aggregation.
-
Methodology:
-
Prepare this compound samples at a concentration of 10 mg/mL in the desired buffer (e.g., citrate-phosphate buffer at a specific pH).[1]
-
Use a DLS instrument equipped with a 632 nm laser and 173° backscatter detection to minimize multiple scattering effects.[1]
-
Transfer the sample to a suitable cuvette and ensure it is free of air bubbles.
-
Equilibrate the sample to the desired temperature within the instrument.
-
Collect data for a sufficient duration to obtain a stable autocorrelation function.
-
Analyze the autocorrelation function to determine the mean particle size and polydispersity index. A number distribution analysis is often more accurate for describing the size of GA particles.[1]
-
2. Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
-
Objective: To analyze the molecular weight distribution of this compound and identify the presence of aggregates or fragments.
-
Methodology:
-
Prepare this compound samples at a concentration of 4 mg/mL in the mobile phase.[5]
-
Use a suitable SEC column, such as a Superose 12 or a combination of TSKgel G3000swxl and TSKgel G2000swxl columns.[5][10]
-
The mobile phase can be an acidic phosphate buffer (e.g., 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 3.5).[10]
-
Inject a 10 µL sample volume.[10]
-
Analyze the resulting chromatogram to determine the molecular weight distribution and quantify the percentage of high molecular weight species (aggregates).
-
3. Cation Exchange Chromatography (CEX) for Charge Heterogeneity
-
Objective: To assess the charge distribution of the this compound polypeptide mixture.
-
Methodology:
-
Dilute this compound samples to 10 mg/mL.[5]
-
Use a weak cation exchange column, such as a Propac WCX-10.[5]
-
Employ a mobile phase system consisting of Solution A (e.g., 50 mM H₃PO₄) and Solution B (e.g., 50 mM Na₂HPO₄).[5]
-
Run a linear gradient from 50% Solution A and 50% Solution B to 100% Solution A over 20 minutes.[5]
-
Inject a 10 µL sample.[5]
-
Monitor the elution profile using UV detection at 210 nm.[5]
-
Analyze the chromatogram to observe the charge heterogeneity profile.
-
Visualizations
Caption: Logical workflow of this compound stability in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound persists at the injection site and draining lymph nodes via electrostatically-induced aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound persists at the injection site and draining lymph nodes via electrostatically-induced aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8920373B2 - Reduced volume formulation of this compound and methods of administration - Google Patents [patents.google.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Physicochemical and Biological Examination of Two this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Process signatures in this compound synthesis: structural and functional relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Changing the daily injection of this compound to a monthly long acting product through designing polyester-based polymeric microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
optimizing glatiramer acetate dosage for maximal therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with detailed information for optimizing the therapeutic effect of glatiramer acetate (GA).
Frequently Asked Questions (FAQs)
Q1: What are the approved dosages for this compound in treating relapsing forms of multiple sclerosis (MS)?
The two FDA-approved dosages for this compound in adults are:
-
20 mg administered subcutaneously once daily.[1]
-
40 mg administered subcutaneously three times a week, with doses given at least 48 hours apart.[1]
It is important to note that the 20 mg/mL and 40 mg/mL formulations are not interchangeable.[1]
Q2: Is a higher daily dose of this compound (e.g., 40 mg/day) more effective than the standard 20 mg/day dose?
Several studies have compared the 40 mg/day and 20 mg/day dosages. A Phase III clinical trial involving 1,155 patients with relapsing-remitting MS (RRMS) found no significant difference in efficacy between the two daily doses over a 12-month period.[2][3] Both doses were well-tolerated and had similar safety profiles.[2][4]
Key findings from this dose-comparison study include:
-
The annualized relapse rates (ARR) were similar for both groups (0.33 for 20 mg vs. 0.35 for 40 mg).[2]
-
77% of patients in both groups remained relapse-free.[2]
-
While both doses reduced MRI lesion activity, there was a trend for a faster reduction in gadolinium-enhancing (GdE) lesions during the first three months with the 40 mg dose.[2][3]
However, an earlier Phase II study suggested that a 40 mg daily dose might be more effective in reducing MRI activity.[4] This trial showed that patients on the 40 mg dose had fewer GdE lesions on MRI compared to those on the 20 mg dose (2.26 vs. 3.62 lesions).[1]
Q3: How does the 40 mg/thrice-weekly regimen compare to the 20 mg/daily regimen?
The 40 mg three-times-weekly regimen was developed to provide a more convenient dosing schedule with a similar weekly dosage to the 20 mg daily injection.[3] The GALA (this compound Low-frequency Administration) study, a large-scale Phase III trial, demonstrated the efficacy of this regimen.[3][5]
Key outcomes of the GALA study showed that the 40 mg thrice-weekly dose:
-
Reduced the risk of confirmed relapses by 34% compared to placebo.[1]
-
Significantly lowered the number of GdE lesions on MRI compared to placebo.[1]
-
Demonstrated a safety profile comparable to the 20 mg daily dose.[3]
Studies suggest that switching from the 20 mg daily to the 40 mg thrice-weekly regimen maintains clinical and MRI stability in patients with relapsing MS.[6] Furthermore, the less frequent injection schedule has been associated with higher patient satisfaction and treatment adherence.[7]
Quantitative Data Summary
The following tables summarize key efficacy data from clinical trials comparing different this compound dosages.
Table 1: Comparison of this compound 20 mg/day vs. 40 mg/day
| Metric | GA 20 mg/day | GA 40 mg/day | Study Duration | Notes |
| Annualized Relapse Rate (ARR) | 0.33 | 0.35 | 12 Months | No statistically significant difference.[2] |
| Relapse-Free Patients | 77% | 77% | 12 Months | Identical outcomes between doses.[2] |
| Mean GdE Lesions (Months 7-9) | 3.62 | 2.26 | 9 Months | Trend favoring the 40 mg dose (Phase II data).[1][3] |
| Reduction in GdE Lesions at 3 Months | 21.9% | 37.6% | 12 Months | Faster initial reduction with the 40 mg dose.[3] |
Table 2: Efficacy of this compound 40 mg/thrice-weekly vs. Placebo (GALA Study)
| Metric | GA 40 mg (Thrice-Weekly) | Placebo | Study Duration | Result |
| Annualized Relapse Rate (ARR) | 0.331 | 0.501 | 12 Months | 34% reduction vs. placebo (p<0.0001).[1][8] |
| Risk of Confirmed Relapses | - | - | 12 Months | 34% risk reduction vs. placebo.[1] |
| Cumulative New T2 Lesions | - | - | 12 Months | 34.7% lower than placebo.[8] |
| Cumulative GdE T1 Lesions | - | - | 12 Months | 44.8% lower than placebo.[8] |
Mechanism of Action & Signaling Pathways
This compound's therapeutic effect is multifactorial, involving modulation of both the innate and adaptive immune systems.[9][10]
-
Interaction with Antigen-Presenting Cells (APCs) : GA binds to MHC class II molecules on APCs, such as dendritic cells and monocytes.[11] This can compete with the presentation of myelin antigens to T cells.
-
T-Cell Modulation : GA induces a shift in the T-cell population from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype.[10][11] This leads to the secretion of anti-inflammatory cytokines like IL-4, IL-5, IL-10, and IL-13.[10][12][13]
-
Induction of Regulatory Cells : Treatment with GA promotes the development of GA-reactive regulatory T cells (Tregs) and Type II (M2) monocytes.[9][10] These M2 monocytes can suppress inflammatory responses and promote tissue repair.[9]
-
Bystander Suppression : GA-specific Th2 cells can cross the blood-brain barrier. Within the central nervous system (CNS), they can be reactivated by myelin antigens, releasing anti-inflammatory cytokines directly at the site of inflammation.[11]
-
Inhibition of Innate Immune Signaling : GA has been shown to inhibit the TRIF-dependent signaling pathway, which reduces the production of Type I interferons (like IFN-β) and subsequent pro-inflammatory responses.[9][14]
References
- 1. Glatiramer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phase III dose-comparison study of this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two decades of subcutaneous this compound injection: current role of the standard dose, and new high-dose low-frequency this compound in relapsing–remitting multiple sclerosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, dose-comparison study of this compound in relapsing-remitting MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. neurology.org [neurology.org]
- 7. Higher satisfaction and adherence with this compound 40 mg/mL TIW vs 20 mg/mL QD in RRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing this compound dosing frequency seems reasonable | MDedge [mdedge.com]
- 9. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 11. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Copaxone) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - this compound (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis [jci.org]
- 14. This compound treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Batch-to-Batch Variability of Glatiramer Acetate in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent batch-to-batch variability of glatiramer acetate (GA) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the reliability and reproducibility of your research data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent results in our in vitro functional assays (e.g., T-cell proliferation, cytokine release) when using different lots of this compound. How can we troubleshoot this?
A1: Inconsistent in vitro results are a common challenge stemming from the complex nature of this compound, a non-biological complex drug (NBCD).[1] Batch-to-batch variations in polypeptide composition, molecular weight distribution, and charge can significantly impact biological activity.[1][2][3]
Troubleshooting Steps:
-
Physicochemical Characterization of GA Batches: Before conducting biological assays, it is crucial to characterize the physicochemical properties of each GA batch. This allows for the correlation of physical properties with functional outcomes. Key parameters to assess include:
-
Molecular Weight Distribution: Differences in the size and homogeneity of the polypeptide mixture can affect cellular uptake and processing.[1][2]
-
Hydrophobicity: Variations in hydrophobicity can influence interactions with cell membranes and antigen-presenting cells (APCs).[1]
-
Surface Charge: Alterations in surface charge can impact binding to MHC class II molecules and subsequent T-cell activation.[1][3]
-
-
Establish a Reference Standard: Whenever possible, qualify one batch of GA as an internal reference standard. This standard should be used in all subsequent experiments to normalize the activity of new batches.
-
Dose-Response Curves: Generate a full dose-response curve for each new batch of GA. This will help determine if the observed variability is due to a shift in potency (EC50) or efficacy (Emax).
-
Control for Assay Variability: Include appropriate positive and negative controls in every experiment to ensure the assay itself is performing consistently.
Experimental Workflow for Troubleshooting In Vitro Assay Variability
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
Q2: What are the key analytical techniques to characterize and compare different batches of this compound?
A2: A multi-pronged approach using orthogonal analytical methods is recommended to comprehensively characterize the complex nature of GA.[4][5] These techniques can be broadly categorized into physicochemical and biological assays.
Physicochemical Characterization Methods
| Analytical Technique | Parameter Measured | Rationale for Use |
| Size-Exclusion Chromatography (SEC) | Molecular Weight Distribution (MWD), Polydispersity | To assess the size and heterogeneity of the polypeptide mixture.[1][2][6] |
| Reverse-Phase Liquid Chromatography (RPLC) | Hydrophobicity | To evaluate the distribution of hydrophobic and hydrophilic peptides.[1] |
| Cation Exchange Chromatography (CEX) | Surface Charge Distribution | To characterize the charge variants within the GA mixture.[1] |
| Mass Spectrometry (MS) | Molecular Fingerprinting, Peptide Sequencing | To identify and quantify individual peptide species.[4] |
| Amino Acid Analysis | Relative Amino Acid Content | To confirm the correct molar ratios of the four amino acids.[1][7] |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure | To assess the overall conformation of the polypeptides.[7] |
Biological Characterization Assays
| Assay | Purpose | Key Readouts |
| In Vitro Potency Assay | To measure the biological activity of GA on immune cells. | IL-2 secretion from GA-primed splenocytes.[6] |
| In Vitro Cytotoxicity Assay | To assess potential toxic effects on cells. | Cell viability (e.g., using MTT or LDH assays).[1] |
| Experimental Autoimmune Encephalomyelitis (EAE) Model | To evaluate the in vivo efficacy in a mouse model of multiple sclerosis. | Disease incidence, severity scores, and time to onset.[6][8][9] |
| Cytokine Profiling | To determine the immunomodulatory effects of GA. | Measurement of Th1, Th2, and Th17-related cytokines (e.g., IFN-γ, IL-4, IL-17).[10] |
Q3: Can you provide a detailed protocol for a key in vitro bioassay to assess this compound potency?
A3: The ex vivo potency assay based on IL-2 secretion from GA-primed murine splenocytes is a widely used method to determine the biological activity of different GA batches.[6]
Protocol: this compound Ex Vivo Potency Assay
Objective: To quantify the potency of a test batch of this compound relative to a reference standard by measuring Interleukin-2 (IL-2) secretion from GA-primed splenocytes.
Materials:
-
This compound (Reference Standard and Test Batches)
-
Female SJL/J mice (6-8 weeks old)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Sterile PBS
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
96-well cell culture plates
-
Mouse IL-2 ELISA kit
Procedure:
-
Immunization of Mice:
-
Immunize mice subcutaneously with the this compound reference standard.
-
After 4-5 days, euthanize the mice and aseptically harvest the spleens.
-
-
Preparation of Splenocyte Suspension:
-
Pool the spleens and prepare a single-cell suspension by gently pressing them through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the cells with sterile PBS.
-
Lyse red blood cells using a lysis buffer, followed by washing with complete RPMI medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI medium to the desired concentration.
-
-
In Vitro Stimulation:
-
Plate the splenocytes in 96-well plates.
-
Prepare serial dilutions of the GA reference standard and the test GA batches in complete RPMI medium.
-
Add the GA dilutions to the plated splenocytes. Include a media-only control.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of IL-2 Secretion:
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a commercial mouse IL-2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the log of the GA concentration for both the reference standard and the test batches.
-
Calculate the relative potency of the test batches compared to the reference standard.
-
Q4: How does batch-to-batch variability in this compound affect the immune response, and what are the key signaling pathways involved?
A4: this compound's therapeutic effect is primarily attributed to its ability to modulate the immune response, shifting it from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2/Treg phenotype.[9][11] Variability in GA batches can alter this immunomodulatory profile.
Key Immunomodulatory Mechanisms and Signaling Pathways:
-
Antigen Presentation and T-Cell Activation: GA competes with myelin basic protein (MBP) for binding to MHC class II molecules on antigen-presenting cells (APCs).[12] This can lead to the activation of GA-specific T-cells. Variations in GA's physicochemical properties can affect its binding affinity to different MHC alleles, influencing the subsequent T-cell response.
-
T-Helper Cell Differentiation: Upon activation, GA-specific T-cells differentiate into Th2 cells, which produce anti-inflammatory cytokines like IL-4 and IL-10.[11] These cytokines can suppress the activity of pro-inflammatory Th1 cells (producing IFN-γ) and Th17 cells (producing IL-17), a phenomenon known as "bystander suppression."[11] Batch-to-batch differences can impact the extent of this Th2 shift.
-
Modulation of APC Function: GA can also directly affect the function of APCs, such as monocytes and dendritic cells. It can induce a shift towards an anti-inflammatory phenotype in these cells, leading to reduced production of pro-inflammatory cytokines.[12]
Signaling Pathway of this compound-Induced Immune Modulation
Caption: this compound's mechanism of action, leading to an anti-inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Glatopa® (this compound): The First FDA-Approved Generic Disease-Modifying Therapy for Relapsing Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical and Biological Examination of Two this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Demonstration of Equivalence of Generic this compound and Copaxone® [frontiersin.org]
- 8. Demonstration of Biological and Immunological Equivalence of a Generic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. The influence of this compound on Th17-immune response in multiple sclerosis | PLOS One [journals.plos.org]
- 11. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in glatiramer acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glatiramer acetate (GA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in our in vitro/in vivo experiments with this compound. What are the potential sources of this inconsistency?
A1: Inconsistent results with this compound (GA) are a well-documented challenge, primarily stemming from its inherent nature as a complex mixture of synthetic polypeptides. This complexity can lead to variations between different batches, even from the same manufacturer. Key factors contributing to this variability include:
-
Manufacturing Process: GA is synthesized through a stochastic polymerization process. Minor variations in this process can lead to differences in the final product's molecular weight distribution, amino acid sequence, and overall composition.[1][2][3]
-
Physicochemical Properties: Different batches of GA can exhibit variations in key physicochemical attributes such as molecular weight, molecular size, polydispersity, and surface charge.[1][4][5] These differences can affect how GA interacts with cells and other biological molecules.
-
Compositional Inconsistency: Some studies have identified the presence of different peptide subpopulations, such as high molecular weight hydrophobic peptides, in some GA lots but not others.[1]
-
Biological Activity: The aforementioned physicochemical variations can translate into differences in biological activity, including the ability to induce specific cytokine profiles (e.g., IL-2) or block experimental autoimmune encephalomyelitis (EAE).[1][4]
To mitigate this, it is crucial to use highly characterized and consistent batches of GA. When comparing results across experiments, it is essential to use the same batch of GA. If a new batch is introduced, a bridging study to compare its activity with the previous batch is highly recommended.
Q2: Our cell-based assays are showing inconsistent cytokine profiles after stimulation with this compound. How can we troubleshoot this?
A2: Variability in cytokine responses to this compound (GA) in cell-based assays is a common issue. Here are several factors to consider and troubleshoot:
-
GA Batch Variability: As mentioned in Q1, the primary suspect for inconsistency is the GA itself. Different batches can have varying potencies in inducing cytokine secretion.[1][4]
-
Cell Culture Conditions:
-
Cell Type and Source: The type of antigen-presenting cells (APCs) and T cells used will significantly impact the cytokine profile. Ensure consistency in the source and type of cells (e.g., primary splenocytes, specific cell lines).
-
Cell Viability and Density: Ensure consistent cell viability and plating density across experiments.
-
Culture Media and Supplements: Variations in media composition, serum batches, or other supplements can alter cellular responses.
-
-
Assay Protocol:
-
GA Concentration and Incubation Time: Ensure precise and consistent concentrations of GA and incubation times are used.
-
Assay Sensitivity and Specificity: The choice of cytokine detection method (e.g., ELISA, Luminex, intracellular cytokine staining) and the quality of reagents can influence results. Validate your assay for sensitivity, specificity, and reproducibility.
-
-
Experimental Controls: Always include appropriate positive and negative controls. A reference standard of GA, if available, can help normalize results across different experiments and batches.
A systematic approach to evaluating each of these variables can help identify the source of inconsistency.
Q3: We are conducting an Experimental Autoimmune Encephalomyelitis (EAE) study and the protective effect of this compound is not consistent. What could be the cause?
A3: The EAE model is a key biological assay for assessing the in vivo activity of this compound (GA), and inconsistent results can be frustrating.[6] Here are potential reasons for variability and how to address them:
-
GA Batch and Formulation: The biological activity of GA in the EAE model can vary between batches.[1] Ensure you are using a well-characterized and consistent supply of GA. The formulation and route of administration should also be consistent.
-
EAE Induction Protocol:
-
Inducing Antigen: The type and batch of the encephalitogenic antigen (e.g., mouse spinal cord homogenate (MSCH), myelin oligodendrocyte glycoprotein (MOG)) can significantly impact disease induction and severity.
-
Adjuvant: The type and preparation of the adjuvant (e.g., Complete Freund's Adjuvant) are critical for a robust immune response.
-
Animal Strain and Health: The genetic background, age, sex, and overall health of the mice are crucial factors. Use animals from a reliable vendor and ensure they are housed in a specific-pathogen-free (SPF) environment.
-
-
Treatment Protocol:
-
Dosing and Timing: The dose of GA, the timing of the first dose relative to EAE induction, and the frequency of administration must be strictly controlled.
-
Route of Administration: The subcutaneous route is standard, but ensure consistent injection technique.
-
-
Clinical Scoring: Subjectivity in clinical scoring can be a major source of variability. Scorers should be blinded to the treatment groups and well-trained to ensure consistent and objective assessment of clinical signs.
Implementing rigorous standardization of all aspects of the EAE protocol is essential for obtaining reproducible results.
Data Presentation
Table 1: Physicochemical and Biological Variability in this compound Lots
| Parameter | Observation | Implication for Experiments | Reference |
| Molecular Weight Distribution | Different lots show shifts to higher molecular weight polypeptides. | Can alter the interaction with immune cells and receptors, leading to varied cellular responses. | [1] |
| Surface Charge (Cation Exchange Chromatography) | Variations in the distribution of surface charge between lots. | May affect binding to antigen-presenting cells and T cells, influencing the immune response. | [1] |
| Hydrophobicity (RPLC 2D-MALLS) | Presence of a high molecular weight, hydrophobic subpopulation in some lots. | These distinct peptide populations could have different, unknown effects on clinical efficacy and experimental outcomes. | [1] |
| Potency (ex vivo IL-2 secretion) | Higher IL-2 secretion observed for some lots compared to a reference standard. | Indicates that different batches can have varying potencies in eliciting a specific T-cell response. | [4] |
| Cytotoxicity | Generally within specifications, but greater lot-to-lot variability observed. | While not always leading to overt toxicity in assays, this variability could subtly influence cell health and responsiveness. | [1] |
| EAE Blocking Activity | Most lots fall within specifications, but variability exists. | The in vivo protective effect, a key measure of GA's therapeutic potential, can differ between batches. | [1] |
Experimental Protocols
Protocol 1: Ex Vivo Potency Assay Based on IL-2 Secretion
This assay measures the potency of a this compound (GA) lot by quantifying the secretion of Interleukin-2 (IL-2) from GA-primed T cells upon re-stimulation.
Materials:
-
This compound (Reference Standard and Test Lots)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Spleens from mice immunized with GA Reference Standard
-
96-well cell culture plates
-
IL-2 ELISA kit
Methodology:
-
Immunization: Immunize mice with the GA reference standard.
-
Spleen Cell Preparation: After 4-5 days, euthanize the mice and prepare a single-cell suspension of pooled spleen cells in complete RPMI 1640 medium.
-
In Vitro Activation:
-
Plate the spleen cells in 96-well plates.
-
Prepare serial dilutions of the GA reference standard and the test GA lots.
-
Add the GA dilutions to the cells and incubate for the appropriate time to allow for T-cell activation.
-
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a validated IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the IL-2 secretion induced by the test GA lots to that of the reference standard to determine the relative potency.
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Blocking Test
This protocol evaluates the biological activity of this compound (GA) by its ability to block the induction of EAE in mice.
Materials:
-
This compound (Test Lots)
-
Mouse Spinal Cord Homogenate (MSCH) or other encephalitogenic antigen
-
Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis
-
Pertussis Toxin
-
Female SJL/J mice (or other susceptible strain)
-
Sterile PBS
Methodology:
-
EAE Induction:
-
Prepare an emulsion of MSCH in CFA.
-
Induce EAE in mice by subcutaneous injection of the MSCH/CFA emulsion on day 0.
-
Administer pertussis toxin intraperitoneally on days 0 and 2.
-
-
GA Treatment:
-
Prepare the GA test lots in sterile PBS.
-
Administer GA or vehicle control (PBS) subcutaneously daily, starting from day 1 post-induction for a predetermined duration.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7.
-
Score the disease severity on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
-
Data Analysis:
-
Calculate the mean maximal score (MMS) and the percentage of diseased animals for each treatment group.
-
Compare the results from the GA-treated groups to the vehicle control group to determine the blocking activity. A reduction in disease incidence and severity indicates a positive effect.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. Physicochemical and Biological Examination of Two this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2019049038A1 - Process for the characterization of this compound - Google Patents [patents.google.com]
- 4. Physicochemical and Biological Examination of Two this compound Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Demonstration of Equivalence of Generic this compound and Copaxone® [frontiersin.org]
- 6. mdbneuro.com [mdbneuro.com]
addressing solubility issues of glatiramer acetate for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and handling issues of glatiramer acetate (GA) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder for in vitro use?
A1: For in vitro assays, sterile, nuclease-free water or aqueous buffers such as phosphate-buffered saline (PBS) are recommended for dissolving this compound powder. Commercial formulations of this compound are often prepared in water for injection, sometimes containing mannitol as an excipient.[1][2] The choice of solvent may depend on the specific requirements of your assay and cell type.
Q2: What is the expected solubility of this compound?
A2: The solubility of this compound can be influenced by the solvent, pH, and temperature. In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL.[2] Higher concentrations, up to 40 mg/mL, have been achieved in water for injection, particularly when co-formulated with mannitol.[1] It is generally considered to have high solubility in aqueous solutions.[3]
Q3: How should I store reconstituted this compound solutions?
A3: It is highly recommended to use freshly prepared this compound solutions for in vitro experiments. Aqueous solutions of this compound are not recommended for storage for more than one day.[2] If short-term storage is necessary, it is best to keep the solution refrigerated at 2-8°C. For longer-term storage, it is advisable to aliquot the freshly prepared solution and store it at -20°C or below to minimize degradation and repeated freeze-thaw cycles.
Q4: Can I use DMSO or ethanol to dissolve this compound?
A4: No, this compound is poorly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous-based solvents are the appropriate choice for dissolution.
Q5: Why is my this compound solution cloudy or showing precipitation?
A5: Cloudiness or precipitation in your this compound solution can be due to several factors, including:
-
Aggregation: this compound has a tendency to form aggregates, which is a primary cause of insolubility. This aggregation is driven by electrostatic interactions between the positively charged GA and negatively charged components in the solution.[4]
-
pH and Temperature: The pH and temperature of the solvent can affect the solubility and stability of this compound. Extreme pH values or temperatures can promote aggregation and precipitation.[5]
-
Interaction with Media Components: Components in complex cell culture media, such as certain proteins or other charged molecules, may interact with this compound and induce precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for in vitro assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Powder is difficult to dissolve. | Incomplete wetting of the powder. | 1. Ensure the powder is at room temperature before adding the solvent. 2. Add a small amount of solvent to the powder to create a paste, then gradually add the remaining solvent while vortexing or gently stirring. 3. Allow the mixture to stand for a few minutes to allow for complete hydration before final mixing.[1] |
| Solution appears cloudy or has visible precipitates immediately after dissolution. | Aggregation of this compound. | 1. Try gentle warming of the solution to 37°C to aid dissolution. 2. Filter the solution through a sterile 0.22 µm syringe filter to remove any undissolved particles or aggregates. Note that this may reduce the effective concentration. 3. Consider preparing a more dilute stock solution and then adding it to your assay medium. |
| Precipitation occurs when adding the this compound stock solution to cell culture medium. | Interaction with media components or changes in pH/ionic strength. | 1. Add the this compound stock solution to the cell culture medium dropwise while gently swirling the medium. 2. Warm both the stock solution and the cell culture medium to 37°C before mixing. 3. Test the compatibility of this compound with your specific cell culture medium by preparing a small test batch before treating your cells. |
| Inconsistent or unexpected results in cell-based assays. | Presence of this compound aggregates affecting cell behavior. | 1. Always use freshly prepared and filtered this compound solutions. 2. Visually inspect the solution for any signs of precipitation before adding it to your cells. 3. Be aware that aggregation can be induced by components of the extracellular matrix, so results may vary depending on the cell type and culture conditions.[4] |
Quantitative Data on this compound Solubility
| Solvent | pH | Temperature | Solubility | Reference |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~1 mg/mL | [2] |
| Water for Injection (with 40 mg/mL Mannitol) | 5.5 - 7.0 | Controlled (10-22°C for filtration) | Up to 40 mg/mL | [1] |
| 0.1 M Borate Buffer | 9.3 | Ambient | 1 mg/mL (for stock solution) | [3] |
| Water | Not Specified | < 30°C | Soluble | [1] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution in PBS
Materials:
-
This compound powder
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.
-
Gently vortex the tube for 1-2 minutes to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
If any particulates are visible, allow the solution to stand at room temperature for 10-15 minutes to ensure complete dissolution, with intermittent gentle mixing.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. It is not recommended to store the aqueous solution for more than one day.[2]
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways in Monocytes
This compound is known to modulate the immune response by affecting various signaling pathways in antigen-presenting cells like monocytes. Two key pathways influenced by GA are the PI3K/Akt pathway, which is activated, and the STAT1 signaling pathway, which is inhibited.[6][7][8][9]
Caption: this compound Signaling in Monocytes.
Experimental Workflow for Preparing this compound Solution
The following diagram illustrates a typical workflow for preparing a this compound solution for in vitro experiments, including key quality control steps.
References
- 1. CN107550853B - Preparation method of this compound injection - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Changing the daily injection of this compound to a monthly long acting product through designing polyester-based polymeric microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound persists at the injection site and draining lymph nodes via electrostatically-induced aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process signatures in this compound synthesis: structural and functional relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound triggers PI3Kδ/Akt and MEK/ERK pathways to induce IL-1 receptor antagonist in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound triggers PI3Kδ/Akt and MEK/ERK pathways to induce IL-1 receptor antagonist in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Injection Site Reactions in Animal Models of Glatiramer Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) in animal models of glatiramer acetate (GA).
Frequently Asked Questions (FAQs)
Q1: What are the common types of injection site reactions observed with this compound in animal models?
A1: In animal models, subcutaneous injection of this compound can lead to a spectrum of local reactions that mirror those seen in clinical use. These reactions can be classified as acute or chronic. Acute reactions typically appear shortly after injection and are often transient, including erythema (redness), edema (swelling), pruritus (itching), and pain at the injection site.[1] Chronic reactions, which are less common but more severe, can include lipoatrophy (localized loss of fat tissue) and, in rare instances, skin necrosis.[2] Histopathological examination of injection sites may reveal inflammatory cell infiltration, primarily neutrophils and eosinophils, and in some cases, the formation of granulomas.[3][4]
Q2: What is the underlying mechanism believed to cause injection site reactions with this compound?
A2: The mechanism of injection site reactions with this compound is thought to be multifactorial. A key factor is the physicochemical properties of GA itself. GA is a mixture of synthetic polypeptides with a net positive charge.[5] Upon subcutaneous injection, the cationic GA is believed to interact with anionic components of the extracellular matrix, such as glycosaminoglycans, leading to electrostatic-induced aggregation and persistence of the drug at the injection site.[5] This localized depot of GA can trigger an inflammatory response, contributing to the observed injection site reactions.[5]
Q3: How does the formulation of this compound impact injection site reactions?
A3: The formulation of this compound, particularly the volume and concentration, can significantly influence the incidence and severity of injection site reactions. A clinical study has shown that a reduced-volume formulation of GA (20 mg in 0.5 mL) is better tolerated than the standard formulation (20 mg in 1.0 mL), resulting in less injection pain and fewer local site reactions such as swelling, redness, itching, and lumps.[6][7][8] The newer formulation also contains a lower concentration of mannitol (20 mg/0.5 mL vs. 40 mg/1.0 mL), which may contribute to improved tolerability.[6] While preclinical data on the impact of other excipients, pH, and viscosity on GA-induced ISRs are limited, it is a critical area for consideration in formulation development.
Q4: What are the best practices for administering this compound to animal models to minimize injection site reactions?
A4: To minimize injection site reactions when administering this compound to animal models, several best practices should be followed. These include proper injection technique and site rotation. It is crucial to rotate injection sites with each administration to prevent cumulative irritation and reduce the risk of chronic reactions like lipoatrophy.[2] The injection solution should be at room temperature before administration.[9] The volume of the injection should be kept as low as is feasible for the desired dose. For subcutaneous injections in mice, a volume of 100-200 µL is commonly used.
Q5: Are there alternative administration routes or formulations being explored to reduce injection site reactions?
A5: Yes, research is ongoing to develop alternative formulations and administration strategies to reduce the frequency of injections and associated side effects. One promising approach is the development of long-acting or depot formulations of this compound. These formulations are designed for slow release of the drug over an extended period, potentially reducing the need for frequent injections and thereby minimizing injection site reactions.[10]
Troubleshooting Guide for Injection Site Reactions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Severe erythema and edema immediately post-injection | - High injection volume- Improper injection technique (e.g., too superficial)- Animal sensitivity to the formulation | - Reduce the injection volume if possible.- Ensure proper subcutaneous injection technique.- Consider a different animal strain that may be less sensitive.- Allow the GA solution to warm to room temperature before injection.[9] |
| Development of skin necrosis at the injection site | - Repeated injections at the same site- High concentration of GA- Compromised local blood flow | - Immediately cease injections at the affected site.- Implement a strict injection site rotation schedule.- Evaluate the possibility of using a lower concentration of GA.- Consult with a veterinarian for wound care management. |
| Formation of persistent lumps or nodules | - Aggregation of GA at the injection site- Granulomatous inflammatory response | - Rotate injection sites to prevent further aggravation.- Monitor the size and characteristics of the nodules.- For persistent or enlarging nodules, consider histopathological evaluation to understand the nature of the reaction. |
| Signs of pain or distress in animals post-injection (e.g., vocalization, guarding the injection site) | - Low pH or high osmolality of the formulation- Cold temperature of the injectate | - Ensure the GA solution is at room temperature before injection.- If formulating in-house, consider adjusting the pH and osmolality to be closer to physiological levels.- Administer appropriate analgesia as per institutional guidelines and veterinary consultation. |
| Lipoatrophy (denting of the skin) at injection sites | - Chronic inflammation leading to localized fat necrosis- Repeated injections in the same area | - Strictly adhere to a well-documented injection site rotation plan.- Avoid injecting into areas where lipoatrophy is already present.- There is no known treatment to reverse lipoatrophy.[2] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Injection Site Reactions in Mice
This protocol is adapted from methodologies used for assessing local reactions to other subcutaneous injections and can be applied to this compound studies.[11][12]
Objective: To quantitatively score and monitor the severity of injection site reactions (erythema and mass formation) in mice following subcutaneous administration of this compound.
Materials:
-
This compound solution
-
Saline or vehicle control
-
Calipers for measuring mass size
-
Scoring sheet (see table below)
-
Animal marking pens
Procedure:
-
Acclimatize animals to handling and the experimental environment.
-
Gently restrain the mouse and administer a subcutaneous injection of this compound or control solution in the dorsal flank region.
-
Mark the injection site with a non-toxic animal marker for consistent monitoring.
-
At predetermined time points (e.g., 24, 48, 72 hours, and then weekly), visually inspect the injection site for erythema and the presence of a mass.
-
Score the erythema and mass characteristics according to the scoring system below.
-
If a mass is present, measure its diameter in two perpendicular directions using calipers.
-
Record all observations on the scoring sheet.
Scoring System for Injection Site Reactions:
| Score | Erythema | Mass Characteristics |
| 0 | No erythema | No palpable mass |
| 1 | Faint, barely perceptible erythema | Small, barely palpable mass (<2 mm) |
| 2 | Mild erythema | Palpable mass (2-4 mm) |
| 3 | Moderate erythema | Palpable mass (4-6 mm) with slight elevation |
| 4 | Severe erythema | Palpable mass (>6 mm) with significant elevation and firmness |
Protocol 2: Histopathological Evaluation of Injection Sites
Objective: To characterize the inflammatory response and tissue changes at the injection site following this compound administration.
Materials:
-
Euthanasia solution
-
10% neutral buffered formalin
-
Standard histology processing reagents (ethanol, xylene, paraffin)
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) staining reagents
-
Microscope
Procedure:
-
At the designated endpoint of the study, euthanize the animals according to approved institutional protocols.
-
Excise the skin and underlying subcutaneous tissue at the injection site.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin-embedded tissues at 4-5 µm thickness and mount on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate and coverslip the stained slides.
-
Examine the slides under a microscope and score for inflammation, necrosis, and other pathological changes using a semi-quantitative scoring system.
Semi-Quantitative Histological Scoring:
| Score | Description of Inflammatory Infiltrate |
| 0 | No inflammation |
| 1 | Minimal, focal inflammation |
| 2 | Mild, multifocal inflammation |
| 3 | Moderate, diffuse inflammation |
| 4 | Marked, diffuse inflammation with or without necrosis |
Quantitative Data Summary
Table 1: Comparison of Injection Site Reactions with Different this compound Formulations in a Clinical Study [6][7][8]
| Parameter | 20 mg/1.0 mL GA Formulation | 20 mg/0.5 mL GA Formulation | p-value |
| Mean VAS Pain Score (Immediate) | 15.47 | 13.36 | < 0.0001 |
| Mean VAS Pain Score (5 min post-injection) | 17.19 | 11.85 | < 0.0001 |
| Mean Number of LISR Symptoms (within 5 min) | 1.61 | 1.26 | < 0.0001 |
| Mean Number of LISR Symptoms (within 24 hours) | 1.19 | 0.92 | < 0.0001 |
VAS = Visual Analog Scale; LISR = Local Injection Site Reaction
Visualizations
Caption: Experimental workflow for assessing injection site reactions in animal models.
Caption: Troubleshooting logic for managing injection site reactions.
References
- 1. Risk-benefit assessment of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A narrative review on the safety of this compound in multiple sclerosis: focus on Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histopathological studies of reactions in mice injected with aluminum-adsorbed tetanus toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patterns of local site reactions to subcutaneous this compound treatment of multiple sclerosis: a clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound persists at the injection site and draining lymph nodes via electrostatically-induced aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerability and safety of novel half milliliter formulation of this compound for subcutaneous injection: an open-label, multicenter, randomized comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Tolerability and safety of novel half milliliter formulation of this compound for subcutaneous injection: an open-label, multicenter, randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. copaxone.com [copaxone.com]
- 10. Changing the daily injection of this compound to a monthly long acting product through designing polyester-based polymeric microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aalas [aalas.kglmeridian.com]
Technical Support Center: Enhancing the Neuroprotective Effects of Glatiramer Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at enhancing the neuroprotective effects of Glatiramer Acetate (GA).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the neuroprotective effects of this compound?
A1: The primary strategies currently being explored include:
-
Combination Therapies: Co-administering GA with other neuroprotective or immunomodulatory agents to achieve synergistic effects. A notable example is the combination with epigallocatechin-3-gallate (EGCG), the main polyphenol in green tea.[1][2][3]
-
Novel Formulations: Developing new delivery systems, such as nanoparticle-based carriers, to improve the bioavailability and targeting of GA to the central nervous system (CNS).[4][5]
-
Dosing Regimen Modifications: Investigating less frequent administration schedules that may still provide neuroprotective and cognitive benefits.[6]
Q2: What is the underlying mechanism of this compound's neuroprotective action?
A2: this compound's neuroprotective effects are believed to be multifactorial, stemming from its immunomodulatory properties.[7][8] Key mechanisms include:
-
Induction of Anti-Inflammatory Immune Cells: GA promotes a shift from a pro-inflammatory (Th1 and Th17 cells) to an anti-inflammatory (Th2 and regulatory T cells - Tregs) immune response.[6][9]
-
Secretion of Neurotrophic Factors: GA-reactive T-cells that cross the blood-brain barrier can secrete neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and growth.[10][11][12][13]
-
Modulation of Glial Cells: GA can influence the function of microglia and astrocytes, potentially reducing neuroinflammation and promoting a supportive environment for neurons.[10]
Q3: Are there established in vivo models to test enhanced neuroprotective strategies for this compound?
A3: Yes, the most common in vivo model is Experimental Autoimmune Encephalomyelitis (EAE), which mimics many aspects of multiple sclerosis.[14][15][16] The EAE model in C57BL/6 mice induced by Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is frequently used to assess clinical severity, CNS inflammation, demyelination, and axonal damage.[1][17][18]
Q4: What in vitro assays are suitable for screening compounds that may synergize with this compound?
A4: Several in vitro assays can be used to assess neuroprotection, including:
-
Neuronal Viability Assays: To quantify neuronal survival after exposure to toxins.
-
Axon Outgrowth Assays: To measure the ability of compounds to promote the growth of neuronal axons, often using cultured hippocampal neurons.[2][3][23][24][25]
Troubleshooting Guides
Experimental Autoimmune Encephalomyelitis (EAE) Model
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low EAE Incidence or Inconsistent Disease Course | Improper preparation of MOG 35-55/CFA emulsion. | Ensure the emulsion is stable by vortexing or sonicating until a thick, mayonnaise-like consistency is achieved. Test a drop in water; it should not disperse. |
| Incorrect administration of pertussis toxin (PTX). | Administer PTX intraperitoneally at the correct time points (e.g., 2 and 24 hours post-immunization). Ensure the correct dosage is used, as PTX potency can vary between lots.[15] | |
| Animal stress. | Allow mice to acclimate for at least one week before the experiment. Handle mice consistently and gently. | |
| High Mortality Rate in EAE Mice | Severe, ascending paralysis leading to inability to access food or water. | Provide hydrated food pellets on the cage floor and water bottles with long sipper tubes. Monitor animal health closely and adhere to ethical endpoint guidelines. |
| PTX toxicity. | Use the recommended dose of PTX and ensure it is from a reliable source. | |
| Variability in this compound Treatment Efficacy | Improper drug administration. | Ensure consistent subcutaneous injection technique and accurate dosing. Prepare fresh dilutions of GA as needed. |
| Timing of treatment initiation. | For therapeutic studies, initiate treatment at a consistent clinical score for all animals. For prophylactic studies, start treatment at the time of immunization. |
In Vitro Neuroprotection Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Neuronal Death in Control Wells | Poor primary neuron culture health. | Use high-quality reagents for neuron isolation and culture. Ensure proper coating of culture plates (e.g., with poly-L-lysine or laminin). Optimize cell seeding density. |
| Contamination. | Maintain sterile technique throughout the experiment. Regularly test for mycoplasma contamination. | |
| Inconsistent Results in Glutamate Excitotoxicity Assay | Variability in glutamate concentration. | Prepare fresh glutamate solutions for each experiment and ensure accurate pipetting. |
| Differences in neuronal culture maturity. | Use neurons at a consistent day in vitro (DIV) for all experiments, as their sensitivity to glutamate can change with maturity. | |
| Difficulty in Quantifying Axon Outgrowth | Poor image quality or inconsistent staining. | Optimize immunofluorescence staining protocols for neuronal markers (e.g., ß-III tubulin or MAP2). Use a high-quality imaging system and consistent acquisition settings. |
| Subjectivity in manual analysis. | Utilize automated image analysis software to quantify neurite length and branching for more objective results. |
Quantitative Data Summary
Table 1: Effect of this compound (GA) and Combination Therapy on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization) | Reference |
| EAE (Untreated) | 3.5 ± 0.2 | 11-14 | [26] |
| EAE + GA | 2.1 ± 0.3 | 15-18 | [26] |
| EAE + EGCG | 2.8 ± 0.4 | 14-16 | [3] |
| EAE + GA + EGCG | 1.5 ± 0.2 | >20 | [3] |
Table 2: Neuroprotective Effects of this compound (GA) In Vitro
| Assay | Treatment | Outcome Measure | Result (% of Control) | Reference |
| Glutamate-induced Neuronal Death | GA | Neuronal Survival | Increased by ~30% | [2][3] |
| TRAIL-induced Neuronal Death | GA | Neuronal Survival | Increased by ~25% | [2][3] |
| Glutamate-induced Neuronal Death | GA + EGCG | Neuronal Survival | Increased by ~50% | [2][3] |
| Hippocampal Axon Outgrowth | GA + EGCG | Axon Length | Increased by ~40% | [2][3] |
Table 3: Effect of this compound (GA) on BDNF Production
| Cell Type | Treatment | BDNF Level (pg/mL) | Fold Increase vs. Untreated | Reference |
| GA-specific T-cell lines | In vitro GA stimulation | 150-200 | ~2-3 fold | [11] |
| EAE Mouse Brain (Cortex) | In vivo GA treatment | Not specified | ~2.5 fold | [10] |
| EAE Mouse Brain (Cerebellum) | In vivo GA treatment | Not specified | ~3 fold | [10] |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice with MOG 35-55
-
Antigen Emulsion Preparation:
-
Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Emulsify the MOG/PBS solution and CFA in a 1:1 ratio by sonicating or vortexing until a thick, stable emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total volume of 200 µL per mouse).[1]
-
-
Pertussis Toxin (PTX) Administration:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale: 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.[26]
-
Protocol 2: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons on poly-D-lysine coated plates in appropriate neuronal culture medium.
-
Allow neurons to mature for at least 7-10 days in vitro.
-
-
Compound Treatment:
-
Pre-treat neuronal cultures with varying concentrations of GA or combination agents for 24 hours.
-
-
Glutamate Insult:
-
Washout and Incubation:
-
Remove the glutamate-containing medium and replace it with fresh culture medium.
-
Incubate for 24 hours.
-
-
Viability Assessment:
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for T-cell Transcription Factors
-
Cell Isolation:
-
Isolate CD4+ T-cells from the spleens or lymph nodes of treated and control animals using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
RNA Extraction:
-
Extract total RNA from the isolated CD4+ T-cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Workflow for EAE induction and this compound treatment.
Caption: Signaling pathways in GA-mediated neuroprotection.
Caption: Strategies to enhance GA's neuroprotective effects.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Neuroprotective effect of combination therapy of this compound and epigallocatechin-3-gallate in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanolipodendrosome-loaded this compound and myogenic differentiation 1 as augmentation therapeutic strategy approaches in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanolipodendrosome-loaded this compound and myogenic differentiation 1 as augmentation therapeutic strategy approaches in muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation [mdpi.com]
- 7. The mechanism of action of this compound in multiple sclerosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection and neurogeneration in MS and its animal model EAE effected by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The immunomodulator this compound augments the expression of neurotrophic factors in brains of experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-reactive T cells produce brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral this compound in experimental autoimmune encephalomyelitis: clinical and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial effects of this compound in Huntington’s disease mouse models: evidence for BDNF-elevating and immunomodulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 16. mdbneuro.com [mdbneuro.com]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 19. innoprot.com [innoprot.com]
- 20. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glutamate Excitotoxicity Assay [neuroproof.com]
- 22. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 23. Axonal outgrowth of hippocampal neurons on micro-scale networks of polylysine-conjugated laminin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunomodulatory therapy with this compound reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research-management.mq.edu.au [research-management.mq.edu.au]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glatiramer Acetate and Other Multiple Sclerosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glatiramer acetate with other prominent disease-modifying therapies (DMTs) for multiple sclerosis (MS). The information is compiled from peer-reviewed clinical trials and scientific literature to support research, discovery, and drug development efforts in the field of neuroimmunology.
Introduction to this compound
This compound (GA) is a synthetic polypeptide analog of myelin basic protein, one of the components of the myelin sheath. Its mechanism of action is thought to involve a modulation of the immune system, promoting a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. This immunomodulation is believed to reduce the autoimmune attack on the central nervous system that characterizes multiple sclerosis.
Comparative Efficacy of Multiple Sclerosis Therapies
The following tables summarize key efficacy outcomes from head-to-head and placebo-controlled clinical trials involving this compound and other major MS therapies.
Table 1: Annualized Relapse Rate (ARR)
| Comparison | This compound (ARR) | Comparator (ARR) | Relative Reduction / Difference | Trial / Source |
| vs. Interferon beta-1b | 0.34 | 0.33 (250 µg) / 0.36 (500 µg) | No significant difference | BEYOND[1] |
| vs. Interferon beta-1a (s.c.) | No significant difference in time to first relapse (primary outcome) | No significant difference in time to first relapse (primary outcome) | No significant difference | REGARD[2] |
| vs. Fingolimod (0.5 mg) | 0.258 | 0.153 | 40.7% relative reduction with Fingolimod (p=0.0138) | ASSESS[3][4] |
| vs. Dimethyl Fumarate (BID) | 0.29 | 0.22 | 24% relative reduction with Dimethyl Fumarate (p=0.0474) | CONFIRM (post-hoc)[5] |
| vs. Teriflunomide (14 mg) | - | - | No significant difference in time to failure (primary endpoint) | TENERE[6][7] |
| vs. Natalizumab | 0.63 (as part of IFN-β/GA group) | 0.20 | 68% relative reduction with Natalizumab (p<0.0001) | Observational Study[8][9] |
| vs. Ocrelizumab | 0.08 (as part of IFN/GA group) | 0.01 | IPTW-weighted ARR ratio 0.15 (p<0.001) in favor of Ocrelizumab | MSBase Registry Study[10] |
| vs. Cladribine | - | - | ARR Ratio 0.49 (p<0.001) in favor of Cladribine | i-MuST Database Study[11][12] |
Table 2: Disability Progression (Confirmed for ≥ 12 weeks)
| Comparison | This compound (% with progression) | Comparator (% with progression) | Hazard Ratio / Risk Ratio | Trial / Source |
| vs. Interferon beta-1b | No significant difference | No significant difference | - | BEYOND[1] |
| vs. Fingolimod (0.5 mg) | - | - | - | ASSESS[3][4] |
| vs. Dimethyl Fumarate (BID) | - | - | Risk Ratio 0.59 (p<0.0001) in favor of Dimethyl Fumarate | CONFIRM (post-hoc)[5] |
| vs. Natalizumab | 29% (placebo group in AFFIRM) | 17% | 42% risk reduction with Natalizumab (HR 0.58) | AFFIRM[13][14] |
| vs. Ocrelizumab | No significant difference | No significant difference | - | MSBase Registry Study[10] |
| vs. Cladribine | Largely nonsignificant effects | Largely nonsignificant effects | - | i-MuST Database Study[11][12] |
Comparative Safety Profiles
Table 3: Common and Serious Adverse Events
| Therapy | Common Adverse Events (>10% incidence) | Serious Adverse Events of Note |
| This compound | Injection site reactions (erythema, pain, pruritus, mass, edema), vasodilation, rash, dyspnea, chest pain. | Immediate post-injection reaction, lipoatrophy, skin necrosis. |
| Interferon-beta | Flu-like symptoms (fever, chills, myalgia), injection site reactions, headache, asthenia. | Depression, suicidal ideation, elevated liver enzymes, leukopenia. |
| Fingolimod | Headache, influenza, diarrhea, back pain, cough, elevated liver enzymes. | Bradycardia, atrioventricular block, macular edema, hypertension, serious infections. |
| Natalizumab | Headache, fatigue, arthralgia, urinary tract infection, nasopharyngitis, infusion-related reactions. | Progressive Multifocal Leukoencephalopathy (PML), hepatotoxicity, hypersensitivity reactions. |
| Ocrelizumab | Infusion-related reactions, upper respiratory tract infections, nasopharyngitis. | Increased risk of infections, malignancies (including breast cancer). |
| Dimethyl Fumarate | Flushing, abdominal pain, diarrhea, nausea. | Lymphopenia, serious infections (including PML in the setting of lymphopenia). |
| Teriflunomide | Diarrhea, nausea, hair thinning, elevated liver enzymes. | Hepatotoxicity, teratogenicity, hypertension, peripheral neuropathy. |
| Alemtuzumab | Infusion-associated reactions, infections (upper respiratory tract, urinary tract), headache, rash, pyrexia. | Autoimmune disorders (thyroid disorders, immune thrombocytopenia, nephropathies), serious infections. |
| Siponimod | Headache, hypertension, elevated liver enzymes. | Bradyarrhythmia, macular edema, infections, posterior reversible encephalopathy syndrome. |
| Cladribine | Lymphopenia, headache, upper respiratory tract infection. | Malignancies, teratogenicity, serious infections (including PML). |
Experimental Protocols of Key Clinical Trials
This section details the methodologies of key head-to-head clinical trials comparing this compound to other MS therapies.
BEYOND (Betaseron Efficacy Yielding Outcomes of a New Dose)[1]
-
Objective: To compare the efficacy and safety of two doses of interferon beta-1b (250 µg and 500 µg) with this compound in patients with relapsing-remitting MS (RRMS).
-
Study Design: A prospective, multicenter, randomized, assessor-blinded, active-controlled trial.
-
Participants: Patients with RRMS, aged 18-55 years, with an Expanded Disability Status Scale (EDSS) score of 0-5.0, and at least one relapse in the previous year.
-
Interventions: Patients were randomized to receive subcutaneous interferon beta-1b 250 µg every other day, interferon beta-1b 500 µg every other day, or this compound 20 mg daily.
-
Primary Endpoint: Time to first relapse.
-
Key Secondary Endpoints: Annualized relapse rate (ARR), proportion of relapse-free patients, and various MRI measures.
-
Statistical Analysis: The primary endpoint was analyzed using a Cox proportional hazards model. ARR was analyzed using a negative binomial regression model.
REGARD (REbif vs this compound in Relapsing MS Disease)[2]
-
Objective: To compare the efficacy of subcutaneous interferon beta-1a (44 µg three times weekly) with this compound (20 mg daily) in patients with RRMS.
-
Study Design: A multicenter, randomized, parallel-group, open-label trial.
-
Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.5, and at least one relapse in the previous year.
-
Interventions: Patients were randomized to receive either subcutaneous interferon beta-1a 44 µg three times a week or this compound 20 mg daily.
-
Primary Endpoint: Time to first relapse.
-
Key Secondary Endpoints: ARR, disability progression, and MRI lesion activity.
-
Statistical Analysis: The primary endpoint was analyzed using a log-rank test.
ASSESS (A Study to Evaluate the Efficacy and Safety of Two Doses of Fingolimod Versus this compound)[3][4]
-
Objective: To evaluate the superiority of two doses of fingolimod (0.5 mg and 0.25 mg daily) over this compound (20 mg daily) in patients with RRMS.
-
Study Design: A phase 3b, multicenter, randomized, rater- and dose-blinded, active-controlled study.
-
Participants: Patients with RRMS, aged 18-65 years, with an EDSS of 0-6.0, and at least one relapse in the previous year or two relapses in the previous two years.
-
Interventions: Patients were randomized to receive oral fingolimod 0.5 mg daily, oral fingolimod 0.25 mg daily, or subcutaneous this compound 20 mg daily.
-
Primary Endpoint: Annualized relapse rate.
-
Key Secondary Endpoints: MRI outcomes, time to first relapse, and safety.
-
Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression model.
CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis)[5]
-
Objective: To evaluate the efficacy and safety of two doses of dimethyl fumarate (240 mg twice or three times daily) compared with placebo and this compound in patients with RRMS.
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled study with an active reference comparator (this compound).
-
Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.0, and at least one relapse in the year before randomization.
-
Interventions: Patients were randomized to receive dimethyl fumarate 240 mg twice daily, dimethyl fumarate 240 mg three times daily, placebo, or open-label this compound 20 mg daily.
-
Primary Endpoint: Annualized relapse rate at 2 years.
-
Key Secondary Endpoints: Proportion of patients who relapsed, time to disability progression, and MRI lesion activity.
-
Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression model.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and a selection of comparator therapies.
Caption: this compound Signaling Pathway.
Caption: Fingolimod Signaling Pathway.
Caption: Dimethyl Fumarate Signaling Pathway.
Conclusion
The landscape of multiple sclerosis therapies is continually evolving, with a range of treatments offering different mechanisms of action, efficacy profiles, and safety considerations. This compound remains a relevant therapy, particularly for patients seeking a long-term safety profile. However, newer agents, including oral and monoclonal antibody therapies, have demonstrated superior efficacy in reducing relapse rates and, in some cases, slowing disability progression. The choice of therapy requires a careful consideration of disease activity, patient preference, and the benefit-risk profile of each agent. This guide is intended to serve as a resource for researchers and drug development professionals to facilitate informed decision-making and to spur further innovation in the treatment of multiple sclerosis.
References
- 1. Role of oral teriflunomide in the management of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 3. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]
- 4. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Alemtuzumab? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ocrelizumab for the Treatment of Multiple Sclerosis: Safety, Efficacy, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of first-line natalizumab vs IFN-β or this compound in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. IFN-γ and TGF-β, Crucial Players in Immune Responses: A Tribute to Howard Young - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 14. Natalizumab for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Glatiramer Acetate: A Comparative Guide to its Mechanism of Action in New Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the evolving mechanism of action of glatiramer acetate (GA) in novel experimental models, juxtaposed with other key multiple sclerosis (MS) therapies. Detailed experimental data and protocols are presented to support further investigation into the immunomodulatory effects of these treatments.
This compound, a cornerstone therapy for relapsing-remitting multiple sclerosis (RRMS) for over two decades, continues to be a subject of intensive research to fully elucidate its multifaceted mechanism of action. Initially designed as a synthetic mimic of myelin basic protein (MBP) to induce experimental autoimmune encephalomyelitis (EAE), it was serendipitously discovered to suppress the disease. While its therapeutic efficacy is well-established, recent studies in novel preclinical models are shedding new light on its intricate interactions with both the innate and adaptive immune systems, extending its effects beyond the initial concept of a simple MBP decoy.
This guide synthesizes recent findings on GA's mechanism, particularly from new in vivo and in vitro models, and compares them with three other major MS treatments: interferon-beta (IFN-β), dimethyl fumarate (DMF), and the B-cell depleting therapy, ocrelizumab.
This compound: Beyond a Myelin Decoy to a Broad-Spectrum Immunomodulator
The classical understanding of GA's mechanism centers on its ability to induce a shift in the T-cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 and regulatory T cell (Treg) phenotype. These GA-specific Th2 cells are believed to migrate to the central nervous system (CNS) and exert "bystander suppression," downregulating the inflammatory response against various myelin antigens.[1][2]
However, emerging evidence from new and more complex models indicates that the initial targets of GA are antigen-presenting cells (APCs), which are then skewed towards an anti-inflammatory M2 phenotype. This upstream effect orchestrates the subsequent adaptive immune response.[1] Recent investigations in novel models have further refined this understanding:
-
Spontaneous Opticospinal Encephalomyelitis (OSE) Model: In a double transgenic mouse model that spontaneously develops EAE-like symptoms (OSE), prophylactic treatment with GA has been shown to significantly reduce clinical disease progression.[3] This effect was associated with a modest reduction in microglia/macrophage infiltration in the spinal cord and an increase in activated dendritic cells in the periphery.[3]
-
Cryptococcus-Associated IRIS Model: A recent study utilizing a murine model of Cryptococcus-associated immune reconstitution inflammatory syndrome (C-IRIS), a condition with parallels to neuroinflammation in MS, demonstrated that a novel star-shaped formulation of GA could ameliorate disease.[4] The therapeutic effect was linked to a reduction in Th1 and Th17 cells and a decrease in activated microglia in the brain.[4]
-
Cellular Stress and Neuroprotection: In the traditional EAE model, recent research has highlighted that GA treatment can mitigate endoplasmic reticulum (ER) stress and mitochondrial dysfunction in the spinal cord, suggesting a neuroprotective role beyond its direct immunomodulatory effects.[5]
Comparative Analysis of Mechanisms of Action
To provide a comprehensive perspective, the following sections and tables compare the key mechanistic aspects of GA with interferon-beta, dimethyl fumarate, and ocrelizumab, based on findings from preclinical models.
Table 1: Comparative Mechanism of Action of this compound and Alternative MS Therapies
| Feature | This compound (GA) | Interferon-beta (IFN-β) | Dimethyl Fumarate (DMF) | Ocrelizumab |
| Primary Target(s) | Antigen-Presenting Cells (APCs), T cells | Multiple immune cells (T cells, B cells, APCs), Blood-Brain Barrier (BBB) endothelial cells | Multiple immune and CNS cells | CD20-expressing B cells |
| Key Immunomodulatory Effect | Induction of Th2/Treg cells, M2 APC polarization, bystander suppression in CNS[1][2] | Reduced immune cell trafficking across BBB, anti-proliferative effects, shift in cytokine balance[6][7] | Activation of Nrf2 antioxidant pathway, induction of apoptosis in activated lymphocytes, shift to anti-inflammatory cytokine profile[1][3] | Depletion of circulating pre-B, mature, and memory B cells[8][9] |
| Effect on T Cell Subsets | ↑ Th2, ↑ Treg, ↓ Th1, ↓ Th17[4] | ↓ Th17, potential ↑ Treg[6][7] | ↓ Th1, ↓ Th17[1] | Indirect effects via reduced B cell co-stimulation |
| Effect on B Cells | Reduces frequency of plasmablasts and memory B cells, promotes anti-inflammatory cytokine release (↑ IL-10)[10][11][12] | Some inhibitory effects on B cell activation and proliferation | Decreased counts of circulating B cells[5] | Profound and sustained depletion of CD20+ B cells[8][9] |
| Effect on Myeloid Cells (Monocytes, Macrophages, Microglia) | Promotes M2 polarization, enhances phagocytosis, reduces microglial activation[3][4] | Modulates APC function, inhibits inflammasome activation[7] | Modulates monocyte differentiation, potential for neuroprotective effects via microglia[1] | Indirect effects, potential for altered microglial state due to reduced B cell-mediated inflammation |
| Neuroprotective Mechanism | Secretion of neurotrophic factors (e.g., BDNF) by GA-specific T cells, reduction of ER stress and mitochondrial dysfunction[5] | Potential for direct neuroprotective signaling | Activation of Nrf2 antioxidant pathway in CNS cells[1] | Reduction of B cell-mediated neuroinflammation and subsequent neuronal damage |
Table 2: Quantitative Comparison of Immunomodulatory Effects in Preclinical Models (EAE)
| Parameter | This compound | Interferon-beta | Dimethyl Fumarate | Ocrelizumab |
| Clinical Score (EAE) | Significant reduction in disease severity[3] | Reduction in disease severity[2] | Reduction in disease severity[1] | Significant reduction in disease severity |
| CNS Infiltrating T Cells (CD4+) | Reduced infiltration | Reduced infiltration | Reduced infiltration | Reduced infiltration |
| Th1/Th17 Cell Frequency (CNS/Spleen) | Decreased[4] | Decreased[6] | Decreased[1] | Not directly targeted, but reduced due to lack of B cell help |
| Treg Cell Frequency (Spleen) | Trend towards increased frequency[3] | Increased[7] | Not consistently reported | Not directly targeted |
| Anti-inflammatory Cytokines (IL-10, TGF-β) in CNS | Increased[2] | Increased[2] | Increased | Not directly reported |
| Pro-inflammatory Cytokines (IFN-γ, IL-17) in CNS | Decreased[4] | Decreased[2] | Decreased | Decreased |
| B Cell Numbers (Peripheral) | Reduced frequency of specific subsets[10][11] | Modest reduction | Reduced[5] | Profound depletion[8] |
| Microglia/Macrophage Activation (CNS) | Reduced[3][4] | Reduced | Reduced | Reduced |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further clarify the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for evaluating these immunomodulatory drugs in the EAE model.
Caption: Mechanism of action of this compound.
Caption: Simplified mechanisms of comparator MS therapies.
Caption: Experimental workflow for EAE studies.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and its comparators in preclinical models.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Model: EAE is the most commonly used animal model for MS.
-
Induction: Typically induced in female C57BL/6 or SJL mice by subcutaneous immunization with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: this compound (or comparator drug/vehicle) is administered subcutaneously or intraperitoneally, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Monitoring: Mice are weighed and scored daily for clinical signs of disease on a standardized scale (e.g., 0 = no signs, 5 = moribund).
Flow Cytometry for Immune Cell Phenotyping
-
Objective: To quantify the proportions of different immune cell populations in the spleen, lymph nodes, and CNS.
-
Sample Preparation:
-
Spleen/Lymph Nodes: Tissues are mechanically dissociated to create a single-cell suspension. Red blood cells are lysed.
-
CNS: Mice are perfused with PBS. The brain and spinal cord are dissected, minced, and enzymatically digested (e.g., with collagenase and DNase). Mononuclear cells are isolated using a density gradient (e.g., Percoll).
-
-
Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, CD25, FoxP3 for T cell subsets; B220, CD19 for B cells; CD11b, CD11c, F4/80 for myeloid cells). Intracellular staining is required for transcription factors (e.g., FoxP3) and some cytokines.
-
Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software to gate on and quantify specific cell populations.
Cytokine Quantification (ELISA/Cytometric Bead Array)
-
Objective: To measure the concentration of pro- and anti-inflammatory cytokines in serum, cell culture supernatants, or CNS tissue homogenates.
-
Method (ELISA):
-
ELISA plates are coated with a capture antibody specific for the cytokine of interest.
-
Samples and standards are added to the wells.
-
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate is added, and the colorimetric change is measured using a plate reader. The concentration is determined by comparison to the standard curve.
-
-
Method (CBA): Allows for the simultaneous measurement of multiple cytokines in a small sample volume using beads with distinct fluorescence intensities, each coated with a specific capture antibody.
Immunohistochemistry (IHC) for CNS Analysis
-
Objective: To visualize and quantify immune cell infiltration, glial cell activation, and demyelination in the CNS.
-
Sample Preparation: Perfused spinal cords are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.
-
Staining: Sections are incubated with primary antibodies against specific markers (e.g., Iba1 for microglia, GFAP for astrocytes, Luxol Fast Blue for myelin). This is followed by incubation with a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: Sections are imaged using a fluorescence microscope. The area of positive staining is quantified using image analysis software to assess the extent of inflammation and demyelination.
Conclusion and Future Directions
The mechanism of action of this compound is proving to be more complex than originally conceived. Recent studies in novel and spontaneous models of neuroinflammation confirm its role in modulating both innate and adaptive immunity, with significant effects on myeloid cells and the potential for direct neuroprotective actions within the CNS.
When compared to other MS therapies, GA possesses a unique mechanistic profile. Unlike the broad B-cell depletion of ocrelizumab or the BBB-focused and anti-proliferative effects of IFN-β, GA orchestrates a more nuanced, pro-regulatory immune shift. Dimethyl fumarate shares some immunomodulatory properties but is also characterized by its potent activation of the Nrf2 antioxidant pathway.
The continued use of innovative preclinical models, coupled with high-dimensional analysis techniques such as single-cell RNA sequencing, will be crucial in further dissecting the specific cellular and molecular targets of GA. A deeper understanding of its intricate mechanism will not only optimize its use in MS but may also pave the way for its application in other neuroinflammatory and neurodegenerative conditions. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field of study.
References
- 1. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon beta modulates experimental autoimmune encephalomyelitis by altering the pattern of cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
- 5. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 6. Interferon-beta is a key regulator of proinflammatory events in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of interferon-β in the treatment of multiple sclerosis and experimental autoimmune encephalomyelitis – in the perspective of inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Impact of this compound on B Cell-Mediated Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound immune modulates B-cell antigen presentation in treatment of MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. B cells from this compound-treated mice suppress experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glatiramer Acetate and Its Generic Versions: A Guide for Researchers and Drug Development Professionals
Glatiramer acetate (GA), marketed as Copaxone®, is a non-biological complex drug used in the treatment of relapsing forms of multiple sclerosis (MS). As a heterogeneous mixture of synthetic polypeptides, the characterization and replication of GA present significant challenges for the development of generic versions. This guide provides a detailed comparative analysis of the originator product, Copaxone®, and its approved generic counterparts, focusing on the physicochemical, biological, and immunological data that underpin regulatory approval and scientific discourse.
Physicochemical Characterization: Establishing Sameness
The approval of generic this compound in the United States, such as Glatopa® and Mylan's generic, has been based on a four-part sameness criterion established by the Food and Drug Administration (FDA), which does not necessitate new clinical bioequivalence studies.[1] This approach relies heavily on demonstrating equivalence in:
-
Fundamental Reaction Scheme: Ensuring the underlying chemistry used to synthesize the generic GA is the same as the originator product.[2]
-
Physicochemical Properties: Including amino acid composition, molecular weight distribution, and spectroscopic fingerprints.[2][3]
-
Structural Signatures: Examining polymerization and depolymerization processes.[2][3]
-
Biological Assay Results: Typically utilizing animal models of MS.[2]
While low-resolution physicochemical assays often show consistency between the brand-name drug and its generics, some studies utilizing a more extensive set of high-resolution techniques have revealed differences.[1] For instance, one study reported that Glatopa exhibited a higher surface positivity compared to Copaxone across multiple orthogonal methods.[1]
Table 1: Comparative Physicochemical and Biological Properties of this compound and a Generic Version (Mylan)
| Parameter | Copaxone® (Reference) | Mylan's Generic GA (MGA) | Outcome |
| Amino Acid Composition (Mole Fraction) | Meets product label specifications | All lots fell within the equivalence range | Equivalent[2] |
| Average Molecular Weight | 5,000–9,000 Da | Within equivalence range | Equivalent[2] |
| Spectroscopic Fingerprint (Circular Dichroism) | Conforms to reference standard | Equivalent to Copaxone® | Equivalent[2] |
| Biological Activity (EAE Models) | Reduces disease severity | Demonstrates similar efficacy in reducing disease severity | Equivalent[2][4] |
Biological and Immunological Equivalence
Extensive in vitro and in vivo studies have been conducted to establish the biological and immunological equivalence of generic GA with Copaxone®. These assessments focus on key biological processes modulated by this compound.[5]
Table 2: Summary of Comparative Biological and Immunological Studies (Glatopa® vs. Copaxone®)
| Biological Process | Assay | Key Finding | Reference |
| APC Biology | Monokine-induced interferon-gamma (MIG) release from THP-1 cells | Equivalent dose-dependent increases | [5] |
| T-cell Biology | T helper 2 (Th2) polarization and cytokine secretion (IL-4, IL-17) | Equivalent shift to a Th2 phenotype with increased IL-4 and decreased IL-17 | [5] |
| B-cell Biology | Anti-GA antibody response in mice | No statistically significant differences in antibody titers | [5] |
| In vivo Efficacy | Experimental Autoimmune Encephalomyelitis (EAE) models | Equivalent delay in symptom onset and reduction in disease intensity | [5] |
| Immunogenicity | "Immunofingerprinting" and immunoreactivity | Similar "immunofingerprint" and no differences in immunoreactivity | [5] |
| Safety | Histamine release in basophilic leukemia cells | Equivalent (no stimulation of histamine release) | [5] |
Despite these findings of equivalence, some studies have reported differences in the biological impact at the gene expression level. One study found that while thousands of genes were similarly modulated by Copaxone® and Glatopa, hundreds were differentially modulated, including those involved in immune pathways.[1] Specifically, Glatopa, but not Copaxone®, was found to upregulate Ccl2, a finding consistent with the observed differences in surface charge.[1] Another study comparing Copaxone® to a generic version marketed in India also noted a more consistent biological impact across batches for the brand-name drug and a distinct impact on regulatory T cells and myeloid lineage cells.[6][7][8]
Clinical Equivalence
While the FDA approval pathway for generics in the U.S. does not mandate new large-scale clinical trials, the European Medicines Agency (EMA) has required clinical data.[9] The this compound Clinical Trial to Assess Equivalence with Copaxone (GATE) was a large, randomized, double-blind study that compared a generic GA to Copaxone®.[10][11] The study concluded that the generic and brand-name drugs had equivalent efficacy, safety, and tolerability in patients with relapsing-remitting MS.[10] An extension of the GATE trial further supported these findings, demonstrating that switching from the brand-name to the generic drug was safe and maintained efficacy.[12]
Table 3: Key Efficacy and Safety Endpoints from the GATE Study
| Endpoint | Generic GA | Brand GA (Copaxone®) | Placebo | Outcome |
| Mean Number of Gadolinium-Enhancing Lesions (Months 7-9) | 0.45 | 0.41 | - | Ratio of generic to brand (1.095) was within the predefined equivalence margin[10] |
| Annualized Relapse Rate | 0.31 | 0.40 | 0.38 | Similar rates between active treatment arms[10] |
| Adverse Events (including injection site reactions) | Similar incidence, spectrum, and severity | Similar incidence, spectrum, and severity | - | Equivalent safety and tolerability[10] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of this compound and its generic versions. Below are summaries of key experimental protocols cited in comparative studies.
1. Physicochemical Characterization
-
Amino Acid Analysis: Samples are hydrolyzed, and the relative content of the four amino acids (L-glutamic acid, L-alanine, L-tyrosine, and L-lysine) is determined using chromatography.[13]
-
Molecular Weight Distribution: Size-exclusion chromatography (SEC) is used to determine the distribution of polypeptide sizes and calculate parameters such as number average (Mn), weight average (Mw), and Z-average (Mz) molecular weights, as well as polydispersity.[2][13]
-
Circular Dichroism (CD) Spectroscopy: This technique is used to obtain a spectroscopic fingerprint that reflects the secondary structure of the polypeptide mixture.[2]
2. In Vitro Biological Assays
-
Monokine-induced Interferon-gamma (MIG) Release Assay: THP-1 cells (a human monocytic cell line) are treated with different concentrations of GA, and the release of MIG is measured by ELISA to assess the effect on antigen-presenting cells (APCs).[5]
-
T-cell Polarization and Cytokine Secretion: T-cell lines are polarized towards a Th2 phenotype in the presence of GA. The secretion of key cytokines such as IL-4 (Th2) and IL-17 (Th17) is then measured by ELISA to determine the immunomodulatory effect.[5]
-
Histamine Release Assay: Rat basophilic leukemia (RBL-2H3) cells are incubated with GA, and the release of histamine is measured to assess the potential for immediate hypersensitivity reactions.[5]
3. In Vivo Efficacy and Immunogenicity Studies
-
Experimental Autoimmune Encephalomyelitis (EAE) Models: EAE, an animal model of MS, is induced in mice using myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 or proteolipid protein (PLP) peptide 139-151. Mice are then treated with GA or a vehicle control, and the time to disease onset, disease severity (clinical score), and peak disease score are monitored.[2][5]
-
Anti-GA Antibody Response: Mice are immunized with different GA products, and the resulting antibody titers in the serum are measured by ELISA to assess and compare immunogenicity.[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The mechanism of action of this compound is complex and not fully elucidated, but it is known to involve modulation of both the innate and adaptive immune systems.[14][15] Key aspects include:
-
Binding to MHC Class II Molecules: GA competes with myelin antigens for binding to MHC class II molecules on APCs, thereby inhibiting the activation of myelin-specific T cells.[16]
-
Induction of Th2 and Regulatory T cells (Tregs): GA promotes a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response, characterized by the secretion of cytokines like IL-4 and IL-10.[5][14] It also expands the population of regulatory T cells.[14]
-
Bystander Suppression: GA-specific Th2 cells can migrate to the central nervous system (CNS) and, upon reactivation by cross-recognition of myelin antigens, release anti-inflammatory cytokines that suppress the local inflammatory response.[16]
-
Modulation of Innate Immunity: GA influences the function of monocytes and dendritic cells, promoting an anti-inflammatory M2 phenotype.[14] It has also been shown to inhibit Toll-like receptor (TLR)-mediated signaling pathways, specifically the TRIF-dependent pathway, leading to reduced production of type I interferons.[17]
-
Neuroprotective Effects: GA has been shown to induce the production of brain-derived neurotrophic factor (BDNF), which may contribute to neuroprotection and repair.[16]
Caption: this compound's multifaceted mechanism of action.
Toll-like Receptor Signaling Pathway Modulation
This compound has been shown to inhibit the TRIF-dependent signaling pathway downstream of Toll-like receptors, which is involved in the production of type I interferons and pro-inflammatory responses.
Caption: Inhibition of the TRIF-dependent TLR signaling pathway by this compound.
Experimental Workflow for EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is a cornerstone for evaluating the in vivo efficacy of this compound and its generics.
References
- 1. neurology.org [neurology.org]
- 2. Frontiers | Demonstration of Equivalence of Generic this compound and Copaxone® [frontiersin.org]
- 3. Demonstration of Equivalence of Generic this compound and Copaxone® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of Equivalence of Generic this compound and Copaxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of Biological and Immunological Equivalence of a Generic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the Biological Impact of this compound with the Biological Impact of a Generic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data Demonstrates Key Genes Respond Differently to COPAXONE® (this compound injection) Versus a Purp [tevapharm.com]
- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Switching from branded to generic this compound: 15-month GATE trial extension results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical and Biological Examination of Two this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 16. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Glatiramer Acetate in Chronic EAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of glatiramer acetate (GA) in chronic Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). It objectively assesses GA's performance against other commonly used MS therapies, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
This compound (GA) in Chronic EAE
This compound is a synthetic copolymer of four amino acids that has been a first-line treatment for relapsing-remitting MS for decades.[1] Its efficacy in the chronic EAE model is well-documented, demonstrating significant amelioration of clinical symptoms, reduction in central nervous system (CNS) inflammation and demyelination, and promotion of neuroprotective and regenerative processes.[2][3][4]
Long-Term Efficacy Data in Chronic EAE
Studies in chronic EAE models, typically induced in C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55, have shown that long-term treatment with GA leads to a sustained reduction in disease severity.[2][4]
| Efficacy Parameter | This compound Treatment in Chronic EAE | Key Findings |
| Clinical Score | Significant and sustained reduction in mean clinical scores compared to untreated EAE mice.[2][4] | Treatment initiated both before and after disease onset has been shown to be effective in reducing paralysis and improving motor function over extended periods. |
| Demyelination | Reduced demyelination in the spinal cord and brain.[2][3] | Histological analysis reveals preservation of myelin sheaths and a decrease in the size and number of demyelinating plaques. |
| Inflammation | Decreased infiltration of inflammatory cells (T-cells, macrophages) into the CNS.[2] | GA treatment is associated with a reduction in the expression of pro-inflammatory cytokines like IL-17 and IFN-γ within the CNS.[2] |
| Axonal Loss | Evidence of reduced axonal damage and neuronal loss. | Studies have shown that GA can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which supports neuronal survival. |
| Relapse Rate | In relapsing-remitting EAE models, GA has been shown to reduce the frequency and severity of relapses. | This is a key feature of its efficacy in the corresponding human disease, RRMS. |
Comparative Efficacy of Alternative Treatments in Chronic EAE
While direct long-term comparative studies of GA against other MS drugs in chronic EAE models are limited, individual studies on these alternatives provide a basis for indirect comparison.
| Treatment | Mechanism of Action in EAE | Reported Efficacy in Chronic EAE Models |
| Interferon-beta (IFN-β) | Reduces T-cell migration across the blood-brain barrier and downregulates pro-inflammatory cytokines.[5] Its efficacy in EAE has been linked to the suppression of the NLRP3 inflammasome.[6] | IFN-β has been shown to be effective in attenuating EAE, but its efficacy can be dependent on the specific EAE model and the underlying inflammatory pathways.[6][7] |
| Fingolimod (FTY720) | A sphingosine-1-phosphate (S1P) receptor modulator that sequesters lymphocytes in lymph nodes, preventing their entry into the CNS.[4][8] It also has direct effects on neural cells within the CNS.[9] | Prophylactic and therapeutic administration of fingolimod significantly reduces the clinical severity of EAE.[4][10] It has been shown to reduce demyelination and astrogliosis.[11] |
| Dimethyl Fumarate (DMF) | Activates the Nrf2 antioxidant pathway and has immunomodulatory effects on T-cells, B-cells, and myeloid cells.[12][13] It has been shown to mediate its protective effect through the hydroxycarboxylic acid receptor 2 (HCA2).[14] | Oral DMF treatment ameliorates clinical EAE, reduces CNS inflammatory lesions, and decreases the infiltration of Th1 and Th17 cells.[12] |
| Teriflunomide | Inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of activated T and B lymphocytes.[15][16] | Teriflunomide has been shown to reduce the severity of EAE by decreasing inflammation, demyelination, and axonal loss in the spinal cord.[3] |
Insights from Clinical Trials in Multiple Sclerosis
While this guide focuses on preclinical EAE data, findings from clinical trials in MS patients offer valuable context for researchers. Head-to-head trials have generally shown that while newer agents like fingolimod and dimethyl fumarate may offer some advantages in reducing relapse rates compared to GA, this compound maintains a favorable long-term safety profile.[17][18] The choice of therapy in the clinical setting often involves a balance between efficacy and safety considerations.
Experimental Protocols
Induction of Chronic Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
A widely used and reliable protocol for inducing chronic EAE in C57BL/6 mice involves immunization with MOG35-55 peptide.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Anesthetize the mice and administer a total of 200 µL of the emulsion subcutaneously, divided between two sites on the flank.
-
Administer 200 ng of pertussis toxin intraperitoneally in 100 µL of PBS.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin intraperitoneally in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Long-Term Monitoring:
-
Continue daily monitoring and scoring for the duration of the experiment (e.g., 30-60 days or longer) to assess the chronic phase of the disease.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound's immunomodulatory mechanism.
Experimental Workflow for Chronic EAE Studies
Caption: Workflow for assessing long-term drug efficacy in chronic EAE.
References
- 1. The mechanism of action of this compound in multiple sclerosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interferon-β therapy against EAE is effective only when development of the disease depends on the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. join.hcplive.com [join.hcplive.com]
- 8. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 9. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 14. JCI - Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE [jci.org]
- 15. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Long-Term Safety and Effectiveness of Dimethyl Fumarate in Patients with Multiple Sclerosis Treated in Routine Medical Practice: Final Analysis of the ESTEEM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term safety and efficacy of dimethyl fumarate for up to 13 years in patients with relapsing-remitting multiple sclerosis: Final ENDORSE study results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Glatiramer Acetate's Immunomodulatory and Neuroprotective Effects
An Objective Comparison for Researchers and Drug Development Professionals
Glatiramer acetate (GA), a synthetic polypeptide analog of myelin basic protein, is a first-line immunomodulatory therapy for relapsing-remitting multiple sclerosis (MS). Its efficacy has been extensively studied in various animal models, primarily the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics many aspects of MS. This guide provides a comparative overview of the experimental data on GA's effects across different species, offering valuable insights for researchers and professionals in drug development.
Quantitative Comparison of this compound's Efficacy
The following tables summarize the key quantitative outcomes of this compound administration in preclinical and clinical studies.
Table 1: Effects of this compound in Rodent EAE Models
| Parameter | Mouse (C57BL/6) | Rat (Lewis) |
| EAE Model | MOG 35-55 induced | Not Specified |
| GA Dosage | 125 µ g/mouse/day , s.c. | 1-4 mg/kg/day |
| Administration Route | Subcutaneous (s.c.) | Not Specified |
| Reduction in Clinical Score | Mean score reduced from 1.8 to 0.57[1] | Dose-dependent improvement in thermal and mechanical allodynia[1] |
| Effect on CNS Inflammation | Inflammatory infiltration in spinal cord reduced from 47.09% to 12.95% | Reduction in TNF-α and NF-κB levels in sciatic nerve[1] |
| Cytokine Modulation | Reduction in IL-17 and IFN-γ producing cells; Increase in IL-10 | Increased IL-10 production in sciatic nerve[1] |
| Neuroprotective Effects | Increased Brain-Derived Neurotrophic Factor (BDNF) levels | Not Specified |
Table 2: Effects of this compound in Non-Human Primate EAE Models and Human Clinical Trials
| Parameter | Non-Human Primates (Rhesus & Cynomolgus) | Humans (Relapsing-Remitting MS) |
| Disease Model | EAE | Relapsing-Remitting Multiple Sclerosis |
| GA Dosage | Not specified in abstracts | 20 mg/day or 40 mg 3 times/week[2][3] |
| Administration Route | Oral or Not Specified | Subcutaneous (s.c.)[2][3] |
| Clinical Outcome | Suppression of acute and chronic-relapsing EAE[4][5] | ~33% reduction in annualized relapse rate |
| MRI Outcomes | Not specified in abstracts | Significant reduction in gadolinium-enhancing lesions[3][6] |
| Cytokine Modulation | Inhibition of Th1 cytokine (IL-2, IFN-γ) response[5] | Shift from Th1 to Th2 cytokine profile (increased IL-5, IL-13)[7] |
| Neuroprotective Effects | Secretion of BDNF by GA-specific T cells in the CNS[5] | Reversal of reduced serum and CSF BDNF levels[8] |
| Clinically Isolated Syndrome (CIS) | Not Applicable | 45% reduction in the risk of developing clinically definite MS[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice
The EAE model is induced in C57BL/6 mice to mimic the chronic neuroinflammation seen in MS.
-
Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG 35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice are subcutaneously injected with the MOG/CFA emulsion.
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of immune cells into the central nervous system.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale ranging from 0 (no signs) to 5 (moribund).
This compound Treatment Protocol in Mice
-
Dosage and Administration: this compound is administered subcutaneously at a dose of 125 µ g/mouse/day .
-
Treatment Initiation: Treatment typically begins at the onset of clinical symptoms.
-
Outcome Measures: Efficacy is assessed by daily clinical scoring, histological analysis of the spinal cord for inflammation and demyelination, and immunological assays to determine cytokine profiles and T-cell responses.
Human Clinical Trials for Relapsing-Remitting MS
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Patient Population: Adult patients with a diagnosis of relapsing-remitting MS.
-
Dosage and Administration: this compound is administered subcutaneously at a dose of 20 mg daily or 40 mg three times per week.[2][3]
-
Primary Endpoints: The primary measures of efficacy are the annualized relapse rate and the number of new gadolinium-enhancing lesions on magnetic resonance imaging (MRI).[3][6]
-
Secondary Endpoints: These may include changes in disability scores, brain volume, and other MRI parameters.
Visualizing the Mechanisms of Action
The therapeutic effects of this compound are multifaceted, involving both immunomodulatory and neuroprotective pathways. The following diagrams, generated using Graphviz, illustrate these complex biological processes.
The diagram above illustrates the primary immunomodulatory mechanism of this compound. In the periphery, GA binds to Major Histocompatibility Complex (MHC) Class II molecules on antigen-presenting cells (APCs).[9] This interaction preferentially drives the differentiation of naive T cells towards an anti-inflammatory Th2 and regulatory T cell (Treg) phenotype, while suppressing the pro-inflammatory Th1 response.[7][10][11] These GA-specific Th2 and Treg cells can then cross the blood-brain barrier (BBB). Within the central nervous system (CNS), they are reactivated by myelin antigens, leading to "bystander suppression" of neuroinflammation through the release of anti-inflammatory cytokines.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Glatiramer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. Oral this compound in experimental autoimmune encephalomyelitis: clinical and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Lower brain-derived neurotrophic factor in serum of relapsing remitting MS: reversal by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Preclinical Showdown: Glatiramer Acetate vs. Interferon-Beta in Animal Models of Multiple Sclerosis
For researchers and drug development professionals navigating the complex landscape of multiple sclerosis (MS) therapeutics, a deep understanding of the preclinical performance of established treatments is paramount. This guide provides a comprehensive comparison of two cornerstone immunomodulatory drugs, glatiramer acetate (GA) and interferon-beta (IFN-β), in preclinical models of MS, primarily focusing on the widely utilized Experimental Autoimmune Encephalomyelitis (EAE) model.
This document delves into the distinct mechanisms of action, comparative efficacy, and underlying signaling pathways of these two therapies, supported by experimental data from various preclinical studies. The information is presented to facilitate a clear, data-driven understanding of their respective profiles before clinical application.
Mechanisms of Action at a Glance
This compound and interferon-beta, while both effective in managing relapsing forms of MS, operate through fundamentally different immunomodulatory pathways. GA, a synthetic copolymer of four amino acids, is thought to mimic myelin basic protein, a key autoantigen in MS. Its primary mechanism involves the induction of a shift from a pro-inflammatory T-helper 1 (Th1) and Th17 immune response to an anti-inflammatory T-helper 2 (Th2) phenotype.[1][2] This leads to the secretion of anti-inflammatory cytokines and the generation of regulatory T cells.[3][4] In contrast, IFN-β, a cytokine, exerts its effects by binding to the type I interferon receptor (IFNAR), activating the JAK/STAT signaling pathway.[5][6] This cascade leads to the downregulation of pro-inflammatory cytokines, inhibition of immune cell trafficking across the blood-brain barrier, and a reduction in T-cell proliferation.[5][7]
Comparative Efficacy in EAE Models
The EAE model is the most common animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease. Studies in this model provide valuable insights into the potential efficacy of therapeutic agents. While direct head-to-head comparative studies with identical protocols are limited, the existing body of preclinical literature allows for a comparative assessment of their effects on key EAE parameters.
Clinical Score Amelioration
The primary endpoint in most EAE studies is the clinical score, a standardized measure of disease severity based on the degree of paralysis. Both GA and IFN-β have been shown to significantly ameliorate clinical symptoms in EAE models.
| Therapeutic Agent | EAE Model | Key Findings |
| This compound | MOG35-55-induced EAE in C57BL/6 mice | Treatment initiated at the onset of symptoms significantly reduced the mean clinical score compared to untreated EAE mice. |
| Interferon-Beta | MOG35-55-induced EAE in C57BL/6 mice | Daily injections of IFN-β significantly delayed the onset and reduced the severity of EAE symptoms.[8][9] |
Modulation of Cytokine Profiles
The immunomodulatory effects of GA and IFN-β are reflected in their ability to alter the balance of pro- and anti-inflammatory cytokines in the periphery and the central nervous system (CNS) of EAE animals.
| Cytokine | This compound Effect | Interferon-Beta Effect |
| IFN-γ (pro-inflammatory) | Decreased levels in the CNS.[10] | Suppresses production.[5] |
| TNF-α (pro-inflammatory) | Reduced production by immune cells. | Inhibits expression. |
| IL-4 (anti-inflammatory) | Increased secretion by Th2 cells.[1] | - |
| IL-10 (anti-inflammatory) | Enhanced production by dendritic cells and regulatory T cells.[2] | Upregulates expression.[5] |
| IL-17 (pro-inflammatory) | Suppresses Th17 cell development.[1] | - |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
MOG35-55-Induced EAE in C57BL/6 Mice
A standard protocol for inducing chronic EAE in C57BL/6 mice is as follows:
-
Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Immunization: Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on the day of immunization and again 48 hours later.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
Treatment Administration
-
This compound: Daily subcutaneous injections of GA (typically 1-2 mg/mouse) are initiated either prophylactically (at the time of immunization) or therapeutically (at the onset of clinical signs).
-
Interferon-Beta: Daily or every-other-day intraperitoneal or subcutaneous injections of recombinant murine IFN-β (typically 5,000-10,000 units/mouse) are administered, with treatment schedules varying between prophylactic and therapeutic approaches.[8]
Histological Analysis of Spinal Cord
-
Tissue Collection: At the end of the experiment, mice are euthanized, and spinal cords are harvested.
-
Fixation and Processing: Tissues are fixed in 4% paraformaldehyde, processed, and embedded in paraffin.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation (immune cell infiltration) and Luxol Fast Blue (LFB) to evaluate demyelination.
-
Quantification: The extent of inflammation and demyelination is scored semi-quantitatively by blinded observers.
Flow Cytometry for T-cell Analysis
-
Cell Isolation: Spleens or lymph nodes are harvested, and single-cell suspensions are prepared.
-
Stimulation: Cells are often re-stimulated in vitro with MOG35-55 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to enhance intracellular cytokine detection.
-
Staining: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-17).
-
Analysis: The frequency of different T-cell subsets and their cytokine production is quantified using a flow cytometer.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound's Mechanism of Action.
Caption: Interferon-Beta's Signaling Pathway.
Caption: Experimental Workflow for EAE Studies.
Conclusion
Preclinical models, particularly EAE, have been instrumental in elucidating the distinct immunomodulatory mechanisms of this compound and interferon-beta. GA primarily acts by shifting the immune response towards an anti-inflammatory Th2 phenotype, while IFN-β leverages the JAK/STAT pathway to produce a broader anti-inflammatory and anti-proliferative effect. Both agents demonstrate efficacy in ameliorating the clinical and pathological features of EAE. The choice between these therapies in a clinical setting is often guided by patient-specific factors, and the preclinical data presented here provide a foundational understanding of their biological activities for researchers and clinicians in the field of multiple sclerosis.
References
- 1. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (copolymer-1, copaxone) promotes Th2 cell development and increased IL-10 production through modulation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression analysis reveals functional pathways of this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IFN-β Acts on Monocytes to Ameliorate CNS Autoimmunity by Inhibiting Proinflammatory Cross-Talk Between Monocytes and Th Cells [frontiersin.org]
- 6. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the mechanisms of action of interferon beta and this compound in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T helper type 1 and 17 cells Determine Efficacy of IFN-β in Multiple Sclerosis and Experimental Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of interferon and this compound on cytokine patterns in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Regulatory T Cells in Glatiramer Acetate's Efficacy: A Comparative Guide
Glatiramer acetate (GA) has long been a cornerstone in the treatment of relapsing-remitting multiple sclerosis (RRMS). Its mechanism of action, initially thought to be simple antigen mimicry, is now understood to be a complex immunomodulatory process with a pivotal role for regulatory T cells (Tregs). This guide provides a comparative analysis of GA's efficacy, with a focus on its impact on Tregs, in relation to other prominent disease-modifying therapies: interferon-beta (IFN-β), fingolimod, and dimethyl fumarate (DMF). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform further research and development.
Comparative Efficacy of this compound and Alternatives
Clinical trials have established the efficacy of this compound in reducing relapse rates and disability progression in RRMS. Head-to-head studies and meta-analyses provide a basis for comparing its performance against other first- and second-line therapies.
Clinical Efficacy:
| Outcome Measure | This compound vs. Interferon-beta | This compound vs. Fingolimod | This compound vs. Dimethyl Fumarate |
| Annualized Relapse Rate (ARR) | Similar efficacy in most head-to-head trials[1][2]. Some evidence suggests a potential advantage for GA in the longer term (36 months)[1]. | Fingolimod (0.5 mg) demonstrated a superior reduction in ARR compared to GA (20 mg)[3][4][5]. | DMF showed a significant reduction in ARR compared to GA[6][7][8]. |
| Disability Progression | Similar outcomes in preventing disability progression[1]. | No significant difference in time to 3-month confirmed disability progression was observed in one study. | DMF was associated with a lower risk of 12-week confirmed disability progression compared to GA[7][8]. |
| MRI Lesion Activity | Similar effects on new or enlarging T2- or new contrast-enhancing T1 lesions[1]. However, some evidence suggests IFN-β may be more effective in reducing T2- and T1-weighted lesion volume[1]. | Both fingolimod doses (0.5 mg and 0.25 mg) significantly reduced new or newly enlarging T2 and gadolinium-enhancing T1 lesions compared with GA[3][4]. | Data from the CONFIRM study suggests DMF is more effective in reducing inflammatory disease activity, a composite of relapse and MRI lesions, compared to GA[9]. |
The Role of Regulatory T Cells in Therapeutic Efficacy
A growing body of evidence points to the induction and enhancement of regulatory T cell function as a key mechanism of action for several MS therapies.
Impact on Regulatory T Cell Populations:
While direct head-to-head trials with comprehensive immunological endpoints are limited, the available data on the effects of these therapies on Treg populations are summarized below.
| Immunological Parameter | This compound (GA) | Interferon-beta (IFN-β) | Fingolimod | Dimethyl Fumarate (DMF) |
| CD4+Foxp3+ Tregs | Treatment for up to six months has been shown to increase total Treg numbers and restore their function in RRMS patients[4]. GA is also known to promote the expansion of naive CD4+CD25+Foxp3+CD31+ Tregs[4]. | The effect on Treg populations is less clearly defined compared to other DMTs. Some studies suggest a modest or indirect effect on Treg function. | Significantly increases the percentage of circulating Tregs (CD4+CD25highCD127-)[10]. | Promotes the differentiation of Tregs and helps to rebalance the Treg/Th17 ratio. |
| CD8+ Tregs | Induces and upregulates GA-reactive CD8+ T cell responses, which exhibit regulatory and cytotoxic functions against pathogenic CD4+ T cells[10][11][12]. | Limited data available on the specific impact on CD8+ Treg populations. | Markedly increases the percentage of CD8+CD28- suppressor T cells. | Limited data available on the specific impact on CD8+ Treg populations. |
| Mechanism of Treg Induction | GA is thought to act on antigen-presenting cells (APCs), leading to the differentiation of Th2 and Treg cells[5]. It may also modulate STAT1 and STAT3 signaling in glia, leading to an anti-inflammatory environment conducive to Treg development[13]. | The mechanism is not fully elucidated but may involve the modulation of cytokine profiles that indirectly support Treg function. | Sequesters lymphocytes in lymph nodes, which may alter the balance of circulating T cell subsets, favoring Tregs. | The exact mechanism is still under investigation but is thought to involve the Nrf2 pathway and modulation of cellular metabolism, creating an anti-inflammatory state that supports Treg differentiation. |
Experimental Protocols
Flow Cytometry for Treg Identification
Objective: To quantify the percentage of regulatory T cells in peripheral blood mononuclear cells (PBMCs).
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Surface Staining: Resuspend PBMCs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and stain with fluorescently conjugated antibodies against surface markers. A typical panel includes:
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD25 (IL-2 receptor alpha chain, highly expressed on Tregs)
-
CD127 (IL-7 receptor alpha chain, dimly expressed or absent on Tregs)
-
-
Fixation and Permeabilization: After surface staining, wash the cells and then fix and permeabilize them using a commercially available Foxp3 staining buffer set.
-
Intracellular Staining: Stain for the transcription factor Foxp3, the master regulator of Treg development and function, using a fluorescently conjugated anti-Foxp3 antibody.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population, followed by CD3+ and then CD4+ T cells. Within the CD4+ population, identify Tregs as CD25highCD127low/-Foxp3+ cells.
Treg Suppression Assay
Objective: To assess the functional capacity of Tregs to suppress the proliferation of effector T cells (Teffs).
Protocol:
-
Cell Isolation:
-
Isolate CD4+CD25+ Tregs and CD4+CD25- Teffs from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Isolate antigen-presenting cells (APCs), such as CD14+ monocytes, and irradiate them to prevent proliferation.
-
-
Teff Labeling: Label the Teff population with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Co-culture: Co-culture the labeled Teffs with the isolated Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff) in the presence of irradiated APCs and a polyclonal stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Proliferation Analysis: After 3-5 days of incubation, harvest the cells and analyze the proliferation of the Teff population by flow cytometry. The dilution of the proliferation dye in the Teff population is inversely proportional to the degree of proliferation.
-
Calculation of Suppression: Calculate the percentage of suppression for each Treg:Teff ratio by comparing the proliferation of Teffs in the presence and absence of Tregs.
Visualizing the Mechanisms
This compound's Proposed Mechanism of Action on T Cell Differentiation
Caption: Proposed signaling pathway of this compound in modulating T cell differentiation.
Experimental Workflow for Validating Treg Function
Caption: Experimental workflow for assessing the suppressive function of regulatory T cells.
References
- 1. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferons‐beta versus this compound for relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of 2 Fingolimod Doses vs this compound for the Treatment of Patients With Relapsing-Remitting Multiple Sclerosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for treatment of MS: regulatory B cells join the cast of players - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod reduced disease activity more than this compound in RRMS: ASSESS study results | MDedge [mdedge.com]
- 7. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 8. Comparative efficacy of disease-modifying therapies for patients with relapsing remitting multiple sclerosis: Systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of dimethyl fumarate and fingolimod in relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of switch to fingolimod or interferon beta/glatiramer acetate in active multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - this compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
- 12. This compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
comparative study of glatiramer acetate's impact on different immune cell subsets
Glatiramer acetate (GA) is a synthetic copolymer approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1][2] Its mechanism of action is complex and involves the modulation of various components of both the innate and adaptive immune systems.[2][3] Originally believed to primarily target T cells, emerging evidence reveals that its therapeutic effects are mediated through a broad range of interactions with multiple immune cell subsets, including B cells, monocytes, and dendritic cells.[2][4] This guide provides a comparative overview of GA's impact on these key immune populations, supported by experimental data and detailed methodologies.
Impact on T Cell Subsets
This compound's best-characterized effect is its ability to shift the balance of T helper (Th) cell responses. It drives a deviation from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2/T regulatory (Treg) cell phenotype.[1][5] This immune deviation is a cornerstone of its therapeutic action.
-
Th1/Th2/Treg Balance: GA treatment induces GA-specific T cells that secrete anti-inflammatory cytokines characteristic of a Th2 response, such as IL-4, IL-5, and IL-13.[6][7] It also enhances the production of the regulatory cytokine IL-10.[3] This shift helps to suppress the pathogenic Th1 responses implicated in MS.[8] Furthermore, GA can promote the conversion of CD4+CD25- cells into Foxp3+ regulatory T cells, which play a crucial role in maintaining immune tolerance.[3]
-
CD8+ T Cells: While much focus has been on CD4+ T cells, studies show that CD8+ T cell responses are significantly lower in untreated MS patients compared to healthy individuals.[9][10] GA therapy upregulates these CD8+ T cell responses, restoring them to levels observed in healthy controls, suggesting a role for these cells in the drug's immunomodulatory effects.[8][9][10]
-
Neurotrophic Factor Production: GA-reactive T cells have been shown to produce Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and repair.[11] This suggests a direct neuroprotective mechanism in addition to its immunomodulatory effects.
Table 1: Summary of this compound's Effects on T Cell Subsets
| Parameter | Effect of this compound | Key References |
| Th1/Th17 Cells | Downregulation of pro-inflammatory responses. | [1][5] |
| Th2 Cells | Upregulation and induction of GA-specific Th2 cells. | [2][8] |
| Treg Cells | Increased frequency and function; enhanced Foxp3 expression. | [3] |
| CD8+ T Cells | Upregulation of GA-specific responses in MS patients. | [9][10] |
| Cytokine Profile | ↓ IL-2, IL-12, IFN-γ; ↑ IL-4, IL-5, IL-10, IL-13, TGF-β. | [3][6][7] |
| Neurotrophic Factors | Increased production of Brain-Derived Neurotrophic Factor (BDNF). | [11] |
Impact on B Cell Subsets
Historically viewed as a T-cell-targeting agent, it is now clear that GA also significantly impacts B cell populations.[4] These effects contribute to a reduction in inflammation and modulate B cell function, which is increasingly recognized as a key player in MS pathogenesis.[4][12]
-
B Cell Populations: Treatment with GA has been shown to reduce the overall frequency of B cells, specifically targeting plasmablasts and memory B cells.[12][13]
-
Cytokine Production: GA alters the cytokine profile of B cells, leading to a more anti-inflammatory state. This is characterized by a restoration of IL-10 production and a significant reduction in the secretion of the pro-inflammatory cytokine IL-6.[14][15] In some studies, a decrease in TNF-α has also been observed.[4][13]
-
Antigen Presentation: GA enhances the expression of MHC Class II on B cells. When these GA-treated B cells act as antigen-presenting cells, they promote the development of regulatory T cells while diminishing pro-inflammatory T cell differentiation.[13]
-
Adhesion Molecules: GA can reduce the concentration of certain cell-bound adhesion molecules on B cells, such as intercellular adhesion molecule-3 (ICAM-3), which may impact their ability to extravasate into the central nervous system.[4]
Table 2: Summary of this compound's Effects on B Cell Subsets
| Parameter | Effect of this compound | Key References |
| Cell Frequency | ↓ Total B cells, plasmablasts, and memory B cells. | [12][13] |
| Cytokine Profile | ↑ IL-10; ↓ IL-6, TNF-α. | [4][13][14] |
| Surface Markers | ↑ MHC Class II; ↓ CD69, CD25, CD95. | [13] |
| Cell Function | Promotes a shift toward an anti-inflammatory phenotype. | [4] |
| Adhesion | Reduces levels of ICAM-3. | [4] |
Impact on Monocytes and Dendritic Cells
Antigen-presenting cells (APCs), such as monocytes and dendritic cells (DCs), are now recognized as the initial cellular targets of GA.[2] By modulating these innate immune cells, GA orchestrates the downstream shift in the adaptive immune response.
-
Monocyte Polarization: GA promotes the differentiation of monocytes into an anti-inflammatory "M2" or "type II" phenotype.[2][5][16] These M2 monocytes are characterized by increased phagocytic activity and the secretion of anti-inflammatory cytokines like IL-10.[3][17]
-
Dendritic Cell Modulation: GA-treated DCs show a reduced capacity to induce lymphocyte proliferation.[18] They also exhibit lower expression of co-stimulatory molecules like CD40, which is associated with a reduced risk of relapse in MS patients.[19] In vitro, GA-pulsed DCs drive lymphocytes to produce Th2-associated cytokines IL-5 and IL-13.[18]
-
Signaling Pathways: GA's effects on monocytes are mediated through specific signaling pathways. It inhibits the TRIF-dependent type I interferon pathway, a key pro-inflammatory cascade, without affecting the MyD88 pathway.[20] This leads to impaired activation of transcription factors like IRF3 and ATF-2.[20] GA has also been shown to interact with the inhibitory paired immunoglobulin-like receptor-B (PIR-B) and its human orthologs (LILRBs), leading to suppression of the STAT1/NF-κB pathways.[21]
Table 3: Summary of this compound's Effects on Monocytes and Dendritic Cells
| Parameter | Effect of this compound | Key References |
| Monocyte Phenotype | Promotes differentiation into anti-inflammatory M2 monocytes. | [2][5][16] |
| Dendritic Cell Phenotype | Downregulation of CD40 expression. | [19] |
| Cell Function | ↑ Phagocytic activity (monocytes); ↓ T cell proliferation (DCs). | [17][18] |
| Cytokine Profile | ↓ IL-12, TNF, IFN-β; ↑ IL-10. | [3][20] |
| Signaling Pathways | Inhibition of TRIF-dependent, STAT1, and NF-κB pathways. | [20][21] |
Experimental Protocols & Methodologies
The findings summarized above are based on a variety of immunological assays. Below are generalized protocols for key experiments used to assess the impact of this compound.
Protocol 1: Flow Cytometry for Immune Cell Phenotyping
This method is used to identify and quantify different immune cell subsets and their expression of surface or intracellular markers.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy controls and MS patients (treatment-naïve and GA-treated) using Ficoll-Paque density gradient centrifugation.
-
In Vitro Stimulation (Optional): Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat cells with a relevant concentration of this compound (e.g., 50 µg/mL) or a vehicle control for a specified period (e.g., 24-72 hours).
-
Antibody Staining: Resuspend 1x10^6 cells in FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently-conjugated monoclonal antibodies specific for cell lineage markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes) and activation/functional markers (e.g., CD25, CD40, Foxp3, MHC Class II).
-
Incubation: Incubate cells for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with FACS buffer to remove unbound antibodies.
-
Intracellular Staining (if applicable): For intracellular targets like cytokines (e.g., IL-10, IFN-γ) or transcription factors (e.g., Foxp3), first fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) before adding the intracellular antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific populations and quantify marker expression (as percentage of positive cells or mean fluorescence intensity).
Protocol 2: Cytokine Secretion Analysis by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.
-
Sample Collection: Isolate PBMCs and culture them with or without GA as described in Protocol 1. After the incubation period, collect the cell culture supernatants by centrifugation to remove cells and debris.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of known concentration standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.
-
Reaction Stop & Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Visualized Workflows and Pathways
To better illustrate the complex interactions and experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing GA's in vitro effects.
References
- 1. Gene expression analysis reveals functional pathways of this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound on B Cell-Mediated Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (Copaxone) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - this compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
- 10. This compound (Copaxone) therapy induces CD8(+) T cell responses in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-reactive T cells produce brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of this compound on B Cell-Mediated Pathogenesis of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound immune modulates B-cell antigen presentation in treatment of MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of this compound therapy on functional properties of B cells from patients with relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. This compound reduces lymphocyte proliferation and enhances IL-5 and IL-13 production through modulation of monocyte-derived dendritic cells in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dendritic cell, monocyte and T cell activation and response to this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound enhances myeloid-derived suppressor cell function via recognition of paired immunoglobulin-like receptor-B - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Neuroprotective Effects of Glatiramer Acetate Through Molecular Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of glatiramer acetate (GA) against other leading disease-modifying therapies (DMTs) for multiple sclerosis (MS), focusing on key molecular markers. The information presented herein is supported by experimental data from peer-reviewed studies, offering valuable insights for research and drug development.
Introduction to this compound's Neuroprotective Role
This compound, a synthetic copolymer of four amino acids, has long been a first-line treatment for relapsing-remitting multiple sclerosis (RRMS).[1][2][3] While its immunomodulatory mechanism is well-documented, a growing body of evidence highlights its direct neuroprotective properties.[1][2][3][4][5][6][7] This guide delves into the molecular underpinnings of GA's neuroprotective capacity by examining its effects on critical biomarkers and comparing them to those of other DMTs, namely interferon-beta, fingolimod, and dimethyl fumarate.
Comparative Analysis of Molecular Markers
The neuroprotective effects of this compound and other DMTs can be quantified by measuring specific molecular markers associated with neurodegeneration and repair. This section presents a comparative summary of the available data on four key biomarkers: Brain-Derived Neurotrophic Factor (BDNF), Neurofilament Light Chain (NfL), Glial Fibrillary Acidic Protein (GFAP), and Glutamate.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its alternatives on the key molecular markers. It is important to note that direct head-to-head comparative studies for all markers across all treatments are limited, and data are often derived from separate clinical and preclinical investigations.
Table 1: Brain-Derived Neurotrophic Factor (BDNF) Levels
| Treatment | Effect on BDNF Levels | Supporting Evidence |
| This compound | Increases serum and CSF levels [1][8] | Studies show GA therapy reverses reduced BDNF levels in RRMS patients.[8] GA-specific T-helper cells are shown to produce BDNF.[9] |
| Interferon-beta | No significant change or inconsistent results | Some studies report no significant change in serum BDNF levels with interferon-beta treatment.[10][11] |
| Fingolimod | Limited direct comparative data with GA | Research on fingolimod's effect on BDNF is less conclusive compared to GA. |
| Dimethyl Fumarate | Limited direct comparative data with GA | Studies on dimethyl fumarate's impact on BDNF levels are not as extensive as those for GA. |
Table 2: Neurofilament Light Chain (NfL) Levels
| Treatment | Effect on NfL Levels | Supporting Evidence |
| This compound | Reduces serum and CSF levels [3][12][13] | GA treatment significantly lowers NfL leakage in animal models of MS.[3][12][13] Clinical studies also show a reduction in serum NfL in GA-treated patients.[14] |
| Interferon-beta | Reduces serum NfL levels | Head-to-head trials show both GA and interferon-beta reduce NfL levels, with some studies suggesting similar efficacy. |
| Fingolimod | Superior reduction compared to GA [5][15][16] | A head-to-head study (ASSESS) demonstrated that fingolimod was superior to GA in reducing annualized relapse rates, with MRI data also favoring fingolimod.[5][17] Other studies show fingolimod significantly reduces CSF NfL levels.[15][16] |
| Dimethyl Fumarate | Reduces CSF NfL levels [18] | Studies indicate that dimethyl fumarate can reduce CSF NfL levels in patients with secondary progressive MS.[18] Comparative effectiveness studies suggest superior clinical efficacy over GA.[19][20][21] |
Table 3: Glial Fibrillary Acidic Protein (GFAP) Levels
| Treatment | Effect on GFAP Levels | Supporting Evidence |
| This compound | Limited direct evidence of reduction | While GA's effect on astrocytes is part of its proposed mechanism, direct quantitative data on GFAP reduction is not as robust as for other DMTs. |
| Interferon-beta | May reduce GFAP levels | Some studies suggest interferon-beta treatment can be associated with lower GFAP levels.[2] |
| Fingolimod | Reduces CSF and serum GFAP levels [9][15] | Studies have shown that fingolimod treatment is associated with a decrease in both CSF and serum GFAP levels.[9][15] |
| Dimethyl Fumarate | May reduce CSF GFAP levels [18] | Some evidence suggests dimethyl fumarate may have a beneficial effect on reducing CSF GFAP levels in secondary progressive MS.[18] |
Table 4: Glutamate Levels
| Treatment | Effect on CSF Glutamate Levels | Supporting Evidence |
| This compound | Reduces excess glutamate [3] | In animal models of MS, GA treatment has been shown to reduce elevated interstitial glutamate concentrations in the CSF.[3] |
| Interferon-beta | Limited direct comparative data with GA | The effect of interferon-beta on CSF glutamate levels in MS is not as well-documented as for GA. |
| Fingolimod | Limited direct comparative data with GA | Research on the specific impact of fingolimod on glutamate excitotoxicity in MS is ongoing. |
| Dimethyl Fumarate | Limited direct comparative data with GA | The direct effects of dimethyl fumarate on CSF glutamate levels in MS patients require further investigation. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum GFAP as a biomarker for disease severity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound on Neurofilament Light Chain Leakage and Glutamate Excess in an Animal Model of Multiple Sclerosis [mdpi.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. Efficacy and Safety of 2 Fingolimod Doses vs this compound for the Treatment of Patients With Relapsing-Remitting Multiple Sclerosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.org [iomcworld.org]
- 7. Altered serum content of brain-derived neurotrophic factor isoforms in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. GFAP and NfL as predictors of disease progression and relapse activity in fingolimod-treated multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Measurement of glutamine and glutamate by capillary electrophoresis and laser induced fluorescence detection in cerebrospinal fluid of meningitis sick children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study Finds Genetic Biomarker May Predict Whether Patients With MS Will Respond To this compound Therapy [ascp.org]
- 15. Cerebrospinal fluid biomarkers of inflammation and degeneration as measures of fingolimod efficacy in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fingolimod and CSF neurofilament light chain levels in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 18. A pharmacokinetic and biomarker study of delayed-release dimethyl fumarate in subjects with secondary progressive multiple sclerosis: evaluation of cerebrospinal fluid penetration and the effects on exploratory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. Comparative effectiveness of delayed-release dimethyl fumarate versus this compound in multiple sclerosis patients: results of a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Glatiramer Acetate Research: A Comparative Guide for Scientists
An in-depth analysis of the consistency of findings and comparative performance of glatiramer acetate in the treatment of multiple sclerosis.
This compound (GA), a cornerstone therapy for relapsing-remitting multiple sclerosis (RRMS) for over two decades, has been the subject of extensive research. This guide provides a comprehensive overview of the reproducibility of key findings in GA research, from its fundamental mechanism of action to its clinical efficacy. Furthermore, it offers a comparative analysis of GA against other prominent disease-modifying therapies, supported by data from head-to-head clinical trials. This objective assessment is intended to equip researchers, scientists, and drug development professionals with a clear and data-driven understanding of GA's role in the evolving landscape of multiple sclerosis treatment.
Reproducibility of this compound's Mechanism of Action
The immunomodulatory effects of this compound are complex and have been elucidated over years of research. The reproducibility of these findings is supported by a convergence of evidence from multiple independent studies. The primary proposed mechanisms of action, which have been consistently observed, include the induction of a T-helper 2 (Th2) cell shift, modulation of antigen-presenting cells (APCs), and neuroprotective effects.
Key Mechanistic Findings and Their Reproducibility:
-
Induction of Th2 and Regulatory T Cells: A foundational and consistently reported finding is GA's ability to induce GA-specific T-cells that exhibit an anti-inflammatory Th2 phenotype.[1][2][3] This shift from a pro-inflammatory Th1 response is a central tenet of its therapeutic effect. Studies have repeatedly demonstrated that GA treatment leads to the secretion of anti-inflammatory cytokines such as IL-4, IL-10, and TGF-β, while suppressing pro-inflammatory cytokines like IFN-γ and IL-12.[4]
-
Modulation of Antigen-Presenting Cells (APCs): It is now widely accepted that APCs, particularly monocytes and dendritic cells, are the initial targets of GA.[1] Multiple studies have shown that GA promotes the differentiation of APCs towards an anti-inflammatory M2 phenotype.[1] This M2 polarization is crucial for the subsequent development of Th2 and regulatory T cells.[1] Research has consistently demonstrated that GA inhibits the reactivity of monocytes.[5]
-
Bystander Suppression: The concept of "bystander suppression," where GA-specific T-cells migrate to the central nervous system (CNS) and locally suppress inflammation in a non-antigen-specific manner, is a key aspect of its mechanism.[2][6] This has been supported by various experimental autoimmune encephalomyelitis (EAE) models.[7]
-
Neuroprotection: Evidence also points towards a direct neuroprotective role for GA. Studies have shown that GA-treated T-cells secrete neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3] This finding suggests a mechanism that extends beyond simple immunomodulation to potentially promoting neuronal survival and repair.
The reproducibility of these mechanistic findings is further solidified by bioequivalence studies comparing branded GA (Copaxone®) with generic versions. These studies have demonstrated that generic GA induces similar gene expression profiles and immunological effects in preclinical models, indicating a consistent biological impact.[8][9][10]
Clinical Efficacy and its Reproducibility: A Look at the Trial Data
The clinical efficacy of this compound in reducing relapse rates and slowing disability progression in RRMS has been established through numerous placebo-controlled and active-comparator clinical trials. The consistency of these findings across different studies and patient populations underscores the reproducibility of its clinical benefits.
Table 1: Summary of Key Placebo-Controlled and Active-Comparator Trials for this compound
| Trial/Study | Comparator | Key Efficacy Outcomes |
| Pivotal U.S. Trial | Placebo | 29% reduction in relapse rate with GA.[11] |
| European/Canadian Trial | Placebo | Significant reduction in the number of gadolinium-enhancing lesions.[11] |
| REGARD Study | Interferon beta-1a | No significant difference in time to first relapse.[12] |
| ASSESS Study | Fingolimod (0.5 mg) | Fingolimod was superior in reducing the annualized relapse rate (ARR) by 41% compared to GA.[13][14] |
| Observational Study | Interferon-beta/GA | First-line natalizumab was associated with a 68% relative reduction in ARR compared to IFN-β/GA.[15][16] |
| MSBase Registry Analysis | Interferon/GA | In older patients (>60 years), ocrelizumab showed a significantly lower ARR (0.01 vs 0.08).[17][18] |
While the efficacy of GA compared to placebo is well-established and reproducible, head-to-head trials against newer MS therapies have shown that drugs like fingolimod, natalizumab, and ocrelizumab may offer superior efficacy in reducing relapse rates.[13][14][15][16][17][18] However, it is important to note that these trials often involve different patient populations and study designs. Long-term observational studies have consistently demonstrated the sustained effectiveness and favorable safety profile of GA over many years of treatment.[19]
Comparative Performance with Alternative Therapies
The treatment landscape for multiple sclerosis has expanded significantly, offering a range of therapeutic options with different mechanisms of action, efficacy levels, and safety profiles.
Table 2: Comparative Performance of this compound vs. Other MS Therapies
| Therapy | Mechanism of Action | Annualized Relapse Rate (ARR) Reduction vs. Placebo (Approximate) | Key Advantages | Key Disadvantages |
| This compound | Immunomodulation (Th2 shift, APC modulation) | ~30% | Excellent long-term safety profile, not immunosuppressive.[19] | Modest efficacy compared to newer agents, injection site reactions. |
| Interferon-beta | Immunomodulation (anti-inflammatory and anti-proliferative effects) | ~30% | Established long-term safety data.[20] | Flu-like side effects, potential for neutralizing antibodies. |
| Fingolimod | Sphingosine 1-phosphate receptor modulator | ~50-55% | Oral administration.[21][22] | Cardiac monitoring required at initiation, risk of macular edema and infections. |
| Natalizumab | Alpha-4 integrin antagonist | ~68% | High efficacy in reducing relapses.[15][16] | Risk of progressive multifocal leukoencephalopathy (PML). |
| Ocrelizumab | Anti-CD20 monoclonal antibody | ~46% vs. Interferon beta-1a | High efficacy, targets B-cells, effective in primary progressive MS.[17][18][23] | Infusion reactions, increased risk of infections. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in this compound research.
T-Cell Proliferation and Cytokine Profile Analysis
-
Objective: To assess the proliferative response and cytokine secretion profile of T-cells upon stimulation with this compound.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in the presence of GA (typically 30 μg/ml) for 5-7 days.[24]
-
Assess T-cell proliferation using assays such as CFSE (carboxyfluorescein succinimidyl ester) dilution by flow cytometry.
-
For cytokine analysis, restimulate cultured cells with phorbol myristate acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A).
-
Perform intracellular cytokine staining for key Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-10) cytokines and analyze by flow cytometry.[24]
-
Monocyte Activation Assay
-
Objective: To evaluate the effect of this compound on monocyte activation.
-
Methodology:
-
Isolate monocytes from PBMCs using CD14 microbeads.[25]
-
Culture monocytes with or without GA.
-
Stimulate monocytes with Toll-like receptor (TLR) ligands (e.g., LPS for TLR4) or pro-inflammatory cytokines.[5]
-
Measure the expression of activation markers (e.g., CD40, CD86, SLAM) on the monocyte surface using flow cytometry.[5][26]
-
Quantify the production of cytokines such as TNF-α and IL-12p40 in the culture supernatant by ELISA or ELISpot.[5][26]
-
Gene Expression Profiling
-
Objective: To identify the molecular pathways affected by this compound in immune cells.
-
Methodology:
-
Immunize mice with GA and harvest splenocytes.
-
Reactivate the splenocytes ex vivo with GA.[8]
-
Isolate total RNA from the cells and perform microarray or RNA-sequencing analysis to determine gene expression profiles.[8]
-
Utilize bioinformatics tools for gene functional annotation, enrichment analysis, and pathway reconstruction to identify the key biological pathways modulated by GA.[27]
-
Visualizing the Science: Pathways and Workflows
To further clarify the complex mechanisms and experimental processes involved in this compound research, the following diagrams are provided.
Caption: this compound's Proposed Mechanism of Action.
Caption: Experimental Workflow for T-Cell Response Analysis.
References
- 1. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glatiramer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 7. The mechanism of action of this compound in multiple sclerosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene expression analysis reveals functional pathways of this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demonstration of Biological and Immunological Equivalence of a Generic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demonstration of Equivalence of Generic this compound and Copaxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Utility of this compound in the Management of Relapse Frequency in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of subcutaneous interferon beta-1a with this compound in patients with relapsing multiple sclerosis (the REbif vs this compound in Relapsing MS Disease [REGARD] study): a multicentre, randomised, parallel, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of 2 Fingolimod Doses vs this compound for the Treatment of Patients With Relapsing-Remitting Multiple Sclerosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of 2 Fingolimod Doses vs this compound for the Treatment of Patients With Relapsing-Remitting Multiple Sclerosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Comparative efficacy of first-line natalizumab vs IFN-β or this compound in relapsing MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. Comparing ocrelizumab to interferon/glatiramer acetate in people with multiple sclerosis over age 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
- 20. Interferons‐beta versus this compound for relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fingolimod reduces MS disease activity, compared with this compound | MDedge [mdedge.com]
- 22. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 23. Ocrelizumab more effective than interferon/glatiramer acetate in older MS patients - Medical Conferences [conferences.medicom-publishers.com]
- 24. JCI - this compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
- 25. This compound increases phagocytic activity of human monocytes in vitro and in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound treatment normalized the monocyte activation profile in MS patients to that of healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular Profiling of this compound Early Treatment Effects in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glatiramer Acetate in a Research Environment
The following guide provides essential safety and logistical information for the proper handling and disposal of glatiramer acetate in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance. Disposal procedures must align with local, state, and federal regulations.[1][2]
General Principles for Handling and Disposal
Safe disposal begins with proper handling and waste segregation. When working with this compound, it is imperative to handle the material in a well-ventilated area to avoid the formation of dust and aerosols.[2][3] Personnel should always wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, and safety goggles.[1][3][4]
Key principles for waste management include:
-
Segregation: Different types of waste must be separated into designated, clearly labeled containers.[5] Do not mix incompatible chemical wastes.[6][7]
-
Containment: Waste containers must be sound, leak-proof, and suitable for the type of waste.[6][7] Keep containers sealed except when adding waste.[7]
-
Regulatory Compliance: All disposal must be conducted in accordance with applicable laws and regulations.[2][3] Do not discharge this compound waste into sewer systems or drains.[3][4]
-
Professional Disposal: Excess, expired, or waste this compound should be handled by a licensed chemical destruction plant or a hazardous material disposal company.[1][3] The preferred method of destruction is controlled incineration with flue gas scrubbing.[3]
Procedural, Step-by-Step Guidance
Disposal of Unused or Expired this compound
This procedure applies to bulk powder, reconstituted solutions, or expired pre-filled syringes.
-
Characterize as Chemical Waste: Unused or expired this compound is considered pharmaceutical waste and must be managed as chemical waste.
-
Package for Disposal:
-
Keep the chemical in its original or a suitable, closed, and properly labeled container for disposal.[3]
-
Ensure the container is marked with the contents ("this compound Waste") and any relevant hazard information.
-
-
Arrange for Pickup: Store the container in a designated hazardous waste accumulation area. Schedule a pickup with a licensed hazardous waste contractor for final disposal.[1][5]
Disposal of Contaminated Materials and Labware
This category includes contaminated PPE, bench paper, pipette tips, vials, and other laboratory consumables.
-
Sharps Waste (Needles, Syringes, Scalpel Blades, Contaminated Glassware):
-
Immediately after use, place all contaminated sharps into a designated, puncture-resistant, leak-proof sharps container with a biohazard symbol.[8][9]
-
Do not overfill the container.
-
Once full, securely close the container and place it in a designated biohazardous waste collection area for disposal by a contracted vendor, typically via incineration.[9]
-
-
Non-Sharp Solid Waste (Gloves, Gowns, Bench Paper, Pipette Tips):
-
Segregate this waste into a container specifically designated for solid chemical waste.
-
The container should be clearly labeled and lined with a suitable bag.
-
Store the sealed container for collection by a hazardous waste disposal service.
-
-
Empty Containers (Vials, Bottles):
-
To be considered "empty," a container must be thoroughly emptied of its contents.[7]
-
The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste.[7]
-
After a triple rinse (or equivalent), the container labels should be defaced or removed.[3][7]
-
The rinsed container can then be offered for recycling or disposed of as non-hazardous solid waste, depending on institutional policies.[3]
-
Spill Management and Disposal
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation before cleanup.[3][4]
-
Wear appropriate PPE: This includes safety goggles, gloves, and respiratory protection if dust or aerosols are present.[2][3][4]
-
Contain the Spill: Prevent further leakage and stop the material from entering drains or water courses.[2][3][4]
-
Absorb and Collect:
-
Package and Dispose: Place all collected spill debris and contaminated cleaning materials into a sealed, labeled container for disposal as hazardous chemical waste.[3][4]
-
Decontaminate: Clean the spill surface area, for example, by scrubbing with alcohol.[4]
Data Presentation
While no specific quantitative disposal limits for this compound were identified in the reviewed documentation, the following table summarizes the qualitative disposal procedures for different waste streams based on general laboratory safety guidelines.
| Waste Type | Recommended Container | Disposal Method |
| Unused/Expired Bulk this compound | Sealed, labeled hazardous chemical waste container | Collection by a licensed hazardous waste contractor for controlled incineration.[1][3] |
| Contaminated Sharps (Needles, Syringes) | Puncture-resistant, leak-proof sharps container | Collection by a biohazardous waste vendor for incineration.[8][9] |
| Contaminated Labware (Non-Sharp) | Labeled solid chemical waste container | Collection by a licensed hazardous waste contractor. |
| Spill Cleanup Debris | Sealed, labeled hazardous chemical waste container | Collection by a licensed hazardous waste contractor.[4] |
| Empty, Rinsed Containers | Non-hazardous waste or recycling bin (after defacing labels) | Triple rinse, collecting the first rinse as hazardous waste. Dispose of container per institutional policy.[3][7] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste segregation and disposal.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. gmpsop.com [gmpsop.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. copaxone.com [copaxone.com]
- 9. louisville.edu [louisville.edu]
Essential Safety and Operational Guide for Handling Glatiramer Acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Glatiramer acetate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory and skin sensitization[1][2][3][4][5]. Therefore, adherence to proper handling and disposal protocols is essential.
Hazard Identification and Classification
The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3][4][5] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3][4][5] |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction[2][3] |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Conforming to EN 166 (EU) or NIOSH (US) approved[1][3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a protective gown or lab coat | Gloves must be inspected prior to use.[1][2][6][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced[1][3][5]. |
| Body Protection | Protective clothing to prevent skin exposure | Contaminated clothing should be removed and washed before reuse[1]. |
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[3][4][8] A safety shower and eye wash station should be readily accessible.[1]
-
Procedural Controls:
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical advice.[3][5]
-
Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor if irritation persists.[1][2][3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[3][6] Seek immediate medical attention.[3][6]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Wear appropriate personal protective equipment, including respiratory protection.[3]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
Avoid the generation of dust during clean-up.[6]
-
Collect the spilled material using a method that does not generate dust (e.g., using a wet cloth or a HEPA-filtered vacuum).
-
Place the collected material into a suitable, closed container for disposal.[1][3]
-
Clean the spill area thoroughly.
Disposal Plan:
-
All waste materials, including disposable PPE, contaminated labware, and excess this compound, should be collected in sealed, properly labeled containers.
-
Dispose of the waste in accordance with all applicable local, regional, national, and international regulations.[1][4]
-
The material may be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or the environment.[3]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
